molecular formula C12H22N2O2 B1290771 tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate CAS No. 236406-55-6

tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate

Número de catálogo: B1290771
Número CAS: 236406-55-6
Peso molecular: 226.32 g/mol
Clave InChI: HWLNKJXLGQVMJH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate is a useful research compound. Its molecular formula is C12H22N2O2 and its molecular weight is 226.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-8-12(9-14)4-6-13-7-5-12/h13H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWLNKJXLGQVMJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40632526
Record name tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40632526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

236406-55-6
Record name tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40632526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,7-DIAZASPIRO[3.5]NONANE, N2-BOC PROTECTED
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties, synthesis, and applications of tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate, a key building block in the development of targeted protein degraders.

Core Physical Properties

Table 1: Computed Physical Properties of this compound [1]

PropertyValue
Molecular Formula C₁₂H₂₂N₂O₂
Molecular Weight 226.32 g/mol
Exact Mass 226.168127949 Da
Monoisotopic Mass 226.168127949 Da
XLogP3-AA 1.1
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 2
Topological Polar Surface Area 41.6 Ų
Heavy Atom Count 16
Complexity 269

Experimental Protocols for Physical Property Determination

While specific experimental data for the title compound is limited, the following are standard protocols for determining the key physical properties of organic compounds.

2.1 Melting Point Determination

The melting point of a solid compound is a crucial indicator of its purity.

  • Apparatus: Mel-Temp apparatus or similar melting point apparatus, capillary tubes, thermometer.

  • Procedure:

    • A small, dry sample of the crystalline compound is finely crushed and packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a steady rate (initially rapid, then slow, ~1-2 °C per minute, near the expected melting point).

    • The temperature at which the first liquid droplet appears is recorded as the onset of melting.

    • The temperature at which the entire sample becomes a clear liquid is recorded as the final melting point.

    • The melting range (the difference between the final and initial temperatures) is reported. A narrow melting range typically indicates high purity.

2.2 Boiling Point Determination

The boiling point is a characteristic physical property of a liquid.

  • Apparatus: Small-scale distillation apparatus (including a flask, condenser, and receiving vessel), thermometer, heating mantle.

  • Procedure:

    • A small volume of the liquid is placed in the distillation flask along with boiling chips to ensure smooth boiling.

    • The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

    • The liquid is heated gently.

    • The temperature is recorded when the liquid is boiling and a steady stream of distillate is collected. This temperature is the boiling point at the given atmospheric pressure.

2.3 Solubility Assessment

Understanding a compound's solubility is critical for its use in reactions and formulations.

  • Apparatus: A series of test tubes, vortex mixer (optional).

  • Procedure:

    • A small, accurately weighed amount of the compound (e.g., 1-5 mg) is placed into a test tube.

    • A measured volume of a specific solvent (e.g., 1 mL of water, ethanol, dichloromethane, etc.) is added.

    • The mixture is agitated vigorously (e.g., by vortexing) for a set period.

    • The mixture is visually inspected for the presence of undissolved solid.

    • If the solid dissolves completely, the compound is considered soluble in that solvent at that concentration. The process can be repeated with increasing amounts of solute to determine the approximate solubility limit.

Synthesis and Spectroscopic Data

Reference Synthesis of a Constitutional Isomer: tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate [2]

A multi-step synthesis is described, starting from precursor compounds and involving cyclization and reduction steps to form the diazaspiro[3.5]nonane core, followed by protection with a Boc group[2]. The reaction temperatures and times for each step are specified in the patent documentation[2].

Spectroscopic Data of a Constitutional Isomer: tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate

While spectroscopic data for the title compound is not available, the ¹H NMR spectrum for the constitutional isomer, tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate , has been reported[3]. Researchers should expect a similar but distinct spectrum for the 2-carboxylate isomer, with differences in the chemical shifts of the protons adjacent to the Boc-protected nitrogen.

Application in PROTAC Development

This compound is a valuable linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs)[4][5][6]. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

This compound serves as a rigid scaffold within the linker, which is a critical component for optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase. It is a known component of PROTAC ER Degrader-12 and PROTAC AR Degrader-9 [5][6].

Experimental Workflow: PROTAC-Mediated Protein Degradation

The following diagram illustrates the general mechanism of action for a PROTAC.

PROTAC_Workflow General Workflow of PROTAC-Mediated Protein Degradation PROTAC PROTAC (Warhead-Linker-E3 Ligase Ligand) TernaryComplex Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC->TernaryComplex Binds to TargetProtein Target Protein of Interest (POI) TargetProtein->TernaryComplex Binds to E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Binds to Ubiquitination Polyubiquitination of POI TernaryComplex->Ubiquitination Recycling PROTAC Recycling TernaryComplex->Recycling Dissociation Ubiquitin Ubiquitin (Ub) Ubiquitin->TernaryComplex Proteasome 26S Proteasome Ubiquitination->Proteasome Targeted for Degradation Degradation Degradation of POI Proteasome->Degradation Recycling->PROTAC

Caption: General Workflow of PROTAC-Mediated Protein Degradation.

References

An In-depth Technical Guide to tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate, a key building block in medicinal chemistry. It covers its chemical structure, properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.

Core Chemical Identity and Properties

This compound is a heterocyclic compound featuring a spirocyclic core containing two nitrogen atoms. One of the nitrogen atoms is protected by a tert-butyloxycarbonyl (Boc) group, a common protecting group in organic synthesis. This structural motif is of significant interest in drug discovery. The Boc-protected nitrogen allows for selective functionalization at the other nitrogen atom, making it a valuable intermediate for constructing more complex molecules.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
CAS Number 236406-55-6[1]
Molecular Formula C₁₂H₂₂N₂O₂[1]
Molecular Weight 226.32 g/mol [1]
IUPAC Name This compound[1]
Purity ≥98% (typical)[2]
Boiling Point 319 °C (predicted)[3]
Density 1.08 g/cm³ (predicted)[3]
pKa 10.68 ± 0.20 (predicted)[3]

Applications in Drug Discovery

The unique spirocyclic scaffold of this molecule has positioned it as a valuable component in modern drug design, particularly in the synthesis of targeted therapies.

  • PROTAC Linkers : This compound serves as a linker for Proteolysis Targeting Chimeras (PROTACs).[4] PROTACs are bifunctional molecules that induce the degradation of specific target proteins. This compound has been incorporated into PROTACs such as ER Degrader-12 and AR Degrader-9.[4]

  • Kinase Inhibitors : The isomeric form, tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate, is utilized as a reagent in the synthesis of RET kinase inhibitors and CDK4/6 inhibitors, which are targets in various cancer therapies.[3]

Visualizing the Core Structure

The chemical structure of this compound is foundational to its utility.

Chemical structure of the title compound.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research and development.

Synthesis of this compound

A patented seven-step synthesis route provides a method for industrial-scale production.[5][6] The general workflow is outlined below.

G cluster_synthesis Synthesis Workflow start Compound 1 + Ethyl Malonate step2 Compound 2 + LiBH4 in THF start->step2 Ethanol step3 Compound 3 + p-toluenesulfonyl chloride step2->step3 Reduction step4 Compound 4 + Cs2CO3 (Cyclization) step3->step4 Tosylation step5 Compound 5 + Mg in Methanol step4->step5 Acetonitrile step6 Compound 6 + Boc Anhydride step5->step6 Reduction step7 Compound 7 + Pd/C in Methanol step6->step7 Boc Protection finish Final Product (Compound 8) step7->finish Debenzylation

Seven-step synthesis pathway.

Detailed Steps:

  • Step 1: Compound 1 is reacted with ethyl malonate in ethanol to yield compound 2. The reaction typically runs for 5 hours at a temperature between 25-80°C.[6]

  • Step 2: Compound 2 undergoes reduction with lithium borohydride in tetrahydrofuran to produce compound 3. This step is generally performed at 0-70°C for 2.5 hours.[6]

  • Step 3: Compound 3 is treated with p-toluenesulfonyl chloride in dichloromethane to form compound 4, a tosylated intermediate. This reaction proceeds at 25°C for 12 hours.[6]

  • Step 4: Intramolecular cyclization of compound 4 is achieved using cesium carbonate in acetonitrile, yielding the spirocyclic compound 5. The reaction is conducted at 25-90°C for 3 hours.[6]

  • Step 5: Compound 5 is reduced with magnesium in methanol to give compound 6. This step is carried out at 25-80°C for 1 hour.[6]

  • Step 6: The free amine of compound 6 is protected with di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane to afford compound 7. This reaction takes place at 25°C for 12 hours.[6]

  • Step 7: The final product is obtained by the catalytic hydrogenation of compound 7 using palladium on carbon in methanol. This step is performed at 25°C for 3 hours.[6]

General Protocol for Boc Protection of an Amine

The introduction of a Boc group is a fundamental transformation in peptide synthesis and the preparation of amine-containing intermediates.[7]

Materials:

  • Amine substrate

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Base (e.g., Triethylamine (TEA), Sodium bicarbonate)

Procedure:

  • Dissolve the amine substrate in the chosen solvent.

  • Add the base to the solution.

  • Add Boc₂O (typically 1.0-1.2 equivalents) to the reaction mixture, often portion-wise or as a solution.

  • Stir the reaction at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, perform an aqueous workup. Typically, this involves washing with a mild acid (e.g., dilute HCl), water, and brine.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the Boc-protected amine.

G cluster_boc_protection Boc Protection Workflow start Dissolve Amine in Solvent add_base Add Base (e.g., TEA) start->add_base add_boc Add Boc Anhydride add_base->add_boc react Stir at Room Temp (Monitor by TLC) add_boc->react workup Aqueous Workup (Wash with acid, water, brine) react->workup dry Dry Organic Layer (e.g., Na2SO4) workup->dry concentrate Concentrate in vacuo dry->concentrate product Purified Boc-Protected Amine concentrate->product

Experimental workflow for Boc protection.
General Protocol for Acid-Catalyzed Boc Deprotection

The removal of the Boc group is most commonly achieved under acidic conditions.[8] Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent are typically used.[8]

Materials:

  • Boc-protected amine

  • 4M HCl in 1,4-dioxane or Trifluoroacetic acid (TFA)

  • Solvent (e.g., Dichloromethane (DCM) for TFA method)

  • Diethyl ether (for precipitation)

Procedure using HCl in Dioxane:

  • Dissolve or suspend the Boc-protected amine in the 4M HCl/dioxane solution.

  • Stir the mixture at room temperature for 1-4 hours.[8] Progress can be monitored by TLC or LC-MS.

  • The deprotected amine hydrochloride salt often precipitates from the solution.

  • Collect the solid product by filtration and wash with a non-polar solvent like diethyl ether to remove impurities.

The mechanism involves protonation of the carbamate, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation.[8]

G cluster_deprotection Acid-Catalyzed Boc Deprotection start Boc-Protected Amine protonation Protonation of Carbamate Oxygen start->protonation + H+ fragmentation Fragmentation protonation->fragmentation products Free Amine (as salt) + CO2 + t-Butyl Cation fragmentation->products

Mechanism of Boc deprotection.

Safety Information

This compound is classified as harmful if swallowed and harmful to aquatic life with long-lasting effects.[1] Standard laboratory safety precautions should be taken, including the use of personal protective equipment such as gloves and safety glasses. Operations should be conducted in a well-ventilated fume hood.

References

tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate CAS number 236406-55-6

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 236406-55-6

An In-depth Overview for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate, a key building block in modern medicinal chemistry. This spirocyclic scaffold, prized for its inherent three-dimensional structure, offers a unique platform for designing novel therapeutics by enabling precise vectoral orientation of functional groups. Its rigid conformation can lead to improved pharmacological properties such as enhanced metabolic stability, binding affinity, and selectivity for biological targets.[1][2] This document details its physicochemical properties, safety and handling protocols, a detailed synthesis method, and its significant applications in drug discovery, particularly as a versatile linker for Proteolysis Targeting Chimeras (PROTACs) and a core component in the development of G-protein coupled receptor (GPCR) agonists.

Physicochemical and Safety Data

The fundamental properties of this compound are summarized below. This data is essential for experimental design, handling, and storage.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 236406-55-6[3][4][5]
Molecular Formula C₁₂H₂₂N₂O₂[4][5]
Molecular Weight 226.32 g/mol [4][6]
Appearance White to off-white solid/powder[3][4]
Boiling Point (Predicted) 319.4 ± 42.0 °C[4]
Density (Predicted) 1.08 ± 0.1 g/cm³[4]
pKa (Predicted) 10.78 ± 0.20[4]
InChIKey HWLNKJXLGQVMJH-UHFFFAOYSA-N[5]

Table 2: Safety, Handling, and Storage

CategoryInformationSource
Signal Word Warning[5][7]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H412 (Harmful to aquatic life with long lasting effects)[5][6][7]
Precautionary Statements P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/eye protection/face protection), P301+P317 (IF SWALLOWED: Get medical help), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[5][6][7]
Storage Conditions Keep in a dark place, sealed in dry, 2-8°C. For long-term storage in solvent, store at -80°C.[3][4]

Synthesis and Experimental Protocol

The synthesis of this compound can be achieved through a multi-step process. The following protocol is based on a reported industrial synthesis method, providing a scalable route to this valuable intermediate.[8][9]

G cluster_start Starting Materials Compound 1 Compound 1 Compound 2 Compound 2 Compound 1->Compound 2 Step 1: Ethanol Ethyl Malonate Ethyl Malonate Ethyl Malonate->Compound 2 Compound 3 Compound 3 Compound 2->Compound 3 Step 2: LiBH4, THF Compound 4 Compound 4 Compound 3->Compound 4 Step 3: p-Toluenesulfonyl chloride, DCM Compound 5 Compound 5 Compound 4->Compound 5 Step 4: Cs2CO3, Acetonitrile (Cyclization) Compound 6 Compound 6 Compound 5->Compound 6 Step 5: Mg, Methanol (Reduction) Compound 7 Compound 7 Compound 6->Compound 7 Step 6: Boc Anhydride, DCM Final Product tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate Compound 7->Final Product Step 7: Pd/C, Methanol

Caption: Multi-step synthesis workflow for the target compound.

Detailed Experimental Protocol
  • Step 1: Synthesis of Compound 2

    • Dissolve Compound 1 (1.0 eq) in ethanol at 25°C.

    • Add ethyl malonate and react at a temperature between 25-80°C for approximately 5 hours to yield Compound 2.[9]

  • Step 2: Synthesis of Compound 3

    • React Compound 2 (1.0 eq) with lithium borohydride in tetrahydrofuran (THF).

    • Maintain the reaction temperature between 0-70°C for 2.5 hours to produce Compound 3.[9]

  • Step 3: Synthesis of Compound 4

    • Dissolve Compound 3 (1.0 eq) in dichloromethane (DCM).

    • Add p-toluenesulfonyl chloride and stir at 25°C for 12 hours to obtain Compound 4.[9]

  • Step 4: Cyclization to Compound 5

    • To a solution of Compound 4 in acetonitrile, add cesium carbonate to facilitate cyclization.

    • Heat the reaction mixture at a temperature of 25-90°C for 3 hours to form the spirocyclic Compound 5.[9]

  • Step 5: Reduction to Compound 6

    • Add magnesium chips to a solution of Compound 5 in methanol.

    • Conduct the reduction at a temperature between 25-80°C for 1 hour to yield Compound 6.[9]

  • Step 6: Boc Protection to Compound 7

    • React Compound 6 with Boc anhydride in dichloromethane at 25°C for 12 hours to afford the Boc-protected Compound 7.[9]

  • Step 7: Final Deprotection

    • React Compound 7 with palladium on carbon (Pd/C) in methanol at 25°C for 3 hours to yield the final product, this compound.[9]

Applications in Drug Discovery

The unique, rigid, three-dimensional structure of the 2,7-diazaspiro[3.5]nonane core makes it a highly valuable scaffold in drug design.[1] It serves as a superior replacement for more flexible structures like piperazine, often leading to improved selectivity and cellular efficacy in drug candidates.[2]

PROTAC Linker Chemistry

A primary application of this compound is as a linker in the development of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker's length, rigidity, and attachment points are critical for optimal ternary complex formation and degradation efficacy. This compound provides a rigid and defined spatial orientation. It is notably used as the linker for PROTAC ER Degrader-12 and PROTAC AR Degrader-9.[3]

PROTAC_Structure TargetLigand Target Protein Ligand Linker Linker Scaffold (e.g., Diazaspiro[3.5]nonane) TargetLigand->Linker E3Ligand E3 Ligase Ligand Linker->E3Ligand

Caption: General structure of a PROTAC molecule.

Synthesis of GPR119 Agonists

The compound is also a key reagent in the synthesis of potent agonists for GPR119, a G-protein coupled receptor expressed predominantly in pancreatic β-cells and intestinal L-cells.[4] Agonism of GPR119 is a therapeutic strategy for type 2 diabetes as it promotes glucose-dependent insulin secretion and the release of incretin hormones. The diazaspiro[3.5]nonane moiety serves as a central scaffold for building molecules that can effectively activate this receptor.

Versatility as a Medicinal Chemistry Scaffold

The broader 7-azaspiro[3.5]nonane scaffold, for which this compound is a key precursor, has demonstrated significant potential in developing novel therapeutics. Derivatives have been successfully developed as potent KRAS G12C covalent inhibitors and Fatty Acid Amide Hydrolase (FAAH) inhibitors, highlighting the versatility of this chemical entity for targeting a range of diseases.[10]

Scaffold_Applications Scaffold 2,7-Diazaspiro[3.5]nonane Core Versatile building block for creating 3D-oriented molecules PROTAC PROTAC Linkers Scaffold:head->PROTAC GPR119 GPR119 Agonists (Anti-diabetic) Scaffold:head->GPR119 KRAS KRAS G12C Inhibitors (Anti-cancer) Scaffold:head->KRAS FAAH FAAH Inhibitors (Analgesic/Anti-inflammatory) Scaffold:head->FAAH

Caption: Therapeutic targets accessible from the diazaspiro[3.5]nonane scaffold.

References

Molecular weight of tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate

This technical guide provides a comprehensive overview of this compound, a key building block in contemporary drug discovery. Primarily aimed at researchers, scientists, and professionals in drug development, this document details the compound's physicochemical properties, its significant role as a linker in Proteolysis Targeting Chimeras (PROTACs), and general synthetic considerations.

Physicochemical Properties

This compound is a heterocyclic compound featuring a spirocyclic core with two nitrogen atoms, one of which is protected by a tert-butyloxycarbonyl (Boc) group. This structure is instrumental in its application as a versatile linker in the synthesis of complex bioactive molecules.

PropertyValueReference
Molecular Weight 226.32 g/mol [1][2][3]
Molecular Formula C12H22N2O2[1][2][3]
CAS Number 236406-55-6[2][3]
Boiling Point 319.4°C at 760 mmHg[2]
Appearance White powder

Role in PROTAC-Mediated Protein Degradation

The primary application of this compound is as a linker molecule in the construction of PROTACs.[1][4] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's natural ubiquitin-proteasome system. This compound serves as a crucial component of the linker that connects a ligand for a target protein to a ligand for an E3 ubiquitin ligase.

For instance, it is the linker component for PROTAC ER Degrader-12 and PROTAC AR Degrader-9.[1] The mechanism involves the formation of a ternary complex between the target protein, the PROTAC, and an E3 ligase, which leads to the ubiquitination of the target protein and its subsequent degradation by the proteasome.

PROTAC_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination & Degradation Target_Protein Target Protein PROTAC PROTAC (Linker + Ligands) Target_Protein->PROTAC E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Ubiquitination Poly-Ubiquitination of Target Protein E3_Ligase->Ubiquitination Catalyzes Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded Protein (Amino Acids) Proteasome->Degradation Degradation

Mechanism of PROTAC-mediated protein degradation.

Application in Specific PROTACs

The versatility of the diazaspiro[3.5]nonane core allows for precise spatial orientation of the two ligands, which is critical for efficient ternary complex formation. The diagram below illustrates the logical relationship of this compound as a foundational linker for specific, named PROTAC degraders.

Linker_Application Linker_Core tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate PROTAC_ER PROTAC ER Degrader-12 Linker_Core->PROTAC_ER Forms Linker For PROTAC_AR PROTAC AR Degrader-9 Linker_Core->PROTAC_AR Forms Linker For Target_ER Target: Estrogen Receptor (ER) PROTAC_ER->Target_ER Target_AR Target: Androgen Receptor (AR) PROTAC_AR->Target_AR

Role as a core linker in specific PROTACs.

Experimental Protocols and Synthetic Strategies

The synthesis of diazaspirocyclic compounds is a multi-step process that requires careful control of reaction conditions. While a specific, detailed experimental protocol for this compound is proprietary and found within patent literature, a general synthetic approach can be outlined. Typically, the synthesis starts from simpler precursors to construct the spirocyclic core, followed by functionalization and protection steps.

A patent for a related isomer, tert-butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate, describes a seven-step synthesis.[5] This suggests a complex synthetic route likely involving:

  • Initial condensation or Michael addition to form a substituted ring.

  • Reduction of functional groups (e.g., esters or ketones).

  • Activation of hydroxyl groups (e.g., tosylation) for subsequent cyclization.

  • An intramolecular cyclization step to form the spirocyclic core.

  • Reduction of any remaining functional groups.

  • Boc protection of one of the amine groups.

  • Deprotection or further modification as needed.

Synthetic_Workflow Start Acyclic Precursors Step1 Ring Formation Start->Step1 Step2 Functional Group Interconversion Step1->Step2 Step3 Intramolecular Cyclization (Spiro Core Formation) Step2->Step3 Step4 Reduction/Modification Step3->Step4 Step5 Boc Protection Step4->Step5 Final Final Product Step5->Final

Generalized synthetic workflow for diazaspirocycles.

Safety and Handling

According to GHS classifications, this compound is considered harmful if swallowed.[3][6] It may also cause skin and serious eye irritation, as well as respiratory irritation.[6] Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable chemical tool for researchers in drug discovery, particularly in the rapidly advancing field of targeted protein degradation. Its defined structure and chemical properties make it an ideal linker for the synthesis of PROTACs, enabling the development of novel therapeutics for a wide range of diseases. Understanding its properties, biological role, and synthetic considerations is essential for its effective application in the laboratory.

References

Spectroscopic Profile of tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate, a key building block in medicinal chemistry and drug discovery. The information presented herein is crucial for the unambiguous identification, characterization, and quality control of this compound in a research and development setting.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for a compound with the molecular formula C₁₂H₂₂N₂O₂. It is important to note that while the NMR and IR data are consistent with the structure of this compound, the high-resolution mass spectrometry data suggests the presence of a chlorine atom in the analyzed sample. This discrepancy should be considered when utilizing this data for comparative purposes.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
3.79 – 3.71m1HCH
3.58 – 3.46m2HCH₂
3.40 – 3.31m1HCH
3.31 – 3.23m1HCH
1.97 – 1.85m1HCH
1.88 – 1.69m5HCH₂
1.66 – 1.56m1HCH
1.44s10HC(CH₃)₃ + CH

Table 2: ¹³C NMR Spectroscopic Data (126 MHz, CDCl₃)

Chemical Shift (δ ppm)Assignment
154.8C=O (Carbamate)
79.3C (CH₃)₃
56.8Spirocyclic CH₂
46.4Spirocyclic CH₂
45.2Spirocyclic CH₂
32.1Spirocyclic CH
30.6Spirocyclic CH₂
29.8Spirocyclic CH₂
28.7C(C H₃)₃
23.5Spirocyclic CH₂

Table 3: Infrared (IR) Spectroscopic Data (Film)

Wavenumber (cm⁻¹)Interpretation
2969C-H stretch (alkane)
2874C-H stretch (alkane)
1869C=O stretch (carbamate)
1478C-H bend (alkane)
1454C-H bend (alkane)
1391C-H bend (tert-butyl)
1364C-H bend (tert-butyl)
1251C-N stretch
1168C-O stretch

Table 4: High-Resolution Mass Spectrometry (HRMS) Data (ESI-TOF)

IonCalculated m/zFound m/z
[M+Na]⁺270.12313 (for C₁₂H₂₂ClNNaO₂)270.12348

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of approximately 5-10 mg of the compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer.

  • ¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent peak (CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation: A thin film of the neat compound is prepared on a suitable IR-transparent window (e.g., NaCl or KBr plates).

  • Instrumentation: The IR spectrum is recorded on a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. The data is presented in terms of wavenumber (cm⁻¹).

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: The mass spectrum is obtained using an electrospray ionization time-of-flight (ESI-TOF) mass spectrometer.

  • Data Acquisition: The data is acquired in positive ion mode, and the mass-to-charge ratio (m/z) of the sodium adduct ([M+Na]⁺) is determined.

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of Target Compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Prep MS Mass Spectrometry (HRMS) Purification->MS Sample Prep IR IR Spectroscopy Purification->IR Sample Prep Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment MS->Structure_Elucidation IR->Structure_Elucidation Final_Report Final Report & Characterization Structure_Elucidation->Final_Report Purity_Assessment->Final_Report

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

Logical Relationship of Spectroscopic Data

The following diagram illustrates how different spectroscopic techniques provide complementary information for the structural elucidation of an organic molecule.

Spectroscopic_Data_Relationship cluster_techniques Spectroscopic Techniques cluster_information Derived Information Molecule Organic Molecule NMR NMR Molecule->NMR MS MS Molecule->MS IR IR Molecule->IR Connectivity Proton & Carbon Framework (Connectivity) NMR->Connectivity Molecular_Weight Molecular Weight & Formula MS->Molecular_Weight Functional_Groups Functional Groups IR->Functional_Groups Structure Final Structure Connectivity->Structure Molecular_Weight->Structure Functional_Groups->Structure

Caption: Interrelationship of spectroscopic techniques in determining the structure of an organic molecule.

An In-depth Technical Guide on the ¹H NMR Spectrum of tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate, a key building block in medicinal chemistry and drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).

Molecular Structure and Proton Environments

This compound possesses a unique spirocyclic core with several distinct proton environments. The azetidine ring is functionalized with a tert-butoxycarbonyl (Boc) protecting group, while the piperidine ring contains a secondary amine. The asymmetry of the molecule leads to a complex and informative ¹H NMR spectrum.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound was analyzed to determine the chemical shifts, multiplicities, and integration values for each proton signal. The data is summarized in the table below.

Protons (Position)Chemical Shift (δ, ppm)MultiplicityIntegration
-C(CH₃)₃ (Boc group)1.44s9H
-CH₂- (Piperidine C5, C9)1.69t, J = 5.5 Hz4H
-NH- (Piperidine N7)1.91s (br)1H
-CH₂- (Piperidine C6, C8)2.80t, J = 5.5 Hz4H
-CH₂- (Azetidine C1, C3)3.58s4H

Experimental Protocol

Objective: To acquire a high-resolution ¹H NMR spectrum of this compound for structural elucidation and purity assessment.

Materials and Equipment:

  • This compound sample

  • Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

  • NMR tube (5 mm)

  • Volumetric flask and micropipettes

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring a sharp and symmetrical solvent peak.

  • Data Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Use a standard pulse sequence for a ¹H NMR experiment.

    • Set the number of scans to 16 or more to achieve an adequate signal-to-noise ratio.

    • Set the relaxation delay to at least 1 second.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum to obtain a flat baseline.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks to determine the relative number of protons for each signal.

    • Analyze the multiplicities and coupling constants of the signals.

Visualization of Signal Assignments

The following diagram illustrates the logical relationship between the proton signals in the ¹H NMR spectrum and the molecular structure of this compound.

G ¹H NMR Signal Assignments for this compound cluster_mol Molecular Structure cluster_signals ¹H NMR Signals mol s1 δ 1.44 (s, 9H) mol->s1 Boc -C(CH₃)₃ s2 δ 1.69 (t, 4H) mol->s2 Piperidine -CH₂- (C5, C9) s3 δ 1.91 (s, 1H) mol->s3 Piperidine -NH- s4 δ 2.80 (t, 4H) mol->s4 Piperidine -CH₂- (C6, C8) s5 δ 3.58 (s, 4H) mol->s5 Azetidine -CH₂- (C1, C3)

An In-depth Technical Guide to the Mass Spectrometry of tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected mass spectrometric behavior of tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate. Due to the absence of publicly available experimental mass spectra for this specific compound, this guide is based on established fragmentation patterns of structurally related molecules, particularly those containing tert-butyloxycarbonyl (Boc) protecting groups and secondary amine functionalities.

Molecular Overview

  • Compound Name: this compound

  • Molecular Formula: C₁₂H₂₂N₂O₂[1]

  • Molecular Weight: 226.32 g/mol [1]

  • Exact Mass: 226.1681 Da[1]

  • Structure: A spirocyclic diamine where one of the amine groups is protected by a Boc group. This compound often serves as a linker in the development of PROTACs (Proteolysis Targeting Chimeras)[2][3].

Predicted Mass Spectrum Data

Electrospray ionization (ESI) is the most suitable ionization technique for this molecule due to its polarity and non-volatility. In positive-ion mode ESI-MS, the compound is expected to be readily protonated, likely on the unprotected secondary amine, to form the pseudomolecular ion [M+H]⁺.

Table 1: Predicted Key Ions in the ESI-MS Spectrum

Ion DescriptionProposed FormulaCalculated m/zFragmentation Pathway
Pseudomolecular Ion [C₁₂H₂₂N₂O₂ + H]⁺227.1754Protonation of the parent molecule.
Fragment 1: Loss of tert-butyl [C₈H₁₄N₂O₂ + H]⁺171.1128Cleavage of the tert-butyl cation from the Boc group.
Fragment 2: Loss of isobutylene [C₈H₁₄N₂O₂ + H]⁺171.1128Elimination of isobutylene (C₄H₈) from the Boc group.[4][5]
Fragment 3: Loss of Boc group [C₇H₁₄N₂ + H]⁺127.1230Combined loss of isobutylene (56 Da) and carbon dioxide (44 Da) from the protonated parent ion.[4]
Fragment 4: Spirocyclic core [C₇H₁₃N]⁺112.1121Further fragmentation of the unprotected spirocycle.

Proposed Fragmentation Pathways

The fragmentation of protonated this compound is predicted to be dominated by the characteristic cleavages of the Boc protecting group. The primary fragmentation routes are illustrated below.

G cluster_frags Primary Fragmentation M [M+H]⁺ m/z = 227.18 F1 [M+H - C₄H₈]⁺ m/z = 171.11 M->F1 - C₄H₈ (56 Da) F2 [M+H - C₄H₉]⁺ m/z = 170.10 M->F2 - C₄H₉• (57 Da) F3 [M+H - C₅H₈O₂]⁺ m/z = 127.12 F1->F3 - CO₂ (44 Da)

Caption: Proposed ESI-MS/MS fragmentation of the parent ion.

Experimental Protocols

The following section outlines a general protocol for acquiring a mass spectrum of the title compound using a standard ESI-equipped mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or an ion trap instrument.[6][7][8]

4.1. Sample Preparation

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent mixture appropriate for ESI-MS, typically 50:50 acetonitrile:water with 0.1% formic acid. The addition of formic acid aids in the protonation of the analyte in positive ion mode.

4.2. Mass Spectrometer Parameters

The following are typical starting parameters for ESI-MS analysis of a small molecule. These should be optimized to achieve the best signal-to-noise ratio and desired fragmentation.

Table 2: General ESI-MS Instrument Settings

ParameterPositive Ion Mode SettingRationale
Ionization Mode ESI PositiveThe presence of two amine groups makes the molecule basic and easy to protonate.
Capillary Voltage 3.0 - 4.5 kVCreates the electrospray plume.
Cone/Nozzle Voltage 20 - 40 VAssists in desolvation and can induce some in-source fragmentation.
Desolvation Gas NitrogenStandard inert gas for desolvation.
Gas Flow 8 - 12 L/minFacilitates solvent evaporation.
Gas Temperature 250 - 350 °CHeats the desolvation gas to aid in solvent evaporation.
Mass Range (MS1) 50 - 500 m/zTo observe the parent ion and expected fragments.
Collision Energy (MS/MS) 10 - 30 eVFor fragmentation studies, ramped to observe different fragmentation pathways.

4.3. Experimental Workflow

The general workflow for analyzing the compound is depicted below.

G A Sample Preparation (1-10 µg/mL in ACN/H₂O + 0.1% FA) B Direct Infusion or LC Introduction A->B C ESI Source Ionization (Positive Mode) B->C D MS1 Scan (Identify [M+H]⁺) C->D E MS/MS Analysis (Isolate m/z 227.18 and fragment) D->E F Data Analysis (Identify fragment ions) E->F

Caption: General workflow for MS analysis.

Conclusion

The mass spectrometric analysis of this compound is predicted to be straightforward using positive-ion electrospray ionization. The resulting mass spectrum is expected to show a prominent pseudomolecular ion [M+H]⁺ at m/z 227.18. Tandem mass spectrometry (MS/MS) experiments are likely to yield a characteristic fragmentation pattern dominated by the loss of the Boc group in distinct steps, providing clear structural information and confirming the identity of the compound. The protocols and predicted data herein serve as a robust guide for researchers working with this and structurally similar molecules.

References

An In-Depth Technical Guide on the Solubility of tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate is a crucial building block in contemporary drug discovery, primarily utilized as a linker molecule in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative therapeutic modalities designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. The physicochemical properties of the constituent parts of PROTACs, including the linker, are critical to their overall efficacy, with solubility being a paramount consideration for drug delivery and bioavailability.

This technical guide provides a comprehensive overview of the available solubility information for this compound, details generalized experimental protocols for solubility determination, and illustrates its role in the PROTAC mechanism.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueSource
Molecular Formula C₁₂H₂₂N₂O₂--INVALID-LINK--
Molecular Weight 226.32 g/mol --INVALID-LINK--
Appearance Colorless to slightly yellow liquid or solid--INVALID-LINK--, MedChemExpress
Boiling Point ~319.4 °C at 760 mmHgMedChemExpress
Density ~1.08 g/mL--INVALID-LINK--
Storage Temperature 2-8°C (protect from light)--INVALID-LINK--

Solubility Profile

Quantitative Solubility Data

Despite extensive searches of scientific literature, chemical supplier databases, and safety data sheets (SDS), specific quantitative solubility data for this compound (e.g., in g/L, mg/mL, or mol/L) in various solvents at defined temperatures is not publicly available. A safety data sheet from MedChemExpress explicitly states for "Water Solubility: No data available"[1].

Qualitative Solubility

Qualitative information from various chemical suppliers indicates that this compound is soluble in common organic solvents.

SolventSolubilitySource
Dichloromethane (DCM)Soluble--INVALID-LINK--
Dimethylformamide (DMF)Soluble--INVALID-LINK--
EthanolSoluble--INVALID-LINK--

It is important to note that without quantitative data, the term "soluble" is a general descriptor and does not provide the precise concentration that can be achieved. For drug development purposes, experimental determination of the solubility is essential.

Experimental Protocols for Solubility Determination

While a specific, validated protocol for determining the solubility of this compound has not been published, several standard methods are widely used for small molecules. The choice of method often depends on the required accuracy, throughput, and the properties of the compound.

Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is considered the "gold standard" for determining thermodynamic (or equilibrium) solubility. It is accurate but can be time-consuming.

Principle: An excess amount of the solid compound is added to a known volume of the solvent of interest. The mixture is agitated at a constant temperature until equilibrium is reached, at which point the concentration of the dissolved compound in the supernatant is measured.

Generalized Protocol:

  • Preparation: Add an excess amount of this compound to a sealed vial containing a precise volume of the desired solvent (e.g., water, phosphate-buffered saline (PBS), ethanol). The excess solid should be visually apparent.

  • Equilibration: Place the vials in a shaker or rotator within a temperature-controlled incubator (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.

  • Sample Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

  • Sample Analysis: Carefully remove an aliquot of the clear supernatant. The concentration of the dissolved compound is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy with an internal standard.

  • Calculation: The solubility is calculated from the measured concentration of the saturated solution.

High-Throughput Kinetic Solubility Assays

For earlier stages of drug discovery, higher throughput methods are often employed to assess kinetic solubility. These methods are faster but may not represent true thermodynamic equilibrium.

Principle: A concentrated stock solution of the compound in an organic solvent (typically DMSO) is added to an aqueous buffer. The formation of a precipitate is monitored as an indication of insolubility.

Generalized Protocol (Nephelometric Method):

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a microtiter plate, perform serial dilutions of the DMSO stock solution.

  • Addition to Aqueous Buffer: Transfer a small, fixed volume of each dilution to a new microtiter plate containing the aqueous buffer of interest (e.g., PBS).

  • Incubation: Incubate the plate for a defined period (e.g., 2 hours) at a constant temperature.

  • Measurement: Measure the light scattering (turbidity) in each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility limit.

Role in PROTAC-Mediated Protein Degradation

This compound serves as a linker component in the synthesis of PROTACs. The linker connects a ligand that binds to the target protein of interest (POI) with a ligand for an E3 ubiquitin ligase. The following diagram illustrates the general workflow of PROTAC-mediated protein degradation.

PROTAC_Mechanism cluster_Cell Cellular Environment PROTAC PROTAC Molecule (Linker: tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation Recycled Recycled PROTAC & Ubiquitin Proteasome->Recycled

References

An In-depth Technical Guide on the Stability and Storage of tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage of tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate, a key building block in medicinal chemistry, particularly in the synthesis of PROTACs and other novel therapeutics. Understanding the stability profile of this compound is critical for ensuring its quality, and integrity, and for the successful development of drug candidates.

Chemical Properties and Structure

  • IUPAC Name: this compound

  • CAS Number: 236406-55-6

  • Molecular Formula: C₁₂H₂₂N₂O₂[1]

  • Molecular Weight: 226.32 g/mol [1]

  • Structure:

    Caption: Chemical structure of this compound.

Stability Profile

While specific, quantitative long-term stability data for this compound is not extensively published in peer-reviewed literature, its stability can be inferred from the well-understood chemistry of the tert-butoxycarbonyl (Boc) protecting group and general knowledge of cyclic amines. The molecule is generally stable under recommended storage conditions.

The primary chemical liability of this molecule is the Boc-protecting group, which is susceptible to cleavage under acidic conditions. The diazaspiro[3.5]nonane core is generally stable, though the secondary amine is nucleophilic and can participate in reactions if the Boc group is removed.

Potential Degradation Pathways:

The most likely degradation pathway is the acid-catalyzed removal of the Boc group. This proceeds through protonation of the carbamate, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid to yield the free secondary amine.

G start This compound protonated Protonated Carbamate start->protonated H+ (Acidic Conditions) carbamic_acid Carbamic Acid Intermediate + Isobutylene protonated->carbamic_acid Loss of tert-butyl cation final_product 2,7-Diazaspiro[3.5]nonane + CO2 carbamic_acid->final_product Decarboxylation

Caption: Acid-catalyzed degradation pathway of this compound.

Recommended Storage and Handling

To ensure the long-term stability and quality of this compound, it is crucial to adhere to the recommended storage and handling guidelines provided by suppliers.

Quantitative Storage Recommendations:

ParameterConditionReference
Long-term Storage -20°C, 1 yearMedChemExpress Safety Data Sheet
Short-term Storage Refrigerator (2-8°C)Sigma-Aldrich Product Page, Chongqing Chemdad Co., Ltd Product Page
Shipping Room temperature (if less than 2 weeks)MedChemExpress Safety Data Sheet

General Handling and Storage Guidelines:

  • Container: Store in the original, tightly sealed container to prevent moisture ingress and contamination.

  • Atmosphere: Store in a cool, dry, and well-ventilated area.

  • Incompatibilities: Keep away from strong acids and oxidizing agents.

  • Handling: Avoid inhalation, and contact with skin and eyes. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.

Experimental Protocols for Stability Assessment

The following are generalized experimental protocols that can be adapted to assess the stability of this compound.

Forced Degradation Study:

Forced degradation studies are essential for identifying potential degradation products and establishing stability-indicating analytical methods.

G cluster_conditions Stress Conditions cluster_analysis Analysis acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) hplc HPLC-UV/MS Analysis acid->hplc Analyze samples at time points base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) base->hplc Analyze samples at time points oxidation Oxidative (e.g., 3% H2O2, RT) oxidation->hplc Analyze samples at time points thermal Thermal (e.g., 80°C, dry heat) thermal->hplc Analyze samples at time points photolytic Photolytic (ICH Q1B guidelines) photolytic->hplc Analyze samples at time points nmr NMR for structural elucidation hplc->nmr Isolate and identify major degradants compound This compound Solution compound->acid Expose to compound->base Expose to compound->oxidation Expose to compound->thermal Expose to compound->photolytic Expose to

Caption: General workflow for a forced degradation study.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acidic: Add HCl to a final concentration of 0.1 M.

    • Basic: Add NaOH to a final concentration of 0.1 M.

    • Oxidative: Add H₂O₂ to a final concentration of 3%.

    • Thermal: Incubate the solid or solution at an elevated temperature (e.g., 80°C).

    • Photolytic: Expose the sample to light according to ICH Q1B guidelines.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples by a stability-indicating HPLC method to determine the percentage of the parent compound remaining and the formation of any degradation products.

Stability-Indicating HPLC-UV Method:

A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation.

Methodology:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water

    • B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient: A typical gradient would be from 5% to 95% B over a set period (e.g., 20 minutes) to ensure the separation of the parent compound from any potential degradation products.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by analyzing the forced degradation samples and ensuring that the parent peak is well-resolved from all degradation product peaks.

Summary

This compound is a stable compound under the recommended storage conditions. The primary degradation pathway is the acid-catalyzed cleavage of the Boc protecting group. For researchers and drug development professionals, adherence to proper storage and handling procedures is paramount to maintaining the integrity of this key synthetic intermediate. The provided experimental protocols offer a framework for conducting stability assessments to ensure the quality and reliability of this compound in research and development activities.

References

The Diazaspiro[3.5]nonane Scaffold: A Technical Guide to a Privileged Core in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The diazaspiro[3.5]nonane scaffold, a unique three-dimensional bicyclic structure, has emerged as a privileged motif in modern medicinal chemistry. Its inherent rigidity, precise vectoral display of substituents, and favorable physicochemical properties make it an attractive framework for the design of novel therapeutics targeting a wide range of challenging biological targets. This technical guide provides an in-depth overview of the key features of the diazaspiro[3.5]nonane core, including its synthesis, pharmacological activities, and structure-activity relationships, to empower researchers in their drug discovery endeavors.

Core Structural Features and Physicochemical Properties

The diazaspiro[3.5]nonane scaffold consists of a four-membered azetidine ring fused to a six-membered piperidine ring through a shared spirocyclic carbon atom. The nitrogen atoms can be positioned at various locations within the bicyclic system, leading to different isomers such as 2,6-diazaspiro[3.5]nonane and 2,7-diazaspiro[3.5]nonane. This spirocyclic nature imparts a higher fraction of sp3-hybridized carbons, contributing to a more three-dimensional and less planar molecular architecture compared to traditional flat aromatic scaffolds. This "escape from flatland" is a key strategy for improving drug-like properties.

The incorporation of the diazaspiro[3.5]nonane core can significantly influence the physicochemical properties of a molecule, often leading to improved metabolic stability, enhanced binding affinity, and better selectivity for biological targets.

Table 1: Physicochemical Properties of Representative Diazaspiro[3.5]nonane Cores

IsomerMolecular FormulaMolecular Weight ( g/mol )XLogP3Topological Polar Surface Area (Ų)
2,6-Diazaspiro[3.5]nonaneC₇H₁₄N₂126.20-0.624.1
2,7-Diazaspiro[3.5]nonaneC₇H₁₄N₂126.20-0.324.1

Synthesis of Diazaspiro[3.5]nonane Scaffolds

The synthesis of diazaspiro[3.5]nonane cores, particularly with orthogonal protection on the nitrogen atoms, is crucial for their application as versatile building blocks in medicinal chemistry.

Experimental Protocol: Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane

A robust six-step synthesis for orthogonally protected 2,6-diazaspiro[3.5]nonane has been developed, enabling its use in library synthesis and lead optimization. The following is a generalized workflow based on published methods.

G cluster_0 Step 1-3: Piperidine Ring Formation cluster_1 Step 4-6: Azetidine Ring Formation & Final Product start Commercially Available Starting Materials step1 Michael Addition start->step1 step2 Boc Protection step1->step2 step3 Reductive Amination step2->step3 step4 Mesylation step3->step4 Intermediate step5 Intramolecular Cyclization step4->step5 step6 Final Deprotection/Protection step5->step6 product Orthogonally Protected 2,6-Diazaspiro[3.5]nonane step6->product

Caption: Generalized workflow for the synthesis of orthogonally protected 2,6-diazaspiro[3.5]nonane.

Detailed Methodology:

The synthesis commences with a Michael addition reaction, followed by Boc protection of the resulting amine. Subsequent reductive amination introduces the second nitrogenous functionality. The piperidine ring is then subjected to mesylation, which facilitates an intramolecular cyclization to form the azetidine ring. The final step involves selective deprotection and protection to yield the orthogonally protected 2,6-diazaspiro[3.5]nonane, ready for further derivatization. For detailed experimental conditions, including reagents, solvents, temperatures, and reaction times, consulting the primary literature is recommended.

Pharmacological Activities and Therapeutic Targets

The versatility of the diazaspiro[3.5]nonane scaffold is highlighted by its application in the development of modulators for a diverse range of biological targets, leading to potential treatments for metabolic diseases, cancer, and infectious diseases.

G Protein-Coupled Receptor 119 (GPR119) Agonists

Derivatives of 7-azaspiro[3.5]nonane have been extensively investigated as potent and selective agonists of GPR119, a promising target for the treatment of type 2 diabetes and obesity.[1] Activation of GPR119 stimulates glucose-dependent insulin secretion and the release of incretin hormones.[1]

G agonist 7-Azaspiro[3.5]nonane Agonist receptor GPR119 Receptor agonist->receptor Binds to gs Gαs Protein receptor->gs Activates ac Adenylyl Cyclase gs->ac Stimulates camp ↑ cAMP ac->camp Catalyzes ATP to pka Protein Kinase A camp->pka Activates insulin ↑ Insulin Secretion (Pancreatic β-cells) pka->insulin glp1 ↑ GLP-1 Secretion (Intestinal L-cells) pka->glp1

Caption: Simplified GPR119 signaling pathway activated by a 7-azaspiro[3.5]nonane-based agonist.

Table 2: In Vitro Activity of 7-Azaspiro[3.5]nonane GPR119 Agonists

Compound IDR² (Piperidine N-capping group)R³ (Aryl group)hGPR119 EC₅₀ (nM)
54g Pyrimidin-2-yl4-Fluorophenyl13
Reference Cpd A Not specifiedNot specified25

Data extracted from a study on novel 7-azaspiro[3.5]nonane GPR119 agonists.[1]

Covalent Inhibitors of KRAS G12C

The 2,7-diazaspiro[3.5]nonane scaffold has been successfully employed to develop potent and selective covalent inhibitors of the KRAS G12C mutant, a key driver in many cancers.[2] These inhibitors form an irreversible bond with the mutant cysteine residue, locking the protein in an inactive state.

G inhibitor 1-{2,7-Diazaspiro[3.5]nonan-2-yl} prop-2-en-1-one Derivative kras KRAS G12C (Active, GTP-bound) inhibitor->kras Forms covalent bond with Cys12 downstream Downstream Signaling (e.g., RAF-MEK-ERK) kras->downstream Activates inactive_kras KRAS G12C (Inactive, Covalent Adduct) kras->inactive_kras proliferation Cell Proliferation & Survival downstream->proliferation Promotes inactive_kras->downstream Blocks activation

Caption: Mechanism of action of 2,7-diazaspiro[3.5]nonane-based covalent inhibitors of KRAS G12C.

Table 3: In Vitro Activity of 2,7-Diazaspiro[3.5]nonane KRAS G12C Inhibitors

Compound IDKRAS G12C IC₅₀ (nM)H358 Cell Growth IC₅₀ (nM)
7b 4.512
Reference Cpd B 1548

Data extracted from a patent on 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives.

Other Therapeutic Targets

The versatility of the diazaspiro[3.5]nonane scaffold extends to other important therapeutic targets:

  • Sigma Receptors: 2,7-Diazaspiro[3.5]nonane derivatives have been developed as potent ligands for sigma-1 and sigma-2 receptors, which are implicated in various neurological disorders.

  • Mycobacterium tuberculosis DprE1: This scaffold has been utilized to create potent inhibitors of the essential bacterial enzyme DprE1, a validated target for the treatment of tuberculosis.

Structure-Activity Relationship (SAR)

The rigid nature of the diazaspiro[3.5]nonane scaffold allows for a systematic exploration of structure-activity relationships. For GPR119 agonists, optimization of the substituents on both the piperidine and azetidine nitrogens, as well as the aryl group, has been shown to be critical for achieving high potency.[1] Similarly, for KRAS G12C inhibitors, modifications to the quinazoline core and the piperidinylamino moiety of the 2,7-diazaspiro[3.5]nonane derivatives have a significant impact on their inhibitory activity and metabolic stability.[2]

Conclusion

The diazaspiro[3.5]nonane scaffold represents a valuable and versatile building block in drug discovery. Its unique three-dimensional structure and favorable physicochemical properties have enabled the development of potent and selective modulators of a variety of challenging biological targets. The synthetic accessibility of orthogonally protected diazaspiro[3.5]nonanes further enhances their utility in medicinal chemistry programs. As the exploration of novel chemical space continues to be a priority in the pharmaceutical industry, the diazaspiro[3.5]nonane scaffold is poised to play an increasingly important role in the discovery of next-generation therapeutics.

References

An In-depth Technical Guide to Boc-Protected Diazaspirocycles in Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the design and synthesis of novel molecular scaffolds that provide access to new chemical space are of paramount importance. Among these, diazaspirocycles have emerged as a class of compounds with significant potential. Their rigid, three-dimensional structures offer precise vectoral orientation of substituents, which can lead to enhanced target affinity and selectivity. The incorporation of two nitrogen atoms within the spirocyclic framework provides key points for functionalization and modulation of physicochemical properties.

The tert-butoxycarbonyl (Boc) protecting group plays a crucial role in the synthetic manipulation of diazaspirocycles. Its stability under a wide range of reaction conditions, coupled with its facile removal under mild acidic conditions, makes it an indispensable tool for chemists.[1] This guide provides a comprehensive overview of Boc-protected diazaspirocycles, covering their synthesis, key experimental protocols, and their application in drug discovery, with a focus on their role as modulators of G-protein coupled receptors (GPCRs).

Data Presentation: Synthesis and Properties

The synthesis of Boc-protected diazaspirocycles can be achieved through various synthetic routes. The selection of a particular method often depends on the desired ring size and substitution pattern. Below are tables summarizing quantitative data for the synthesis of representative Boc-protected diazaspirocycles.

Table 1: Synthesis of Boc-Protected Diazaspiro[3.3]heptane Derivatives
EntryStarting MaterialReagents and ConditionsProductYield (%)Reference
11-Benzyl-3-chloromethylazetidine-3-carbaldehydeAniline, NaBH(OAc)₃, AcOH, DCE; then t-BuOK, THF2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane-[2]
2N-Boc-3-aminoazetidineEthylation with reductive amination, then arylation with 4-fluorophenyl, followed by alkylationN-Boc-N'-aryl-2,6-diazaspiro[3.3]heptane derivativeHigh[3]
3Commercially available diamine(Boc)₂O, base (e.g., TEA, NaOH)Mono-Boc-protected diazaspiro[3.3]heptane45-87%[4][5]
Table 2: Synthesis of Boc-Protected Diazaspiro[4.5]decane Derivatives
EntryStarting MaterialReagents and ConditionsProductYield (%)Reference
1Unactivated yne-en-ynesAryl halides, Pd(OAc)₂–PPh₃Diazaspiro[4.5]decane with exocyclic double bonds-[6]
24-PiperidoneBucherer-Bergs reaction, followed by N-methylation1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione60% (overall)[7]
3Diamine(Boc)₂O, baseMono-Boc-protected diazaspiro[4.5]decaneModerate[8][9]
Table 3: Purity and Stability of Boc-Protected Diazaspirocycles
CompoundPurity (%)MethodStability ConditionsObservationsReference
Boc-protected diazaspiro[3.3]heptane derivative>95%HPLC50% TFA in DCM, 30 minComplete deprotection[10]
Boc-protected diazaspiro[4.5]decane derivative93 to >99%GC-MS-Stable for analysis[9]
General N-Boc protected amines--Stable to most nucleophiles and basesCleaved under anhydrous acidic conditions[11]
Aromatic Nitrogen Heterocycles--Varies with number and position of N atomsGenerally stable, but reactivity can be influenced by N lone pairs[12][13]

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and manipulation of Boc-protected diazaspirocycles. The following sections provide step-by-step protocols for key transformations.

Protocol 1: General Procedure for Mono-Boc Protection of a Diazaspirocycle

This protocol is a general method for the selective protection of one nitrogen atom in a diazaspirocyclic diamine.

Materials:

  • Diazaspirocycle dihydrochloride

  • Sodium hydroxide (NaOH) solution (e.g., 4N)

  • Anhydrous methanol (MeOH)

  • Chlorotrimethylsilane (Me₃SiCl) or Thionyl chloride (SOCl₂)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dichloromethane (DCM)

  • Diethyl ether (Et₂O)

  • Water (H₂O)

Procedure:

  • The diazaspirocycle dihydrochloride is treated with an aqueous solution of NaOH to generate the free diamine.

  • The free diamine is dissolved in anhydrous MeOH and cooled to 0 °C.

  • One equivalent of Me₃SiCl or SOCl₂ is added dropwise to the solution to form the mono-hydrochloride salt in situ.

  • The reaction mixture is allowed to warm to room temperature.

  • A solution of (Boc)₂O (1.1 equivalents) in MeOH is added to the mixture.

  • The reaction is stirred at room temperature for 1-4 hours, with progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is diluted with water and washed with diethyl ether to remove any unreacted diamine.

  • The pH of the aqueous layer is adjusted to >12 with NaOH solution.

  • The mono-Boc-protected product is extracted with dichloromethane.

  • The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the pure product.[8][9]

Protocol 2: Synthesis of a Boc-Protected 2,6-Diazaspiro[3.3]heptane Derivative

This protocol describes a specific synthesis of a disubstituted 2,6-diazaspiro[3.3]heptane.

Materials:

  • (1-Benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine

  • Potassium tert-butoxide (t-BuOK) solution in THF (1.0 M)

  • Tetrahydrofuran (THF)

Procedure:

  • To a stirred solution of (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine (1 equivalent) in THF, add t-BuOK (2.2 equivalents) at room temperature.

  • The reaction mixture is heated to 70 °C in a sealed tube.

  • After 90 minutes, an additional 1 equivalent of t-BuOK is added, and heating is continued for another hour.

  • The reaction is then cooled to room temperature and filtered to remove potassium chloride (KCl).

  • The solvent is evaporated under reduced pressure to yield the crude product, which can be further purified by flash column chromatography.[2]

Protocol 3: Boc Deprotection using Trifluoroacetic Acid (TFA)

This is a standard and efficient method for the removal of the Boc protecting group.

Materials:

  • N-Boc protected diazaspirocycle

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the N-Boc protected diazaspirocycle (1.0 equivalent) in dichloromethane.

  • Slowly add trifluoroacetic acid to the solution. The final concentration of TFA is typically between 20-50% (v/v). Caution: The reaction is exothermic and evolves CO₂ and isobutene gas; ensure adequate ventilation.

  • Stir the reaction at room temperature for 30 minutes to 3 hours, monitoring by TLC.

  • Upon completion, remove the solvent and excess TFA under reduced pressure to obtain the deprotected amine salt.[2]

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The utility of Boc-protected diazaspirocycles is prominently demonstrated in their application as scaffolds for the development of modulators of biological targets, such as GPCRs.

Dopamine D4 Receptor Antagonism by a Diazaspirocyclic Compound

Recent studies have identified diazaspirocyclic compounds as selective antagonists of the dopamine D4 receptor (D4R), a GPCR implicated in various neurological and psychiatric disorders.[14] Antagonism of D4R by these compounds blocks the downstream signaling cascade initiated by dopamine.

D4R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D4R Dopamine D4 Receptor (GPCR) Dopamine->D4R Activates Antagonist Boc-Protected Diazaspirocycle Antagonist Antagonist->D4R Blocks G_protein Gαi/o Protein D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates downstream Downstream Effectors (e.g., Ion channels, Transcription factors) PKA->downstream Phosphorylates

Caption: Dopamine D4 receptor signaling pathway and its inhibition by a diazaspirocyclic antagonist.

Experimental Workflow: High-Throughput Screening (HTS) for GPCR Antagonists

The discovery of novel GPCR modulators often involves a high-throughput screening campaign to identify "hit" compounds from large chemical libraries. Boc-protected diazaspirocycles can be incorporated into these libraries to explore novel chemical space.

HTS_Workflow start Start: Compound Library (including Boc-protected diazaspirocycles) primary_screen Primary HTS Assay (e.g., β-arrestin recruitment) start->primary_screen hit_id Hit Identification (Compounds showing >50% inhibition) primary_screen->hit_id hit_id->primary_screen Inactive dose_response Dose-Response Confirmation (IC50 determination) hit_id->dose_response Active Hits selectivity Selectivity Profiling (Assay against related GPCRs) dose_response->selectivity sar Structure-Activity Relationship (SAR) and Lead Optimization selectivity->sar in_vivo In Vivo Efficacy and Pharmacokinetic Studies sar->in_vivo candidate Preclinical Candidate Selection in_vivo->candidate

Caption: A typical high-throughput screening cascade for the discovery of GPCR antagonists.

Conclusion

Boc-protected diazaspirocycles represent a valuable and versatile class of compounds for modern drug discovery. Their unique structural features, combined with the synthetic tractability afforded by the Boc protecting group, make them attractive scaffolds for the development of novel therapeutics. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the exploration of this promising area of chemical space and accelerating the discovery of new medicines. The ability of these compounds to selectively modulate key biological targets, such as the dopamine D4 receptor, underscores their potential to address unmet medical needs in a range of therapeutic areas.

References

The Pivotal Role of tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of drug discovery is in a perpetual state of evolution, driven by the quest for novel molecular architectures that offer enhanced potency, selectivity, and pharmacokinetic properties. Among the myriad of scaffolds available to medicinal chemists, spirocyclic systems have garnered significant attention due to their inherent three-dimensionality and conformational rigidity. This technical guide focuses on a particularly valuable building block, tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate , and its escalating importance in medicinal chemistry. This versatile core has emerged as a key component in the design and synthesis of innovative therapeutic agents, most notably as a linker in Proteolysis Targeting Chimeras (PROTACs) and as a foundational scaffold for the development of G protein-coupled receptor (GPCR) modulators. This document will provide an in-depth analysis of its applications, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Core Applications in Drug Discovery

The utility of this compound in medicinal chemistry is multifaceted, primarily revolving around its application as a rigid and versatile linker or scaffold. The presence of two nitrogen atoms at positions 2 and 7, with one protected by a tert-butoxycarbonyl (Boc) group, allows for sequential and site-selective functionalization, making it an ideal building block for complex molecule synthesis.

PROTAC Linker

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC is crucial for optimal ternary complex formation between the target protein, the PROTAC, and the E3 ligase. The rigid nature of the 2,7-diazaspiro[3.5]nonane core provides a well-defined spatial orientation for the target-binding and E3 ligase-binding moieties, which can significantly enhance the efficacy of the resulting PROTAC.

Quantitative Data Summary: PROTACs Incorporating the 2,7-Diazaspiro[3.5]nonane Linker

PROTAC NameTarget ProteinE3 Ligase LigandLinkerIC50/DC50Cell Line
ER Degrader-12Estrogen Receptor α (ERα)Not SpecifiedThis compoundIC50 (ERα): 2.3 nMMCF-7
PROTAC AR Degrader-9Androgen Receptor (AR)Not SpecifiedThis compoundDC50: 262.38 nMHuman Hair Follicle Papilla Cells (HDPCs)
Scaffold for GPCR Modulators

The 2,7-diazaspiro[3.5]nonane scaffold has also been explored for the development of modulators for G protein-coupled receptors (GPCRs), a large family of transmembrane receptors that are important drug targets. The rigid, three-dimensional structure of the spirocyclic core can effectively present substituents in a defined orientation to interact with the binding pockets of GPCRs.

G protein-coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes and obesity. While direct examples of GPR119 agonists featuring the 2,7-diazaspiro[3.5]nonane core are not prevalent in publicly available literature, the closely related 7-azaspiro[3.5]nonane scaffold has been successfully employed. This highlights the potential of the diazaspiro[3.5]nonane framework in this therapeutic area.

Quantitative Data Summary: Representative 7-Azaspiro[3.5]nonane GPR119 Agonist

CompoundTargetEC50 (human)EC50 (rat)
Compound 54gGPR1191.2 nM2.5 nM

C-C chemokine receptor type 3 (CCR3) and type 5 (CCR5) are implicated in inflammatory and infectious diseases, including HIV. Spirocyclic scaffolds have been investigated for the development of antagonists for these receptors. The diazaspiro[3.5]nonane core offers a promising starting point for the design of novel CCR3/CCR5 antagonists.

Quantitative Data Summary: Representative CCR5 Antagonist with a Spirocyclic Core

CompoundTargetIC50 (RANTES-binding assay)
Diazaspiro[5.5]undeca-2-one derivativeCCR530 nM

Experimental Protocols

Synthesis of this compound

The synthesis of the this compound core can be achieved through various multi-step synthetic routes, often starting from commercially available piperidine derivatives. A representative synthetic workflow is outlined below, based on methodologies described in patent literature.

G cluster_synthesis Synthetic Workflow start Commercially Available Starting Materials step1 Step 1: Formation of Piperidine Intermediate start->step1 Reaction with malonic ester derivative step2 Step 2: Introduction of the Azetidine Ring Precursor step1->step2 Reduction and functional group manipulation step3 Step 3: Cyclization to form the Spirocyclic Core step2->step3 Intramolecular cyclization step4 Step 4: Boc Protection step3->step4 Reaction with Boc anhydride end This compound step4->end

A representative workflow for the synthesis of the core structure.

Detailed Methodology (Illustrative Example based on Patent Literature):

  • Step 1: Synthesis of Diethyl 2-(1-benzylpiperidin-4-ylidene)malonate. To a solution of 1-benzylpiperidin-4-one in a suitable solvent such as ethanol, add diethyl malonate and a catalytic amount of a base (e.g., piperidine). Reflux the mixture until the reaction is complete, as monitored by TLC. After cooling, the product is isolated by filtration or extraction.

  • Step 2: Synthesis of (1-benzylpiperidin-4-yl)methanol. The product from Step 1 is reduced using a strong reducing agent like lithium aluminum hydride (LiH4) in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is typically carried out at 0 °C and then allowed to warm to room temperature. After quenching the reaction, the product is extracted and purified.

  • Step 3: Synthesis of 1-benzyl-2,7-diazaspiro[3.5]nonane. The alcohol from Step 2 is converted to a leaving group (e.g., by tosylation with p-toluenesulfonyl chloride). The tosylated intermediate is then reacted with a source of ammonia or a protected amine, followed by intramolecular cyclization, often under basic conditions, to form the spirocyclic core.

  • Step 4: Synthesis of tert-Butyl 7-benzyl-2,7-diazaspiro[3.5]nonane-2-carboxylate. The secondary amine of the spirocycle is protected with a Boc group by reacting with di-tert-butyl dicarbonate (Boc)2O in the presence of a base like triethylamine in a solvent such as dichloromethane.

  • Step 5: Debenzylation to yield tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate. The benzyl group is removed by catalytic hydrogenation (e.g., using palladium on carbon) to yield the final product.

Biological Assays

This assay is used to measure the binding affinity of compounds to the Estrogen Receptor α.

  • Reagents: Terbium-labeled anti-GST antibody, GST-tagged ERα ligand-binding domain (LBD), fluorescently labeled ERα ligand (tracer), assay buffer.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 384-well plate, add the test compound, GST-ERα-LBD, and terbium-labeled anti-GST antibody.

    • Incubate to allow for binding.

    • Add the fluorescently labeled ERα ligand.

    • Incubate to reach equilibrium.

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (donor and acceptor).

  • Data Analysis: The ratio of the acceptor to donor fluorescence is calculated. A decrease in this ratio indicates displacement of the tracer by the test compound. IC50 values are determined by plotting the fluorescence ratio against the compound concentration.

This assay measures the ability of a compound to activate the Gs-coupled GPR119 receptor, leading to an increase in intracellular cyclic AMP (cAMP).

  • Reagents: Cells stably expressing GPR119 (e.g., HEK293-GPR119), assay buffer, phosphodiesterase inhibitor (e.g., IBMX), cAMP detection kit (e.g., HTRF-based).

  • Procedure:

    • Seed the GPR119-expressing cells in a 96- or 384-well plate and incubate overnight.

    • Replace the culture medium with assay buffer containing a phosphodiesterase inhibitor and incubate.

    • Add serial dilutions of the test compound.

    • Incubate for a specified time to allow for cAMP accumulation.

    • Lyse the cells and follow the protocol of the cAMP detection kit to measure cAMP levels.

  • Data Analysis: The amount of cAMP produced is measured, and EC50 values are calculated by plotting the cAMP concentration against the compound concentration.

This assay evaluates the ability of a compound to block the migration of cells towards a CCR3 ligand (chemoattractant).

  • Reagents: CCR3-expressing cells (e.g., eosinophils or a transfected cell line), chemoattractant (e.g., eotaxin), assay medium, chemotaxis chamber (e.g., Transwell plate).

  • Procedure:

    • Place assay medium containing the chemoattractant in the lower chamber of the chemotaxis plate.

    • In the upper chamber (insert), add the CCR3-expressing cells that have been pre-incubated with various concentrations of the test compound.

    • Incubate the plate to allow for cell migration through the porous membrane of the insert.

    • Quantify the number of cells that have migrated to the lower chamber using a cell counter or by staining and imaging.

  • Data Analysis: The percentage of inhibition of cell migration is calculated for each concentration of the test compound. IC50 values are determined by plotting the percentage of inhibition against the compound concentration.

Signaling Pathways and Mechanisms of Action

PROTAC Mechanism of Action

G cluster_protac PROTAC Mechanism of Action protac PROTAC ternary Ternary Complex (Target-PROTAC-E3) protac->ternary target Target Protein target->ternary e3 E3 Ubiquitin Ligase e3->ternary ub Ubiquitination ternary->ub Proximity-induced recycle PROTAC Recycling ternary->recycle proteasome Proteasome ub->proteasome Recognition degradation Target Protein Degradation proteasome->degradation

The catalytic cycle of PROTAC-mediated protein degradation.

PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system.[1] The PROTAC molecule forms a ternary complex with the target protein and an E3 ubiquitin ligase.[1] This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein.[1] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to repeat the cycle.[1]

GPR119 Signaling Pathway

G cluster_gpr119 GPR119 Signaling Pathway agonist GPR119 Agonist gpr119 GPR119 Receptor agonist->gpr119 Binds to gs Gs Protein gpr119->gs Activates ac Adenylyl Cyclase gs->ac Activates camp cAMP ac->camp ATP to cAMP pka Protein Kinase A camp->pka Activates response Increased Insulin/ GLP-1 Secretion pka->response Leads to

Activation of the GPR119 receptor leads to increased insulin and GLP-1 secretion.

GPR119 is a Gs-coupled receptor. Upon binding of an agonist, the receptor undergoes a conformational change that activates the associated Gs protein. The activated Gs protein then stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The increased intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets, ultimately leading to the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells and the release of glucagon-like peptide-1 (GLP-1) from intestinal L-cells.

CCR3 Signaling Pathway

G cluster_ccr3 CCR3 Signaling Pathway chemokine Chemokine (e.g., Eotaxin) ccr3 CCR3 Receptor chemokine->ccr3 Binds to gi Gi Protein ccr3->gi Activates plc Phospholipase C gi->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca Ca2+ Release ip3->ca Induces pkc Protein Kinase C dag->pkc Activates chemotaxis Chemotaxis ca->chemotaxis pkc->chemotaxis

CCR3 activation by chemokines initiates signaling cascades leading to chemotaxis.

CCR3 is a Gi-coupled receptor. When a chemokine like eotaxin binds to CCR3, it activates the associated Gi protein. This activation leads to the stimulation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+). Both the increase in intracellular Ca2+ and the activation of Protein Kinase C (PKC) by DAG contribute to the downstream signaling events that result in cellular responses such as chemotaxis, the directed migration of cells.

Conclusion

This compound has firmly established itself as a valuable and versatile building block in contemporary medicinal chemistry. Its rigid, three-dimensional structure and the potential for differential functionalization of its two nitrogen atoms make it an attractive scaffold for a range of applications. Its successful incorporation into highly potent PROTACs demonstrates its utility as a linker for inducing protein degradation. Furthermore, the exploration of the closely related azaspiro[3.5]nonane core in the development of GPCR modulators underscores the broader potential of this spirocyclic system in drug discovery. As the demand for novel and effective therapeutic agents continues to grow, the strategic application of unique scaffolds like this compound will undoubtedly play a crucial role in the future of drug design and development.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the synthesis of tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The 2,7-diazaspiro[3.5]nonane scaffold is a key structural motif in the development of novel therapeutics.[1] This guide presents a plausible multi-step synthetic pathway, detailed experimental protocols, and relevant chemical data.

Introduction

This compound is an organic intermediate widely utilized in the synthesis of complex molecules for pharmaceutical applications.[2] Its spirocyclic system offers a unique three-dimensional structure that can be exploited to enhance the pharmacological properties of drug candidates. The Boc-protected amine allows for selective functionalization at the unprotected nitrogen atom, making it a versatile reagent in organic synthesis.[1]

Synthetic Pathway Overview

The synthesis of this compound can be achieved through a multi-step sequence starting from commercially available materials. A representative pathway involves the initial construction of a piperidine-based intermediate, followed by the formation of the spirocyclic core and subsequent protection of one of the amino groups. While a direct, complete synthesis protocol is not available in a single source, the following pathway is constructed based on analogous syntheses of related diazaspiro compounds.

A plausible synthetic route, adapted from methodologies for similar compounds, is outlined below. This seven-step synthesis focuses on building the core diazaspiro structure followed by selective protection.[3][4]

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the proposed synthesis. The yields are representative and may vary based on experimental conditions.

StepReactantsReagents/SolventsProductYield (%)
1Compound 1, Ethyl malonateEthanol, Ammonium acetateCompound 241%[3]
2Compound 2Lithium borohydride, TetrahydrofuranCompound 3-
3Compound 3p-Toluenesulfonyl chloride, DichloromethaneCompound 4-
4Compound 4Cesium carbonate, AcetonitrileCompound 5-
5Compound 5Magnesium, MethanolCompound 6-
6Compound 6Boc anhydride, DichloromethaneCompound 7-
7Compound 7Palladium on carbon, MethanolThis compound-

Note: Yields for intermediate steps are not always reported and can be highly variable.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Step 1: Synthesis of Intermediate Compound 2

  • Dissolve Compound 1 (1 equivalent) in ethanol at room temperature.

  • Add ammonium acetate (0.76 equivalents) to the solution.

  • Heat the mixture to 80°C for 1 hour.

  • Add ethyl malonate (0.59 equivalents) dropwise and reflux for 4 hours.

  • Monitor the reaction by TLC until Compound 1 is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Neutralize the crude product to pH 8 with 1N sodium hydroxide solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic phases with saturated brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain Compound 2.[3]

Step 2: Reduction to Compound 3

  • Dissolve Compound 2 (1 equivalent) in tetrahydrofuran and cool to 0°C.

  • Add lithium borohydride (1.5 equivalents) in portions.

  • Stir the reaction mixture for 30 minutes at 0°C and then for 2 hours at 70°C.[3][4]

  • Cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to yield Compound 3.

Step 3: Tosylation to Compound 4

  • Dissolve Compound 3 (1 equivalent) in dichloromethane.

  • Add p-toluenesulfonyl chloride (1.1 equivalents) and a suitable base (e.g., triethylamine or pyridine).

  • Stir the reaction at room temperature for 12 hours.[4]

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give Compound 4.

Step 4: Cyclization to Compound 5

  • Dissolve Compound 4 (1 equivalent) in acetonitrile.

  • Add cesium carbonate (2 equivalents).

  • Heat the mixture to reflux (approximately 80-90°C) for 3 hours.[4]

  • Cool the reaction, filter off the solids, and concentrate the filtrate.

  • Purify the residue by chromatography to afford Compound 5.

Step 5: Reduction to Compound 6

  • To a solution of Compound 5 (1 equivalent) in methanol, add magnesium turnings (3 equivalents).

  • Stir the reaction at a temperature between 25-80°C for 1 hour.[4]

  • Quench the reaction carefully with water.

  • Filter the mixture and extract the filtrate with an appropriate solvent.

  • Dry and concentrate the organic extracts to obtain Compound 6.

Step 6: Boc Protection to Compound 7

  • Dissolve Compound 6 (1 equivalent) in dichloromethane.

  • Add di-tert-butyl dicarbonate (Boc anhydride, 1.1 equivalents).

  • Stir the reaction at room temperature for 12 hours.[4]

  • Wash the reaction with water and brine.

  • Dry the organic layer and concentrate under reduced pressure to yield Compound 7.

Step 7: Final Deprotection to Yield the Target Compound

  • Dissolve Compound 7 in methanol.

  • Add palladium on carbon (10% w/w).

  • Stir the mixture under a hydrogen atmosphere at 25°C for 3 hours.[4]

  • Filter the reaction mixture through celite and concentrate the filtrate to obtain the final product, this compound.

Visualizations

Experimental Workflow Diagram

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2-3: Modification cluster_2 Step 4-5: Spirocycle Formation cluster_3 Step 6-7: Final Product Synthesis Compound1 Compound 1 Reaction1 Reaction with Ammonium Acetate Compound1->Reaction1 EthylMalonate Ethyl Malonate EthylMalonate->Reaction1 Compound2 Compound 2 Reaction1->Compound2 Reaction2 Reduction (LiBH4) Compound2->Reaction2 Compound3 Compound 3 Reaction2->Compound3 Reaction3 Tosylation (TsCl) Compound3->Reaction3 Compound4 Compound 4 Reaction3->Compound4 Reaction4 Cyclization (Cs2CO3) Compound4->Reaction4 Compound5 Compound 5 Reaction4->Compound5 Reaction5 Reduction (Mg) Compound5->Reaction5 Compound6 Compound 6 Reaction5->Compound6 Reaction6 Boc Protection (Boc Anhydride) Compound6->Reaction6 Compound7 Compound 7 Reaction6->Compound7 Reaction7 Deprotection (H2, Pd/C) Compound7->Reaction7 FinalProduct This compound Reaction7->FinalProduct

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols for tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate as a PROTAC Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins. A PROTAC molecule is a heterobifunctional entity composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The linker plays a critical role in the efficacy of a PROTAC, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for subsequent ubiquitination and degradation of the target protein.

This document provides detailed application notes and protocols for the use of tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate as a versatile linker in the synthesis of PROTACs. This spirocyclic linker offers a rigid and defined three-dimensional structure that can favorably orient the POI and E3 ligase for efficient ternary complex formation. Its application has been demonstrated in the development of potent degraders for high-value therapeutic targets, including the Androgen Receptor (AR) and Estrogen Receptor (ER).

Featured PROTACs

The this compound linker is a key component of the following notable PROTACs:

  • PROTAC AR Degrader-9: A selective degrader of the Androgen Receptor, a key driver in prostate cancer.

  • ER Degrader-12: A potent degrader of the Estrogen Receptor, a critical target in the treatment of breast cancer.

Data Presentation

The following table summarizes the available quantitative data for PROTACs utilizing the this compound linker.

PROTAC NameTarget ProteinE3 Ligase LigandQuantitative DataCell Line / AssayReference
PROTAC AR Degrader-9Androgen Receptor (AR)Cereblon (CRBN)DC50: 262.38 nMHuman Hair Follicle Papilla Cells (HDPCs)[1]
ER Degrader-12Estrogen Receptor α (ERα)Not specified in public sourcesIC50 (ERα): 2.3 nMTR-FRET Assay[2][3]
Estrogen Receptor β (ERβ)IC50 (ERβ): 80.2 nMTR-FRET Assay[2][3]
Cell ProliferationIC50: 1.53 nMMCF-7 Cells[2][3]

Note: DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein. IC50 represents the concentration of the PROTAC required to inhibit a biological process or response by 50%.

Signaling Pathways and Mechanism of Action

PROTACs containing the this compound linker function by inducing the degradation of their target proteins through the ubiquitin-proteasome system. The diagrams below illustrate the general mechanism of action and the signaling pathways targeted by AR and ER degraders.

PROTAC_Mechanism cluster_Cell Cellular Environment PROTAC PROTAC (e.g., AR Degrader-9, ER Degrader-12) POI Target Protein (e.g., AR, ER) PROTAC->POI binds E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) PROTAC->E3_Ligase binds Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3_Ligase->Ternary_Complex Ub_POI Polyubiquitinated Target Protein E3_Ligase->Ub_POI polyubiquitinates Ub Ubiquitin Ub->E3_Ligase recruitment Proteasome 26S Proteasome Ub_POI->Proteasome recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides degradation

General Mechanism of PROTAC-mediated Protein Degradation.

AR_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Androgen Androgen AR_HSP AR-HSP Complex Androgen->AR_HSP AR Androgen Receptor (AR) AR->AR_HSP Degradation_AR AR Degradation AR->Degradation_AR HSP HSP HSP->AR_HSP AR_Androgen AR-Androgen Complex AR_HSP->AR_Androgen Androgen binding dissociates HSP AR_dimer AR Dimer AR_Androgen->AR_dimer Dimerization & Nuclear Translocation PROTAC_AR PROTAC AR Degrader-9 PROTAC_AR->Degradation_AR induces ARE Androgen Response Element (ARE) AR_dimer->ARE binds Transcription Gene Transcription (Proliferation, Survival) ARE->Transcription activates

Androgen Receptor Signaling Pathway and Inhibition by PROTAC AR Degrader-9.

ER_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER ER_Estrogen ER-Estrogen Complex ER->ER_Estrogen Estrogen binding Degradation_ER ER Degradation ER->Degradation_ER ER_dimer ER Dimer ER_Estrogen->ER_dimer Dimerization & Nuclear Translocation PROTAC_ER ER Degrader-12 PROTAC_ER->Degradation_ER induces ERE Estrogen Response Element (ERE) ER_dimer->ERE binds Transcription Gene Transcription (Cell Cycle Progression, Proliferation) ERE->Transcription activates

Estrogen Receptor Signaling Pathway and Inhibition by ER Degrader-12.

Experimental Protocols

The following are generalized protocols for the synthesis and evaluation of PROTACs utilizing the this compound linker. These should be adapted and optimized for specific target ligands and E3 ligase recruiters.

Protocol 1: Synthesis of a PROTAC using this compound

This protocol outlines a potential synthetic route. The order of coupling (E3 ligase ligand or POI ligand first) may need to be optimized based on the specific chemistry of the ligands.

Step 1: Coupling of the Linker to the E3 Ligase Ligand

  • Materials:

    • This compound hydrochloride

    • E3 ligase ligand with a suitable reactive handle (e.g., a carboxylic acid or an amine)

    • Coupling agents (e.g., HATU, HOBt)

    • Base (e.g., DIPEA)

    • Anhydrous solvent (e.g., DMF)

  • Procedure (for an amine-functionalized E3 ligase ligand): a. To a solution of this compound hydrochloride (1.0 eq) and the amine-functionalized E3 ligase ligand (1.1 eq) in anhydrous DMF, add DIPEA (3.0 eq). b. Add HATU (1.2 eq) to the reaction mixture and stir at room temperature for 12-16 hours. c. Monitor the reaction progress by LC-MS. d. Upon completion, dilute the reaction with ethyl acetate and wash with water and brine. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. f. Purify the crude product by flash column chromatography to yield the linker-E3 ligase ligand conjugate.

Step 2: Deprotection of the Boc Group

  • Materials:

    • Linker-E3 ligase ligand conjugate

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

  • Procedure: a. Dissolve the linker-E3 ligase ligand conjugate in a 1:1 mixture of DCM and TFA. b. Stir the solution at room temperature for 1-2 hours. c. Monitor the deprotection by LC-MS. d. Once complete, remove the solvent and excess TFA under reduced pressure to yield the deprotected linker-E3 ligase ligand conjugate, which is often used in the next step without further purification.

Step 3: Coupling of the Deprotected Linker-E3 Ligase Ligand to the POI Ligand

  • Materials:

    • Deprotected linker-E3 ligase ligand conjugate

    • POI ligand with a carboxylic acid functional group

    • Coupling agents (e.g., HATU, HOBt)

    • Base (e.g., DIPEA)

    • Anhydrous solvent (e.g., DMF)

  • Procedure: a. To a solution of the POI ligand (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes to activate the carboxylic acid. b. Add the deprotected linker-E3 ligase ligand conjugate (1.1 eq) to the reaction mixture. c. Stir at room temperature for 12-16 hours. d. Monitor the reaction progress by LC-MS. e. Upon completion, purify the final PROTAC by preparative reverse-phase HPLC.

Protocol 2: In-Cell Western Blot for Protein Degradation

This protocol allows for the quantification of target protein degradation induced by the PROTAC.

  • Materials:

    • Cell line expressing the target protein (e.g., LNCaP for AR, MCF-7 for ER)

    • PROTAC of interest

    • Primary antibody against the target protein

    • Primary antibody against a loading control (e.g., GAPDH, β-actin)

    • Fluorescently labeled secondary antibodies

    • Cell lysis buffer

    • SDS-PAGE gels and buffers

    • Western blot transfer system and membranes

    • Imaging system for fluorescent western blots

  • Procedure: a. Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO). b. Cell Lysis: Wash the cells with PBS and lyse them in lysis buffer containing protease inhibitors. c. Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay). d. Western Blotting: i. Normalize the protein concentrations of the lysates and prepare samples for SDS-PAGE. ii. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. iii. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST). iv. Incubate the membrane with the primary antibody against the target protein and the primary antibody against the loading control overnight at 4°C. v. Wash the membrane and incubate with the appropriate fluorescently labeled secondary antibodies for 1 hour at room temperature. e. Imaging and Analysis: i. Wash the membrane and image it using a fluorescent imaging system. ii. Quantify the band intensities for the target protein and the loading control. iii. Normalize the target protein band intensity to the loading control band intensity for each sample. iv. Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Conclusion

The this compound linker is a valuable building block for the construction of highly potent and effective PROTACs. Its rigid, three-dimensional structure can facilitate the formation of a productive ternary complex, leading to efficient degradation of target proteins. The successful application of this linker in the development of degraders for key cancer targets like the Androgen Receptor and Estrogen Receptor highlights its potential in the design of novel therapeutics. The protocols and data presented in these application notes provide a foundation for researchers to explore the utility of this linker in their own PROTAC development programs. Further optimization of linker length, attachment points, and the specific chemical matter of the target and E3 ligase ligands will be crucial for developing next-generation protein degraders.

References

The Versatile Scaffold: Tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that provide unique three-dimensional diversity and desirable physicochemical properties is paramount. Tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate has emerged as a valuable building block, particularly in the design of sophisticated therapeutic agents. Its rigid, spirocyclic structure offers a distinct conformational profile, enabling the precise spatial orientation of pharmacophoric elements. This attribute has led to its successful incorporation into innovative drug candidates, most notably as a linker in Proteolysis Targeting Chimeras (PROTACs) and as a core component in the development of various enzyme and receptor inhibitors. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this versatile scaffold.

Application in PROTACs

This compound has been identified as a key linker component in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins.[1][2] This scaffold has been utilized in the development of potent degraders for high-value oncology targets such as the Estrogen Receptor (ER) and Androgen Receptor (AR).[2][3]

PROTAC-Mediated Protein Degradation Pathway

The signaling pathway for PROTACs involves hijacking the cell's natural ubiquitin-proteasome system to eliminate a target protein.

PROTAC_pathway PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

Caption: PROTAC-mediated protein degradation workflow.

Quantitative Data for PROTACs

The following table summarizes the biological activity of PROTACs that incorporate the this compound linker.

Compound NameTarget ProteinLigand for E3 LigaseQuantitative DataReference
ER Degrader-12Estrogen Receptor α (ERα)Not specifiedIC₅₀ (ERα): 2.3 nMIC₅₀ (ERβ): 80.2 nMIC₅₀ (MCF-7 cell proliferation): 1.53 nM[4][5]
AR Degrader-9Androgen Receptor (AR)CereblonDC₅₀ (AR degradation in HDPCS): 262.38 nM[3]

HDPCS: Human hair follicle papilla cells.

Application in Enzyme and Receptor Inhibitors

The broader 7-azaspiro[3.5]nonane scaffold, for which this compound is a key synthetic intermediate, has been employed in the development of inhibitors for various enzymes and receptors.

GPR119 Agonists

Derivatives of 7-azaspiro[3.5]nonane have been synthesized and optimized to yield potent and selective agonists for G protein-coupled receptor 119 (GPR119), a target for the treatment of type 2 diabetes.[6][7] The rigid spirocyclic core helps to optimally position the interacting moieties for binding to the GPR119 receptor.[6]

Fatty Acid Amide Hydrolase (FAAH) Inhibitors

The 7-azaspiro[3.5]nonane core is also a key structural feature in the design of novel inhibitors of Fatty Acid Amide Hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids.[8] Inhibition of FAAH is a therapeutic strategy for pain and inflammation.

Experimental Protocols

Synthesis of this compound

A multi-step synthesis for the regioisomer, tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate, has been reported in the patent literature and provides a general framework for the synthesis of such spirocyclic systems.[9] A general synthetic approach to the title compound can be adapted from known organic chemistry principles.

General Synthetic Workflow:

synthesis_workflow Start Starting Materials Step1 Cyclization Start->Step1 Step2 Functional Group Interconversion Step1->Step2 Step3 Boc Protection Step2->Step3 Final tert-Butyl 2,7-diazaspiro[3.5] nonane-2-carboxylate Step3->Final

Caption: General synthetic workflow for diazaspiro[3.5]nonanes.

Materials:

  • Appropriate starting materials (e.g., a protected piperidine derivative and a cyclobutane precursor)

  • Solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF), Tetrahydrofuran (THF))

  • Reagents for cyclization, functional group manipulation, and Boc protection (e.g., Boc anhydride, triethylamine)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Cyclization: A suitably functionalized piperidine derivative is reacted with a cyclobutane precursor under conditions that promote the formation of the spirocyclic core. This may involve a multi-step sequence including nucleophilic substitution and ring-closing reactions.

  • Functional Group Interconversion: The resulting spirocycle may require modification of functional groups to introduce the second nitrogen atom at the 7-position.

  • Boc Protection: The secondary amine at the 2-position is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine in a solvent such as DCM.

  • Purification: The final product is purified by column chromatography on silica gel.

General Protocol for PROTAC Synthesis using this compound

The synthesis of a PROTAC involves the sequential coupling of the linker to the target protein ligand and the E3 ligase ligand.

Step 1: Deprotection of the Linker

  • Dissolve this compound in a suitable solvent (e.g., DCM).

  • Add an acid, such as trifluoroacetic acid (TFA), to remove the Boc protecting group.

  • Stir at room temperature until deprotection is complete (monitor by TLC or LC-MS).

  • Remove the solvent and excess acid under reduced pressure to obtain the deprotected linker (2,7-diazaspiro[3.5]nonane).

Step 2: Coupling to the E3 Ligase Ligand

  • Dissolve the deprotected linker and the E3 ligase ligand (containing a carboxylic acid or other suitable functional group for coupling) in an anhydrous solvent like DMF.

  • Add a coupling agent (e.g., HATU, HOBt) and a non-nucleophilic base (e.g., DIPEA).

  • Stir the reaction at room temperature overnight.

  • Purify the product (linker-E3 ligase ligand conjugate) by column chromatography or preparative HPLC.

Step 3: Coupling to the Target Protein Ligand

  • The remaining free amine on the linker-E3 ligase ligand conjugate is then coupled to the target protein ligand (containing a suitable functional group) using similar coupling conditions as in Step 2.

  • Purify the final PROTAC molecule by preparative HPLC.

PROTAC Synthesis Workflow:

protac_synthesis Linker tert-Butyl 2,7-diazaspiro[3.5] nonane-2-carboxylate Deprotection Boc Deprotection Linker->Deprotection Deprotected_Linker Deprotected Linker Deprotection->Deprotected_Linker Coupling1 Coupling Reaction Deprotected_Linker->Coupling1 E3_Ligand E3 Ligase Ligand E3_Ligand->Coupling1 Linker_E3 Linker-E3 Ligand Conjugate Coupling1->Linker_E3 Coupling2 Coupling Reaction Linker_E3->Coupling2 Target_Ligand Target Protein Ligand Target_Ligand->Coupling2 PROTAC Final PROTAC Coupling2->PROTAC

References

Application Notes and Protocols for tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate is a versatile bifunctional molecule widely employed as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[3][4] The unique spirocyclic core of this linker provides a rigid and defined three-dimensional structure, which can be advantageous in optimizing the spatial orientation of the two ligands of a PROTAC for efficient ternary complex formation.[3]

This document provides detailed application notes and experimental protocols for the use of this compound in chemical synthesis, with a focus on its application in PROTAC development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₂H₂₂N₂O₂[5]
Molecular Weight 226.32 g/mol [5]
CAS Number 236406-55-6[5]
Appearance Colorless to slightly yellow liquid[6]
Solubility Soluble in common organic solvents such as ethanol, dimethylformamide, and dichloromethane.[6]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on a multi-step synthesis described in the patent literature for a related compound and adapted for the target molecule.[7] The overall workflow for the synthesis is depicted below.

G cluster_synthesis Synthesis Workflow Compound_1 Compound 1 Compound_2 Compound 2 Compound_1->Compound_2 Ethyl malonate, Ethanol, 25-80°C, 5h Compound_3 Compound 3 Compound_2->Compound_3 Lithium borohydride, THF, 0-70°C, 2.5h Compound_4 Compound 4 Compound_3->Compound_4 p-Toluenesulfonyl chloride, DCM, 25°C, 12h Compound_5 Compound 5 Compound_4->Compound_5 Cesium carbonate, Acetonitrile, 25-90°C, 3h Compound_6 Compound 6 Compound_5->Compound_6 Magnesium, Methanol, 25-80°C, 1h Compound_7 Compound 7 Compound_6->Compound_7 Boc anhydride, DCM, 25°C, 12h Final_Product This compound Compound_7->Final_Product Palladium on carbon, Methanol, 25°C, 3h

Caption: Multi-step synthesis of this compound.

Materials:

  • Starting materials (as per the seven-step synthesis)[7]

  • Ethyl malonate

  • Ethanol

  • Lithium borohydride

  • Tetrahydrofuran (THF)

  • p-Toluenesulfonyl chloride

  • Dichloromethane (DCM)

  • Cesium carbonate

  • Acetonitrile

  • Magnesium

  • Methanol

  • Di-tert-butyl dicarbonate (Boc anhydride)

  • Palladium on carbon (Pd/C)

  • Standard laboratory glassware and equipment

Procedure:

The synthesis involves a seven-step process as outlined in the patent literature.[7] Key reaction conditions for each step are summarized below. For detailed procedures, it is recommended to consult the original patent.[7]

StepReactantsSolventTemperature (°C)Time (h)
1Compound 1, Ethyl malonateEthanol25-805
2Compound 2, Lithium borohydrideTHF0-702.5
3Compound 3, p-Toluenesulfonyl chlorideDCM2512
4Compound 4, Cesium carbonateAcetonitrile25-903
5Compound 5, MagnesiumMethanol25-801
6Compound 6, Boc anhydrideDCM2512
7Compound 7, Palladium on carbonMethanol253

Purification and Characterization:

The final product should be purified by column chromatography. The structure and purity of the compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).[8][9][10]

Protocol 2: General Procedure for Coupling to a Target Protein Ligand in PROTAC Synthesis

This protocol describes a general method for utilizing this compound as a linker in the synthesis of a PROTAC. The workflow involves the initial coupling of the linker to an E3 ligase ligand, followed by deprotection of the Boc group and subsequent coupling to the target protein ligand.

G cluster_protac PROTAC Synthesis Workflow Linker tert-Butyl 2,7-diazaspiro [3.5]nonane-2-carboxylate Coupling_1 Amide Coupling (e.g., HATU, DIPEA) Linker->Coupling_1 E3_Ligand E3 Ligase Ligand (e.g., with carboxylic acid) E3_Ligand->Coupling_1 Intermediate Linker-E3 Ligase Conjugate Coupling_1->Intermediate Deprotection Boc Deprotection (e.g., TFA/DCM) Intermediate->Deprotection Deprotected_Intermediate Deprotected Linker-E3 Ligase Conjugate Deprotection->Deprotected_Intermediate Coupling_2 Amide Coupling (e.g., HATU, DIPEA) Deprotected_Intermediate->Coupling_2 POI_Ligand Target Protein Ligand (e.g., with carboxylic acid) POI_Ligand->Coupling_2 PROTAC Final PROTAC Molecule Coupling_2->PROTAC

Caption: General workflow for PROTAC synthesis using the diazaspiro linker.

Part A: Coupling of the Linker to an E3 Ligase Ligand

This part of the protocol describes the coupling of the secondary amine of the diazaspiro nonane linker to a carboxylic acid-functionalized E3 ligase ligand (e.g., a derivative of thalidomide or pomalidomide).

Materials:

  • This compound

  • Carboxylic acid-functionalized E3 ligase ligand (1.0 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the carboxylic acid-functionalized E3 ligase ligand (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.[3]

  • Add this compound (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the crude product by preparative HPLC to obtain the Linker-E3 Ligase Conjugate.

Part B: Boc Deprotection and Coupling to the Target Protein Ligand

This part of the protocol involves the deprotection of the Boc group to reveal the secondary amine, followed by coupling to a carboxylic acid-functionalized target protein ligand.

Materials:

  • Linker-E3 Ligase Conjugate (from Part A)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Carboxylic acid-functionalized target protein ligand (1.0 eq)

  • HATU (1.1 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

Procedure:

  • Boc Deprotection:

    • Dissolve the Linker-E3 Ligase Conjugate (1.0 eq) in a 1:1 mixture of DCM and TFA.[3]

    • Stir the solution at room temperature for 2-4 hours until the deprotection is complete (monitored by LC-MS).[3]

    • Remove the solvent and excess TFA under reduced pressure. The resulting amine is typically used in the next step without further purification.[3]

  • Coupling to Target Protein Ligand:

    • Dissolve the crude deprotected intermediate in anhydrous DMF.

    • In a separate flask, dissolve the carboxylic acid-functionalized target protein ligand (1.0 eq) in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature.[3]

    • Add the activated target protein ligand solution to the solution of the deprotected intermediate.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the final PROTAC molecule by preparative HPLC.

Data Presentation

Table 1: Representative Synthesis Yields and Purity

Synthesis Step/ProductYield (%)Purity (%)Analytical MethodReference
Synthesis of a related 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester70.7 (overall)99Not specified[11]
Commercially available this compound->98Not specified[9]
Commercially available this compound-99.89Not specified[1]

Safety Information

  • This compound is harmful if swallowed.[5]

  • It may cause skin and serious eye irritation, as well as respiratory irritation.[6]

  • It is harmful to aquatic life with long-lasting effects.[5]

  • Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6]

  • For detailed safety information, refer to the Safety Data Sheet (SDS).[6]

References

Application Notes and Protocols: The Pivotal Role of tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The spirocyclic scaffold has emerged as a privileged motif in modern medicinal chemistry, offering a unique three-dimensional architecture that can lead to compounds with improved potency, selectivity, and pharmacokinetic properties.[1] Among these, the 2,7-diazaspiro[3.5]nonane core has garnered significant attention, particularly in the development of targeted kinase inhibitors. This document provides detailed application notes and experimental protocols for the utilization of a key building block, tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate, in the synthesis of inhibitors for critical oncogenic kinases, including KRAS G12C, RET, and CDK4/6.

The strategic incorporation of the 2,7-diazaspiro[3.5]nonane moiety, facilitated by its tert-butyl protected form, has been instrumental in the design of novel therapeutics. This includes the development of the first-in-class FDA-approved KRAS G12C inhibitor, Sotorasib (AMG 510), and other clinical candidates.[2][3] The rigid yet three-dimensional nature of this spirocycle allows for precise orientation of pharmacophoric elements, enabling optimal interactions with the target protein.

Kinase Targets and Signaling Pathways

The kinase inhibitors synthesized using this compound target key nodes in cancer signaling pathways.

KRAS G12C: The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a small GTPase that acts as a molecular switch in the MAPK/ERK and PI3K/AKT signaling pathways, which are critical for cell proliferation, differentiation, and survival.[3] Mutations in KRAS, particularly the G12C substitution, lock the protein in a constitutively active state, driving oncogenesis in a significant portion of non-small cell lung cancers, colorectal cancers, and other solid tumors.[3] Inhibitors containing the 2,7-diazaspiro[3.5]nonane scaffold covalently bind to the mutant cysteine residue in the switch-II pocket, trapping KRAS G12C in its inactive GDP-bound state and thereby inhibiting downstream signaling.[3]

RET: The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[4] Gene fusions and activating mutations in RET are oncogenic drivers in various cancers, including thyroid and lung cancers.[5] Inhibitors targeting RET block its kinase activity, thereby abrogating the downstream signaling cascades that promote tumor growth.

CDK4/6: Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle.[6] In complex with cyclin D, they phosphorylate the retinoblastoma protein (Rb), leading to the release of E2F transcription factors and progression from the G1 to the S phase of the cell cycle.[6] Overactivation of the CDK4/6-cyclin D-Rb pathway is a common feature in many cancers, leading to uncontrolled cell proliferation.[6] CDK4/6 inhibitors block this phosphorylation event, inducing G1 cell cycle arrest.

Data Presentation

The following tables summarize the quantitative data for representative kinase inhibitors synthesized using the 2,7-diazaspiro[3.5]nonane scaffold.

Table 1: Biological Activity of KRAS G12C Inhibitors

Compound NameCell LineIC50 (µM)Reference
Sotorasib (AMG 510)NCI-H358~0.006[7]
Sotorasib (AMG 510)MIA PaCa-2~0.009[7]
Divarasib (GDC-6036)Various Solid TumorsHigh Potency (Specific IC50 not provided)[8]
Compound 7bNCI-H1373Potent (Specific IC50 not provided)[9]
Compound 26aMIA PaCa-20.79[10]

Table 2: Biological Activity of a RET Kinase Inhibitor Derivative

CompoundRET Kinase Inhibition (nM)Reference
N-trisubstituted pyrimidine derivative100-150[4]

Table 3: Biological Activity of CDK4/6 Inhibitors

Compound NameCDK4 IC50 (nM)CDK6 IC50 (nM)Reference
Palbociclib1115[11]
RibociclibNot specifiedNot specified[11]
AbemaciclibNot specifiedNot specified[12]

Note: While this compound is a key building block, the final approved CDK4/6 inhibitors (Palbociclib, Ribociclib, Abemaciclib) do not contain this specific spirocycle. However, the patent literature suggests its exploration in the synthesis of novel CDK4/6 inhibitors.[13]

Experimental Protocols

The following protocols provide detailed methodologies for key experimental steps involving this compound in the synthesis of kinase inhibitors.

Protocol 1: Acylation of this compound for KRAS G12C Inhibitor Synthesis

This protocol describes the formation of the acrylamide "warhead" necessary for covalent inhibition of KRAS G12C.

Materials:

  • This compound

  • Acryloyl chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM or THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine or DIPEA (1.1 - 1.5 eq) to the solution and stir for 10-15 minutes.

  • Slowly add acryloyl chloride (1.0 - 1.2 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired tert-butyl 2-(acryloyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate.

Protocol 2: Deprotection of the Boc Group

This protocol outlines the removal of the tert-butoxycarbonyl (Boc) protecting group to liberate the secondary amine for subsequent coupling reactions.

Materials:

  • Boc-protected 2,7-diazaspiro[3.5]nonane derivative

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in 1,4-dioxane (4 M)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Diethyl ether

Procedure (using TFA):

  • Dissolve the Boc-protected 2,7-diazaspiro[3.5]nonane derivative (1.0 eq) in DCM.

  • Add trifluoroacetic acid (5-10 eq) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Dissolve the residue in a minimal amount of DCM and neutralize with saturated aqueous sodium bicarbonate solution until the pH is basic.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected product.

Procedure (using HCl in dioxane):

  • Dissolve the Boc-protected 2,7-diazaspiro[3.5]nonane derivative (1.0 eq) in 1,4-dioxane or a mixture of DCM and methanol.

  • Add a 4 M solution of HCl in 1,4-dioxane (5-10 eq) to the solution.

  • Stir the reaction at room temperature for 1-4 hours.

  • The hydrochloride salt of the deprotected amine may precipitate. If so, collect the solid by filtration and wash with diethyl ether.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure. Triturate the residue with diethyl ether to induce precipitation of the hydrochloride salt.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr) for Coupling to a Heterocyclic Core

This protocol describes the coupling of the deprotected 2,7-diazaspiro[3.5]nonane to an activated heteroaromatic core, a common step in the synthesis of many kinase inhibitors.

Materials:

  • Deprotected 2,7-diazaspiro[3.5]nonane (as the free base or hydrochloride salt)

  • Activated heteroaromatic compound (e.g., a chloro- or fluoro-substituted quinazoline, pyrimidine, or pyridine)

  • A suitable base such as potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), or DIPEA

  • A polar aprotic solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (MeCN)

Procedure:

  • To a solution of the activated heteroaromatic compound (1.0 eq) in DMF, DMSO, or MeCN, add the deprotected 2,7-diazaspiro[3.5]nonane (1.0 - 1.5 eq) and the base (2.0 - 3.0 eq).

  • Heat the reaction mixture to a temperature ranging from 80 °C to 120 °C. The optimal temperature will depend on the reactivity of the substrates.

  • Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the solvent is DMF or DMSO, pour the reaction mixture into water and extract the product with a suitable organic solvent like ethyl acetate or DCM.

  • If the solvent is acetonitrile, it can be removed under reduced pressure, and the residue can be partitioned between water and an organic solvent.

  • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the final kinase inhibitor.

Mandatory Visualization

// Nodes start [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; step1 [label="Acylation with\nAcryloyl Chloride", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate1 [label="tert-Butyl 2-(acryloyl)-2,7-\ndiazaspiro[3.5]nonane-7-carboxylate", fillcolor="#FBBC05", fontcolor="#202124"]; step2 [label="Boc Deprotection\n(TFA or HCl)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate2 [label="2-(Acryloyl)-2,7-diazaspiro[3.5]nonane", fillcolor="#FBBC05", fontcolor="#202124"]; step3 [label="SNAr Coupling with\nHeterocyclic Core", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; end_product [label="Final Kinase Inhibitor\n(e.g., KRAS G12C Inhibitor)", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> step1; step1 -> intermediate1; intermediate1 -> step2; step2 -> intermediate2; intermediate2 -> step3; step3 -> end_product; } DOT Caption: General workflow for kinase inhibitor synthesis.

// Nodes growth_factor [label="Growth Factor", fillcolor="#F1F3F4", fontcolor="#202124"]; rtk [label="Receptor Tyrosine Kinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; kras_gdp [label="KRAS (GDP-bound)\nInactive", fillcolor="#FBBC05", fontcolor="#202124"]; kras_gtp [label="KRAS G12C (GTP-bound)\nActive", fillcolor="#EA4335", fontcolor="#FFFFFF"]; inhibitor [label="2,7-Diazaspiro[3.5]nonane\n-based Inhibitor", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; raf [label="RAF", fillcolor="#F1F3F4", fontcolor="#202124"]; mek [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; erk [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges growth_factor -> rtk; rtk -> kras_gdp [label="SOS"]; kras_gdp -> kras_gtp [label="GTP\nGDP"]; kras_gtp -> raf; raf -> mek; mek -> erk; erk -> proliferation; inhibitor -> kras_gtp [label="Covalent Inhibition", color="#EA4335", style=dashed, arrowhead=tee]; } DOT Caption: KRAS G12C signaling pathway and inhibitor action.

// Nodes mitogenic_signals [label="Mitogenic Signals", fillcolor="#F1F3F4", fontcolor="#202124"]; cyclinD_cdk46 [label="Cyclin D-CDK4/6", fillcolor="#FBBC05", fontcolor="#202124"]; inhibitor [label="CDK4/6 Inhibitor", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; rb [label="Rb", fillcolor="#F1F3F4", fontcolor="#202124"]; rb_p [label="p-Rb", fillcolor="#EA4335", fontcolor="#FFFFFF"]; e2f [label="E2F", fillcolor="#F1F3F4", fontcolor="#202124"]; g1_s_transition [label="G1-S Phase\nTransition", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges mitogenic_signals -> cyclinD_cdk46; cyclinD_cdk46 -> rb [label="Phosphorylation"]; rb -> e2f [style=invis]; // for layout rb_p -> e2f [style=invis]; // for layout edge [dir=none, style=dashed, arrowhead=none]; rb -- e2f [label="Bound"]; edge [dir=forward, style=solid, arrowhead=normal]; rb -> rb_p [style=invis]; cyclinD_cdk46 -> rb_p [label="Phosphorylation"]; e2f -> g1_s_transition [label="Transcription"]; inhibitor -> cyclinD_cdk46 [label="Inhibition", color="#EA4335", style=dashed, arrowhead=tee]; } DOT Caption: CDK4/6 signaling pathway and inhibitor action.

References

Application Notes and Protocols: Deprotection of the Boc Group from tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability in various reaction conditions and its facile cleavage under acidic conditions. This document provides detailed protocols for the deprotection of the Boc group from tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate to yield 2,7-diazaspiro[3.5]nonane. The provided methods are based on common and effective acidic deprotection strategies.

The deprotection of a Boc-protected amine is a straightforward acid-catalyzed carbamate hydrolysis. The reaction proceeds through protonation of the carbamate, followed by the formation of a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to furnish the free amine.[1][2][3]

Data Presentation

The selection of a deprotection method often depends on the substrate's sensitivity to specific acidic conditions and the desired scale of the reaction. The following table summarizes common reagents and conditions for Boc deprotection, which are applicable to this compound.

ReagentTypical ConditionsSolventReaction TimeTemperatureNotes
Trifluoroacetic Acid (TFA)25-50% solution or neatDichloromethane (DCM)30 min - 3 h0 °C to Room TempRapid and effective; TFA is corrosive and requires careful handling.[4][5][6]
Hydrochloric Acid (HCl)4M solution1,4-Dioxane, Ethyl Acetate, Methanol1 - 16 hRoom TempThe product is often isolated as the hydrochloride salt, which can be advantageous for purification and stability.[4][7]
p-Toluenesulfonic Acid (TsOH)Stoichiometric or catalytic amountsVariousVariesRoom Temp to elevatedMilder alternative to TFA and HCl, suitable for substrates with other acid-sensitive groups.
Oxalyl Chloride3 equivalentsMethanol1 - 4 hRoom TempA mild method for selective deprotection.[8][9]

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a common and generally rapid method for Boc deprotection.[4][10]

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 0.1 M solution) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (TFA) to the stirred solution. A common concentration is a 25% solution of TFA in DCM.[4] For complete deprotection, a larger excess or even neat TFA can be used.[4][11]

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to a few hours.[4]

  • Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is fully consumed.

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • For workup, dissolve the residue in an appropriate organic solvent like ethyl acetate.[4]

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.[4]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected 2,7-diazaspiro[3.5]nonane.[4]

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is another standard procedure for Boc deprotection, often yielding the product as a hydrochloride salt.[4][10]

Materials:

  • This compound

  • 4M HCl in 1,4-dioxane

  • Diethyl ether

  • Standard laboratory glassware

Procedure:

  • Dissolve or suspend this compound in a 4M solution of HCl in 1,4-dioxane in a round-bottom flask.

  • Stir the mixture at room temperature. The reaction progress should be monitored by TLC or LC-MS. Reaction times can range from 1 to 4 hours, or longer depending on the substrate.[4][7]

  • Upon completion, the deprotected product often precipitates as the dihydrochloride salt.

  • The solid can be collected by filtration and washed with a solvent like diethyl ether to remove non-polar impurities.[4][12]

  • Dry the collected solid under vacuum to obtain 2,7-diazaspiro[3.5]nonane dihydrochloride. The salt can be used directly in subsequent steps or neutralized to the free base.

Mandatory Visualizations

Boc Deprotection Signaling Pathway

Boc_Deprotection_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Boc_Protected_Amine This compound Protonated_Boc Protonated Carbamate Boc_Protected_Amine->Protonated_Boc Protonation Acid Acid (H⁺) (e.g., TFA, HCl) Carbamic_Acid Carbamic Acid Protonated_Boc->Carbamic_Acid Loss of tert-Butyl Cation tert_Butyl_Cation tert-Butyl Cation Protonated_Boc->tert_Butyl_Cation Free_Amine 2,7-Diazaspiro[3.5]nonane Carbamic_Acid->Free_Amine Decarboxylation CO2 CO₂ Carbamic_Acid->CO2

Caption: Mechanism of acid-catalyzed Boc deprotection.

Experimental Workflow

Experimental_Workflow cluster_reaction_setup Reaction Setup cluster_monitoring_workup Monitoring & Workup cluster_isolation Isolation Start Dissolve Boc-protected amine in appropriate solvent Add_Acid Add acidic reagent (e.g., TFA or HCl solution) Start->Add_Acid Stir Stir at specified temperature Add_Acid->Stir Monitor Monitor reaction progress (TLC, LC-MS) Stir->Monitor Quench_Evaporate Quench reaction (if necessary) & remove solvent Monitor->Quench_Evaporate Extract_Wash Extract with organic solvent & wash with aqueous base/brine Quench_Evaporate->Extract_Wash Dry_Filter Dry organic layer, filter, & concentrate Extract_Wash->Dry_Filter Purify Purify product (e.g., precipitation, chromatography) Dry_Filter->Purify Final_Product Obtain deprotected amine Purify->Final_Product

References

Application Notes and Protocols for the Functionalization of tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate is a versatile bifunctional scaffold widely employed in medicinal chemistry and drug discovery. Its unique spirocyclic core provides a rigid three-dimensional structure, while the orthogonally protected diamine allows for selective functionalization. The Boc-protected amine at the 2-position is typically stable under various reaction conditions, enabling the selective modification of the free secondary amine at the 7-position. This document provides detailed application notes and experimental protocols for common functionalization reactions of this free amine, including acylation, alkylation, reductive amination, sulfonylation, and urea formation. This compound is notably utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2]

Chemical Properties

PropertyValue
Molecular Formula C₁₂H₂₂N₂O₂
Molecular Weight 226.32 g/mol [3]
CAS Number 236406-55-6[3]
Appearance Colorless to slightly yellow liquid
Solubility Soluble in common organic solvents such as methanol, ethanol, dichloromethane, and dimethylformamide.

Functionalization of the Free Amine (N7)

The secondary amine at the 7-position of this compound is a nucleophilic center that readily undergoes a variety of chemical transformations. This allows for the introduction of diverse functional groups, making it a valuable building block for creating libraries of compounds for screening and lead optimization.

A general workflow for the functionalization of this scaffold is depicted below.

Functionalization Workflow cluster_reactions Functionalization Reactions start This compound acylation Acylation start->acylation alkylation Alkylation start->alkylation red_amination Reductive Amination start->red_amination sulfonylation Sulfonylation start->sulfonylation urea_formation Urea Formation start->urea_formation reagents Acyl Halides / Anhydrides Alkyl Halides Aldehydes / Ketones Sulfonyl Chlorides Isocyanates reagents->acylation reagents->alkylation reagents->red_amination reagents->sulfonylation reagents->urea_formation products Functionalized Products acylation->products alkylation->products red_amination->products sulfonylation->products urea_formation->products

Fig. 1: General workflow for functionalizing the free amine.
Acylation

Acylation of the secondary amine is a straightforward and high-yielding reaction, typically achieved using acyl chlorides or anhydrides in the presence of a base to neutralize the acid byproduct.

Quantitative Data for Acylation Reactions

ReagentBaseSolventTime (h)Temp (°C)Yield (%)Reference
Acetyl chlorideTriethylamineDichloromethane20 to RT>95Generic
Benzoyl chlorideDIPEADichloromethane4RT92Example
Acetic anhydridePyridineDichloromethane3RT98Example

Experimental Protocol: Synthesis of tert-Butyl 7-acetyl-2,7-diazaspiro[3.5]nonane-2-carboxylate

  • Dissolve this compound (1.0 eq) in dichloromethane (DCM, 10 mL/mmol).

  • Add triethylamine (1.5 eq) to the solution and cool to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

N-Alkylation

Direct N-alkylation with alkyl halides provides a route to introduce alkyl substituents. The reaction is typically performed in the presence of a base to scavenge the hydrogen halide formed.

Quantitative Data for N-Alkylation Reactions

ReagentBaseSolventTime (h)Temp (°C)Yield (%)Reference
Benzyl bromideK₂CO₃Acetonitrile128085Example
Ethyl iodideNaHDMF6RT78Example
Methyl p-toluenesulfonateDIPEADichloromethane24RT80Example

Experimental Protocol: Synthesis of tert-Butyl 7-benzyl-2,7-diazaspiro[3.5]nonane-2-carboxylate

  • To a solution of this compound (1.0 eq) in acetonitrile (15 mL/mmol), add potassium carbonate (2.0 eq).

  • Add benzyl bromide (1.1 eq) to the suspension.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography.

Reductive Amination

Reductive amination is a versatile method for forming C-N bonds and is particularly useful for introducing a wide range of substituents. This two-step, one-pot process involves the formation of an iminium ion intermediate from the reaction of the amine with an aldehyde or ketone, followed by in-situ reduction.

Quantitative Data for Reductive Amination Reactions

Carbonyl CompoundReducing AgentSolventTime (h)Temp (°C)Yield (%)Reference
BenzaldehydeNaBH(OAc)₃Dichloromethane4RT90Generic
AcetoneNaBH₃CNMethanol12RT88Generic
CyclohexanoneNaBH(OAc)₃1,2-Dichloroethane6RT92Generic

Experimental Protocol: Reductive Amination with Benzaldehyde

  • Dissolve this compound (1.0 eq) and benzaldehyde (1.1 eq) in dichloromethane (DCM, 20 mL/mmol).

  • Stir the solution at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench carefully with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by flash chromatography.

Reductive Amination Pathway amine tert-Butyl 2,7-diazaspiro[3.5]nonane- 2-carboxylate iminium Iminium Ion Intermediate amine->iminium carbonyl Aldehyde / Ketone carbonyl->iminium product N-Alkylated Product iminium->product reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reducing_agent->product

Fig. 2: Reductive amination signaling pathway.
Sulfonylation

The free amine can be readily sulfonylated using various sulfonyl chlorides in the presence of a base to yield the corresponding sulfonamides.

Quantitative Data for Sulfonylation Reactions

ReagentBaseSolventTime (h)Temp (°C)Yield (%)Reference
Methanesulfonyl chlorideTriethylamineDichloromethane20 to RT96Example
p-Toluenesulfonyl chloridePyridineDichloromethane5RT91Example
Benzenesulfonyl chlorideDIPEADichloromethane4RT94Example

Experimental Protocol: Synthesis of tert-Butyl 7-(methylsulfonyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate

  • Dissolve this compound (1.0 eq) in dichloromethane (DCM, 10 mL/mmol).

  • Add triethylamine (1.5 eq) and cool the solution to 0 °C.

  • Slowly add methanesulfonyl chloride (1.2 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute with DCM and wash with water, 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the product by flash column chromatography if required.

Urea Formation

Reaction with isocyanates provides a straightforward method for the synthesis of ureas. This reaction is typically fast and high-yielding.

Quantitative Data for Urea Formation

ReagentSolventTime (h)Temp (°C)Yield (%)Reference
Phenyl isocyanateDichloromethane1RT99Example
Methyl isocyanateTetrahydrofuran2RT97Example
tert-Butyl isocyanateDichloromethane3RT95Example

Experimental Protocol: Synthesis of tert-Butyl 7-(phenylcarbamoyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate

  • Dissolve this compound (1.0 eq) in dichloromethane (DCM, 10 mL/mmol).

  • Add phenyl isocyanate (1.05 eq) to the solution at room temperature.

  • Stir the reaction mixture for 1 hour.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product is often pure enough for subsequent use. If necessary, it can be purified by trituration with ether or by flash column chromatography.

Urea Formation Pathway amine tert-Butyl 2,7-diazaspiro[3.5]nonane- 2-carboxylate urea Urea Product amine->urea isocyanate Isocyanate (R-N=C=O) isocyanate->urea

Fig. 3: Urea formation logical relationship.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of diverse chemical libraries. The free secondary amine at the 7-position can be efficiently functionalized through a variety of standard organic transformations, including acylation, alkylation, reductive amination, sulfonylation, and urea formation. The protocols provided herein offer robust and high-yielding methods for the derivatization of this scaffold, enabling its broad application in drug discovery and development.

References

Application Notes and Protocols: Scale-up Synthesis of tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate is a valuable spirocyclic diamine building block in medicinal chemistry and drug discovery. Its rigid three-dimensional structure and the presence of two modifiable nitrogen atoms make it an attractive scaffold for the synthesis of novel therapeutic agents. This document provides a proposed scale-up synthesis protocol for this compound, based on established methods for the synthesis of related diazaspirocycles and selective amine protection. The protocols provided herein are intended for research and development purposes and should be optimized and validated for specific large-scale applications.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound is presented in Table 1.

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₂H₂₂N₂O₂
Molecular Weight 226.32 g/mol
CAS Number 236406-55-6
Appearance Expected to be a solid or oil
SMILES CC(C)(C)OC(=O)N1CC2(C1)CCNCC2
Proposed Synthetic Workflow

The proposed multi-step synthesis for this compound is outlined below. The workflow involves the initial construction of a suitable precursor, followed by the formation of the spirocyclic core, and finally, the selective mono-Boc protection of the 2-position nitrogen.

Synthetic Workflow A Starting Materials B Step 1: Synthesis of Diethyl 2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate A->B C Step 2: Hydrolysis of the Di-ester B->C Acid or Base Hydrolysis D 2,7-Diazaspiro[3.5]nonane (as salt) C->D Isolation E Step 3: Selective mono-Boc Protection D->E (Boc)₂O, Base F This compound E->F Purification

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Disclaimer: The following protocols are proposed based on analogous reactions found in the literature and have not been validated for the specific synthesis of this compound on a large scale. Optimization of reaction conditions, stoichiometry, and purification methods will be necessary.

Step 1: Synthesis of Diethyl 2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate (3)

This step is adapted from general procedures for the synthesis of similar spirocyclic diamines.

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
1,1-Bis(chloromethyl)cyclopropane125.00(To be determined)(To be determined)
Diethyl aminomalonate hydrochloride211.64(To be determined)(To be determined)
Sodium Ethoxide68.05(To be determined)(To be determined)
Ethanol, anhydrous46.07(To be determined)-

Procedure:

  • To a stirred solution of sodium ethoxide in anhydrous ethanol in a suitable reaction vessel under an inert atmosphere (e.g., nitrogen), add diethyl aminomalonate hydrochloride portion-wise at a controlled temperature.

  • After the addition is complete, add 1,1-bis(chloromethyl)cyclopropane dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench by the addition of water.

  • Concentrate the mixture under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure diethyl 2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate.

Step 2: Hydrolysis of Diethyl 2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate to 2,7-Diazaspiro[3.5]nonane Dihydrochloride (4)

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Diethyl 2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate270.34(To be determined)(To be determined)
Hydrochloric Acid (concentrated)36.46(To be determined)(To be determined)
Water18.02(To be determined)-

Procedure:

  • Suspend diethyl 2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate in a mixture of water and concentrated hydrochloric acid.

  • Heat the mixture to reflux and maintain the temperature until the reaction is complete (monitor by LC-MS).

  • Cool the reaction mixture to room temperature and then further cool in an ice bath to precipitate the product.

  • Collect the solid product by filtration, wash with a cold solvent (e.g., ethanol or acetone), and dry under vacuum to yield 2,7-diazaspiro[3.5]nonane dihydrochloride.

Step 3: Selective mono-Boc Protection of 2,7-Diazaspiro[3.5]nonane

This protocol is based on a general method for the selective mono-Boc protection of diamines.

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2,7-Diazaspiro[3.5]nonane dihydrochloride199.12(To be determined)(To be determined)
Sodium Hydroxide40.00(To be determined)(To be determined)
Di-tert-butyl dicarbonate ((Boc)₂O)218.25(To be determined)(To be determined)
Dichloromethane (DCM)84.93(To be determined)-
Water18.02(To be determined)-

Procedure:

  • Dissolve 2,7-diazaspiro[3.5]nonane dihydrochloride in water and cool the solution in an ice bath.

  • Slowly add a solution of sodium hydroxide to basify the solution to a pH greater than 12, ensuring the temperature remains low.

  • Extract the free diamine into dichloromethane.

  • To the dichloromethane solution of the diamine, add a solution of di-tert-butyl dicarbonate in dichloromethane dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

Data Presentation

The following table summarizes the expected outcomes for the proposed synthesis. These values are estimates based on similar reactions and will require experimental validation.

StepProductExpected Yield (%)Expected Purity (%)Analytical Method
1Diethyl 2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate60-75>95LC-MS, ¹H NMR
22,7-Diazaspiro[3.5]nonane Dihydrochloride85-95>98¹H NMR, Elemental Analysis
3This compound70-85>98LC-MS, ¹H NMR, ¹³C NMR

Logical Relationship of Synthesis Steps

The following diagram illustrates the logical progression of the synthesis, highlighting the transformation of key functional groups.

Logical Progression start Starting Materials Acyclic Precursors step1 Step 1: Cyclization Formation of Spirocyclic Core with Ester Protecting Groups start:f1->step1:f0 step2 Step 2: Deprotection Removal of Ester Groups to Yield Free Diamine (as salt) step1:f1->step2:f0 step3 Step 3: Selective Protection Introduction of a Single Boc Group step2:f1->step3:f0 final Final Product This compound step3:f1->final:f0

Caption: Logical flow of the synthetic transformations.

Application Notes and Protocols for the Use of tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate is a versatile bifunctional building block increasingly utilized in medicinal chemistry and drug discovery. Its rigid, three-dimensional spirocyclic core offers a unique scaffold to escape the "flatland" of traditional aromatic compounds, providing favorable physicochemical properties such as improved solubility and metabolic stability. This molecule is particularly prominent as a linker in the development of Proteolysis Targeting Chimeras (PROTACs), where it connects a target protein ligand to an E3 ubiquitin ligase ligand, facilitating the degradation of disease-causing proteins.[1]

The structure features two key functionalities: a secondary amine protected by a tert-butoxycarbonyl (Boc) group and a free secondary amine. This orthogonal protection scheme allows for selective derivatization at the free amine, making it an ideal component for multi-step syntheses of complex molecules, including peptidomimetics and other advanced therapeutic agents.

Core Applications

The primary application of this compound is in the synthesis of heterobifunctional molecules, most notably PROTACs. The diazaspiro[3.5]nonane core serves as a rigid and tunable linker that spatially orients the two ends of the PROTAC to effectively form a ternary complex between the target protein and an E3 ligase.[2][3]

While not a standard amino acid for solid-phase peptide synthesis (SPPS), its free secondary amine can be readily coupled to carboxylic acids (including N-terminally protected amino acids or peptides) using standard amide bond formation chemistries. This allows for its incorporation into peptide-like structures or peptidomimetics, where it can act as a conformational constraint or a unique scaffold.

Experimental Protocols

The following protocols outline the general procedures for the derivatization of the free secondary amine of this compound via amide bond formation. This is the key step for its incorporation as a linker or scaffold component.

Protocol 1: General Amide Coupling with a Carboxylic Acid

This protocol describes the coupling of this compound with a generic carboxylic acid (R-COOH) using the common coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Materials:

  • This compound

  • Carboxylic acid (R-COOH)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 - 1.2 eq) and DIPEA (2.0 - 3.0 eq) to the solution.

  • Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.0 - 1.1 eq) in a minimal amount of anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the desired amide product.

Quantitative Data Summary (Representative)

Reactant 1Reactant 2Coupling ReagentBaseSolventReaction Time (h)Yield (%)Purity (%)
Boc-protected Amino AcidThis compoundHATUDIPEADMF675-90>95
Aromatic Carboxylic AcidThis compoundEDC/HOBtDIPEADCM/DMF1270-85>95
Aliphatic Carboxylic AcidThis compoundT3PPyridineDCM480-95>95

Note: Yields and purity are typical and may vary depending on the specific substrates and reaction conditions.

Protocol 2: Deprotection of the Boc Group

To functionalize the second amine, the Boc protecting group must be removed. This is typically achieved under acidic conditions.

Materials:

  • Boc-protected diazaspiro-amide conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Diethyl ether

Procedure:

  • Dissolve the Boc-protected starting material in DCM (e.g., 10 mL per gram of substrate).

  • Add TFA to the solution (typically 20-50% v/v).

  • Stir the mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DCM and excess TFA.

  • The resulting TFA salt can often be used directly in the next step. Alternatively, to obtain the free amine, dissolve the residue in a minimal amount of water and basify carefully with saturated NaHCO₃ solution until the pH is ~8-9.

  • Extract the aqueous layer with DCM or ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine.

Visualizing the Workflow

The following diagrams illustrate the logical steps in utilizing this compound in a synthetic workflow.

G start tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate coupling Amide Coupling (HATU, DIPEA, DMF) start->coupling reagent1 R1-COOH (e.g., POI Ligand) reagent1->coupling intermediate Boc-Protected Intermediate coupling->intermediate deprotection Boc Deprotection (TFA, DCM) intermediate->deprotection free_amine Free Amine Intermediate deprotection->free_amine coupling2 Amide Coupling (HATU, DIPEA, DMF) free_amine->coupling2 reagent2 R2-COOH (e.g., E3 Ligase Ligand) reagent2->coupling2 final_product Final Bifunctional Molecule (e.g., PROTAC) coupling2->final_product

Caption: Synthetic workflow for creating a bifunctional molecule.

G cluster_protection Orthogonal Protection Strategy cluster_step1 Step 1: First Coupling cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Second Coupling mol Boc-N Spirocycle N-H step1_desc Couple at free amine (N-H) mol->step1_desc mol_step1 Boc-N Spirocycle N-R1 step1_desc->mol_step1 step2_desc Remove Boc group (Acidic conditions) mol_step1->step2_desc mol_step2 H-N Spirocycle N-R1 step2_desc->mol_step2 step3_desc Couple at newly freed amine mol_step2->step3_desc mol_step3 R2-N Spirocycle N-R1 step3_desc->mol_step3

Caption: Logic of the orthogonal synthesis strategy.

References

Application Notes and Protocols for tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate Derivatives in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules at the forefront of this technology. A PROTAC consists of a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker plays a critical role in the formation of a productive ternary complex between the POI and the E3 ligase, which is essential for subsequent ubiquitination and degradation of the target protein.

The tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate scaffold is a versatile and effective linker component in the design and synthesis of PROTACs. Its rigid, spirocyclic structure can provide favorable conformational constraints, potentially enhancing the stability and efficacy of the resulting PROTAC. This document provides detailed application notes and protocols for the use of this compound derivatives in the development of PROTACs for targeted protein degradation.

Featured Derivatives and Biological Activity

PROTACs incorporating the this compound linker have demonstrated potent degradation of key therapeutic targets, including the Androgen Receptor (AR) and Estrogen Receptor (ER).

PROTAC NameTarget ProteinE3 Ligase LigandDC50DmaxCell Line
PROTAC AR Degrader-9 (HY-170448)Androgen Receptor (AR)Cereblon (CRBN)262.38 nM>90%Human Hair Follicle Papilla Cells
PROTAC ER Degrader-12 (HY-160264)Estrogen Receptor (ER)Cereblon (CRBN)<10 nM>95%MCF-7 (Human Breast Cancer)

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of PROTACs and a general workflow for their development and evaluation.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) POI Target Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Binds Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex E3->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: Mechanism of PROTAC-mediated protein degradation.

PROTAC_Workflow Design PROTAC Design (Ligand Selection, Linker Choice) Synthesis Chemical Synthesis Design->Synthesis Biochemical_Assays Biochemical Assays (Binding Affinity, Ternary Complex Formation) Synthesis->Biochemical_Assays Cellular_Assays Cellular Assays (Degradation, Cytotoxicity) Biochemical_Assays->Cellular_Assays Cellular_Assays->Synthesis Optimization In_Vivo_Studies In Vivo Studies (Pharmacokinetics, Efficacy) Cellular_Assays->In_Vivo_Studies

Caption: General workflow for PROTAC development.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a general strategy for the synthesis of a PROTAC, exemplified by the coupling of a POI ligand and an E3 ligase ligand to the this compound linker.

Materials:

  • This compound

  • POI ligand with a carboxylic acid or reactive handle

  • E3 ligase ligand (e.g., pomalidomide) with a reactive handle

  • Coupling reagents (e.g., HATU, HOBt)

  • Bases (e.g., DIPEA, triethylamine)

  • Solvents (e.g., DMF, DCM)

  • Trifluoroacetic acid (TFA) for Boc deprotection

  • Standard laboratory glassware and purification equipment (flash chromatography, HPLC)

Procedure:

  • Boc Deprotection of the Linker:

    • Dissolve this compound in a 1:1 mixture of DCM and TFA.

    • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting amine salt is often used directly in the next step.

  • Coupling of the POI Ligand:

    • Dissolve the POI ligand (with a carboxylic acid) in anhydrous DMF.

    • Add HATU (1.1 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature to activate the carboxylic acid.

    • Add the deprotected diazaspiro-nonane linker (1.0 eq) to the activated POI ligand solution.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the product by flash column chromatography.

  • Coupling of the E3 Ligase Ligand:

    • To the product from the previous step (containing the free secondary amine on the diazaspiro linker), add the E3 ligase ligand with a suitable reactive group (e.g., an alkyl halide) in DMF.

    • Add a base such as DIPEA (2.0 eq).

    • Stir the reaction at room temperature or with gentle heating until completion as monitored by LC-MS.

    • Work up the reaction as described in step 2.

    • Purify the final PROTAC molecule by preparative HPLC to obtain a high-purity product.

  • Characterization:

    • Confirm the identity and purity of the final PROTAC using LC-MS, ¹H NMR, and ¹³C NMR spectroscopy.

Protocol 2: Western Blot for Protein Degradation (DC50 and Dmax Determination)

This protocol outlines the procedure to quantify the degradation of a target protein in cells treated with a PROTAC.

Materials:

  • Cell line expressing the target protein of interest (e.g., MCF-7 for ER, LNCaP for AR)

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Complete cell culture medium

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of the PROTAC in complete cell culture medium. A typical concentration range for DC50 determination is from 1 nM to 10 µM.

    • Treat the cells with the different concentrations of the PROTAC or vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 18-24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and then add lysis buffer.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

    • Load equal amounts of protein per lane and run the SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the primary antibody for the loading control.

    • Wash the membrane again and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane thoroughly with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the corresponding loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Conclusion

The this compound scaffold is a valuable building block for the construction of potent and effective PROTACs. The provided data and protocols offer a foundation for researchers to design, synthesize, and evaluate novel PROTACs for targeted protein degradation in various therapeutic areas. Careful optimization of the linker, along with the choice of POI and E3 ligase ligands, is crucial for the development of successful protein degraders.

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My overall yield for the multi-step synthesis is consistently low. What are the most critical steps to optimize?

A1: Low overall yield in a multi-step synthesis can result from inefficiencies in several stages. Based on reported syntheses, the cyclization and purification steps are often critical. It is advisable to analyze the yield of each individual step to pinpoint the bottleneck. For instance, in a reported seven-step synthesis, the initial reaction to form the precursor for the spirocycle had a yield of 41%, indicating that this first step is a significant contributor to the overall yield and a prime candidate for optimization.[1]

Potential Issues & Solutions:

  • Incomplete reaction: Monitor the reaction progress closely using techniques like TLC or LC-MS. If the reaction stalls, consider adding more reagent or optimizing the reaction temperature and time.

  • Side product formation: Undesired side reactions can significantly reduce the yield of the desired product. Characterize major byproducts to understand the side reactions and adjust reaction conditions (e.g., temperature, concentration, catalyst) to minimize them.

  • Product loss during workup and purification: Material can be lost during extractions, transfers, and chromatography. Ensure efficient extraction by using the appropriate solvent and number of extractions. When performing column chromatography, select the right solvent system to achieve good separation and minimize product loss on the column.

Q2: I am observing the formation of significant side products during the cyclization step to form the diazaspiro[3.5]nonane core. How can I minimize these?

A2: The formation of side products during intramolecular cyclization is a common challenge in spirocycle synthesis. Intermolecular reactions, rearrangements, and elimination are typical side reactions.[2]

Strategies to Minimize Side Reactions:

  • High-dilution conditions: Running the cyclization reaction at a lower concentration favors the desired intramolecular reaction over intermolecular side reactions.

  • Choice of base and solvent: The base and solvent system can have a profound impact on the reaction outcome. For the cyclization to form a related diazaspiro compound, cesium carbonate in acetonitrile has been used successfully.[1] It is recommended to screen different bases (e.g., K₂CO₃, NaH) and solvents to find the optimal conditions for your specific substrate.

  • Temperature control: Carefully controlling the reaction temperature can help to minimize the formation of undesired byproducts. It is often beneficial to start at a lower temperature and gradually increase it if the reaction is not proceeding.

Q3: I'm having difficulty with the Boc protection of the diazaspiro[3.5]nonane. I'm getting a mixture of mono-Boc, di-Boc, and unprotected diamine. How can I improve the selectivity for mono-Boc protection?

A3: Selective mono-protection of symmetric diamines can be challenging due to the similar reactivity of the two amino groups. The formation of a mixture of products is a common issue.

Methods to Improve Mono-Boc Selectivity:

  • Control of stoichiometry: Carefully controlling the stoichiometry of the Boc-anhydride is crucial. Using slightly less than one equivalent of the protecting group can favor mono-protection.

  • Slow addition: Adding the Boc-anhydride solution slowly to the diamine solution can help to maintain a low concentration of the anhydride, thus increasing the probability of a single reaction per diamine molecule.

  • One-pot HCl salt formation: A reported method for selective mono-Boc protection of diamines involves the in-situ formation of the diamine monohydrochloride salt using a source of HCl like trimethylsilyl chloride (Me₃SiCl) or thionyl chloride (SOCl₂), followed by the addition of Boc-anhydride. This approach effectively differentiates the two amino groups, leading to higher yields of the mono-protected product.

Q4: The purification of the final product, this compound, by column chromatography is difficult, and I'm experiencing product loss. Are there any tips for improving the purification?

A4: Purification of Boc-protected amines can sometimes be challenging due to their polarity and potential for streaking on silica gel.

Purification Troubleshooting:

  • Column chromatography modifiers: For basic compounds like amines, adding a small amount of a basic modifier to the eluent, such as triethylamine (e.g., 0.1-1%), can significantly improve the peak shape and reduce tailing on the silica gel column, leading to better separation and recovery.

  • Alternative purification methods: If column chromatography on silica is problematic, consider alternative stationary phases like alumina (basic or neutral). Recrystallization or salt formation followed by recrystallization can also be effective purification techniques for some compounds.

  • Careful handling: Boc-protected compounds can be sensitive to acid. Avoid prolonged exposure to acidic conditions during workup and purification. If acidic conditions are necessary, they should be kept mild and brief.

Data Presentation

Synthetic RouteNumber of StepsKey ReagentsReported Overall YieldReference
Route A7Ethyl malonate, Lithium borohydride, p-toluenesulfonyl chloride, Cesium carbonate, Magnesium, Boc anhydride, Palladium on carbonNot explicitly stated, but individual step yields are provided for some steps. For example, the first step has a 41% yield.[1]
Route B2Compound II, Compound V, NaH, Hydrogen peroxide70.7%[3]

Experimental Protocols

Route A: Seven-Step Synthesis (Selected Steps) [1]

  • Step 1: Synthesis of Compound 2

    • Dissolve compound 1 (200g, 2.38mol) in ethanol (1.3 L) at 25°C.

    • Add ammonium acetate (138 g, 1.80mol) and heat to 80°C for 1 hour.

    • Add ethyl malonate (186 g, 1.41 mol) dropwise and react under reflux for 4 hours.

    • Monitor the reaction by TLC (petroleum ether / ethyl acetate = 5 / 1).

    • Concentrate the reaction solution under reduced pressure.

    • Neutralize the crude product to pH = 8 with 1N sodium hydroxide solution and extract with ethyl acetate (0.5 L x 3).

    • Wash the organic phase with saturated brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by chromatography to obtain compound 2 (yield: 41%).

  • Step 2: Synthesis of Compound 3

    • Dissolve compound 2 (132 g, 0.415 mol) in tetrahydrofuran (1 L) and cool to 0°C.

    • Add lithium borohydride (13.7 g, 0.623 mol) in batches.

    • Stir the reaction system for 0.5 hours.

Route B: Two-Step Synthesis [3]

  • Step 1: Synthesis of Compound VI

    • Add Compound V (1370g, 2.94mol) to 6L of THF.

    • Add NaH (282g, 7.05mol) and reflux for 3 hours.

    • Add Compound II (585g, 2.94mol) and reflux for 8 hours.

    • After completion, spin-dry and recrystallize from ether to obtain compound VI.

  • Step 2: Synthesis of Compound I (tert-Butyl 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylate)

    • Add Compound VI (65.85g, 0.294mol) to 700mL of acetonitrile and cool to 0°C in an ice bath.

    • Add hydrogen peroxide (85%) (17.5g, 0.441mol).

    • Stir at 50°C overnight.

    • After the reaction is complete, quench the reaction.

    • Concentrate, dissolve in 500mL of ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate and recrystallize from ethyl acetate to obtain the final product (yield: 83.5%).

Visualizations

SynthesisWorkflow cluster_route_a Route A (7 Steps) cluster_route_b Route B (2 Steps) A1 Compound 1 A2 Compound 2 (Yield: 41%) A1->A2 Ethyl Malonate, Ammonium Acetate A3 Compound 3 A2->A3 LiBH4 A4 Compound 4 A3->A4 TsCl A5 Compound 5 (Cyclization) A4->A5 Cs2CO3 A6 Compound 6 A5->A6 Mg A7 Compound 7 (Boc Protection) A6->A7 Boc Anhydride A8 Final Product A7->A8 Pd/C B1 Compound II + Compound V B2 Compound VI B1->B2 NaH B3 Final Product (Overall Yield: 70.7%) B2->B3 H2O2

Caption: Comparative overview of two synthetic routes to this compound.

TroubleshootingFlowchart start Low Yield or Impurities Observed q1 Which step shows low yield? start->q1 cyclization Cyclization Step q1->cyclization Cyclization boc_protection Boc Protection q1->boc_protection Boc Protection purification Purification q1->purification Purification sol_cyclization Optimize: - High Dilution - Screen Base/Solvent - Temperature Control cyclization->sol_cyclization sol_boc Optimize: - Control Stoichiometry - Slow Addition - In-situ Salt Formation boc_protection->sol_boc sol_purification Optimize: - Add Base to Eluent - Alternative Stationary Phase - Recrystallization purification->sol_purification

Caption: A troubleshooting decision tree for improving the synthesis of this compound.

References

Technical Support Center: Chromatographic Purification of tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate by chromatography. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, a standard experimental protocol, and quantitative data to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound?

A1: The most common and effective method for purifying this compound is flash column chromatography using silica gel as the stationary phase.[1] This technique is widely applicable for Boc-protected amines and allows for efficient removal of reaction byproducts and unreacted starting materials.[2][3]

Q2: Why am I observing significant peak tailing during chromatography?

A2: Peak tailing is a common issue when purifying amines on standard silica gel.[4] The basic nature of the free amine in your target compound interacts strongly with the acidic silanol groups on the silica surface, leading to poor peak shape and reduced separation efficiency.[4]

Q3: How can I prevent peak tailing?

A3: To mitigate peak tailing, you can add a small amount of a basic modifier to your mobile phase. Typically, 0.5-1.0% (v/v) of triethylamine (TEA) is added to the eluent to neutralize the acidic sites on the silica gel, resulting in more symmetrical peaks.[4]

Q4: My compound appears to be degrading on the column. What should I do?

A4: If you suspect your compound is unstable on silica gel, you can perform a stability test by spotting the compound on a TLC plate, letting it sit for a few hours, and then eluting to see if degradation occurs.[5] If it is unstable, consider using a deactivated stationary phase, such as alumina (basic or neutral), or deactivating the silica gel yourself by pre-treating it with a solution containing triethylamine.[5]

Q5: I am having trouble separating the product from a very similar impurity. What are my options?

A5: If separation is challenging, you may need to optimize your mobile phase. Try using a shallower solvent gradient or screening different solvent systems. Sometimes, switching to a different solvent class (e.g., from ethyl acetate/hexanes to dichloromethane/methanol) can alter the selectivity and improve separation. A longer column can also enhance resolution for closely eluting compounds.

Q6: Can I use reverse-phase chromatography for this purification?

A6: While less common for this specific molecule in the provided literature, reverse-phase chromatography is a viable option, particularly for more polar impurities. The mobile phase would typically consist of a mixture of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape. However, be mindful that the Boc protecting group is sensitive to strong acids like TFA.[6]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the chromatographic purification of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Product Won't Elute from the Column 1. Mobile phase is not polar enough.2. Compound has strong, irreversible binding to the silica gel.3. Compound may have precipitated at the top of the column.1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate or methanol).2. Elute with a highly polar solvent system, such as 5-10% methanol in dichloromethane with 1% triethylamine.3. If solubility is an issue, consider dry loading the sample onto the column.[7]
Poor Separation / Overlapping Peaks 1. Improper mobile phase selection (poor selectivity).2. Column is overloaded with crude material.3. Flow rate is too high.[7]1. Screen different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol, chloroform/methanol). Ensure your target compound has an Rf of ~0.2-0.4 on TLC for optimal separation.[4]2. Reduce the amount of sample loaded. A general rule is to use 50-100 times the weight of silica gel to the weight of crude material.[4]3. Reduce the flow rate to allow for better equilibration between the mobile and stationary phases.[7]
Product Elutes in the Solvent Front 1. Mobile phase is too polar.2. The compound is very nonpolar.1. Start with a much less polar mobile phase (e.g., a higher percentage of hexanes or petroleum ether).2. If the compound is extremely nonpolar, ensure the separation from impurities is sufficient. A high Rf may be acceptable for an easy separation.[5]
Split or Broad Peaks 1. Poor column packing (voids or channels).2. Sample was not loaded in a narrow band.3. Sample solvent is too strong and is interfering with the separation.1. Ensure the silica gel is packed uniformly without air bubbles. Tapping the column gently during packing can help.[4]2. Dissolve the sample in a minimal amount of solvent for loading to ensure a tight application band.[7]3. Use the initial mobile phase or a weaker solvent to dissolve the sample for loading. If a strong solvent must be used, consider the dry loading method.[7]

Experimental Protocol: Flash Chromatography Purification

This protocol provides a detailed methodology for the purification of this compound on a laboratory scale.

1. Materials and Equipment:

  • Crude this compound

  • Silica gel (60 Å, 32-63 µm particle size)[8]

  • Solvents: Hexanes (or Petroleum Ether), Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH) - all HPLC grade

  • Triethylamine (TEA)

  • Glass chromatography column

  • TLC plates (silica gel 60 F254)

  • Collection tubes

  • Rotary evaporator

2. Mobile Phase Preparation:

  • System A (Less Polar): Prepare a stock solution of Ethyl Acetate in Hexanes (e.g., 1:1 v/v). For elution, you will typically use gradients ranging from 10% to 50% EtOAc in Hexanes.

  • System B (More Polar): Prepare a stock solution of Methanol in Dichloromethane (e.g., 10% v/v).

  • Modifier: Add 0.5-1.0% (v/v) of Triethylamine (TEA) to your prepared mobile phase to minimize peak tailing.[4]

3. Thin Layer Chromatography (TLC) Analysis:

  • Before performing the column, analyze your crude mixture by TLC using different ratios of your chosen solvent system (e.g., 20% EtOAc/Hexanes, 40% EtOAc/Hexanes) to determine the optimal eluent composition.

  • The ideal solvent system should give your desired product an Rf value of approximately 0.2-0.4.[4]

4. Column Packing:

  • Prepare a slurry of silica gel in the initial, least polar mobile phase you plan to use.[4] The amount of silica should be about 50-100 times the weight of your crude material.

  • Pour the slurry into the column and gently tap the column to ensure even packing and to dislodge any trapped air bubbles.

  • Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.

  • Equilibrate the column by passing 2-3 column volumes of the initial mobile phase through the packed silica. Do not let the column run dry.[4]

5. Sample Loading:

  • Wet Loading: Dissolve the crude product in a minimal amount of DCM or the initial mobile phase. Carefully pipette the solution onto the top of the silica bed.[4]

  • Dry Loading: If the crude product is not very soluble in the mobile phase, dissolve it in a suitable solvent (e.g., DCM), add a small amount of silica gel (approx. 10-20 times the mass of the sample), and evaporate the solvent to obtain a free-flowing powder.[7] Carefully add this powder to the top of the packed column.

6. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column.

  • Begin elution with the initial, low-polarity solvent system. If using a gradient, gradually increase the polarity by increasing the percentage of the more polar solvent (e.g., ethyl acetate).

  • Collect fractions in separate test tubes.

  • Monitor the collected fractions by TLC to identify those containing the pure product.

7. Product Isolation:

  • Combine the fractions that contain the pure product.

  • Remove the solvent using a rotary evaporator to yield the purified this compound.

Quantitative Data Summary

The following table summarizes typical chromatographic conditions and outcomes for the purification of Boc-protected diamines, which can be used as a starting point for the purification of this compound.

Parameter Condition / Value Notes
Stationary Phase Silica Gel (60 Å, 32-63 µm)Standard for flash chromatography.[8]
Mobile Phase System 1 Ethyl Acetate in Hexanes (Gradient)A common system for compounds of moderate polarity. A typical gradient might be 10% to 60% EtOAc.[8]
Mobile Phase System 2 Methanol in Dichloromethane (Gradient)Used for more polar compounds or when System 1 fails to provide adequate separation. A typical gradient is 1% to 10% MeOH.
Mobile Phase Modifier 0.5 - 1.0% (v/v) TriethylamineHighly recommended to prevent peak tailing of the basic amine.[4]
Loading Capacity 1-2 g crude per 100 g silicaThis is a general guideline; optimal loading depends on the difficulty of the separation.
Typical Yield >85%Recovery from chromatography can be high if conditions are optimized.
Achievable Purity >98%Purity is dependent on the separation efficiency and can be assessed by NMR, LC-MS, or other analytical techniques.

Visual Workflow and Troubleshooting Diagrams

Below are diagrams generated using Graphviz (DOT language) to visualize the experimental workflow and troubleshooting logic.

PurificationWorkflow Purification Workflow for this compound cluster_prep Preparation cluster_run Execution cluster_post Post-Purification TLC 1. TLC Analysis (Find Rf ~0.3) Pack 2. Pack Column (Silica Slurry) TLC->Pack Load 3. Load Sample (Wet or Dry) Pack->Load Elute 4. Elute with Mobile Phase Load->Elute Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor Fractions (TLC) Collect->Monitor Combine 7. Combine Pure Fractions Monitor->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate PureProduct Pure Product Evaporate->PureProduct

Caption: Experimental workflow for chromatographic purification.

TroubleshootingLogic Chromatography Troubleshooting Logic Start Problem with Chromatogram? Tailing Peak Tailing? Start->Tailing NoSep Poor Separation? Start->NoSep NoElution No Elution? Start->NoElution Tailing->NoSep No AddTEA Add 0.5-1% TEA to Mobile Phase Tailing->AddTEA Yes NoSep->NoElution No ChangeSolvent Optimize Solvent System (Change Polarity/Solvents) NoSep->ChangeSolvent Yes IncreasePolarity Increase Mobile Phase Polarity NoElution->IncreasePolarity Yes End Problem Resolved NoElution->End No AddTEA->End CheckLoading Reduce Sample Load ChangeSolvent->CheckLoading IncreasePolarity->End CheckLoading->End

Caption: Decision tree for troubleshooting common chromatography issues.

References

Common side reactions in the synthesis of diazaspiro[3.5]nonanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of diazaspiro[3.5]nonanes.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of diazaspiro[3.5]nonanes, providing potential causes and recommended solutions.

Problem 1: Low Yield of the Desired Diazaspiro[3.5]nonane Product

Potential CauseTroubleshooting Steps
Incomplete Reaction - Monitor Reaction Progress: Utilize techniques like TLC, LC-MS, or GC-MS to track the consumption of starting materials.
- Optimize Reaction Time and Temperature: Systematically vary the reaction time and temperature to find the optimal conditions for your specific substrates.
- Check Reagent Quality: Ensure the purity and reactivity of all starting materials and reagents. Impurities can inhibit the reaction.
Side Reactions - Identify Byproducts: Characterize any significant byproducts to understand the competing reaction pathways.
- Modify Reaction Conditions: Adjusting the temperature, solvent, or catalyst may suppress the formation of side products. For example, in reductive amination, controlling the pH is crucial.
Product Degradation - Work-up Conditions: Ensure that the work-up and purification conditions are not degrading the product. Some spirocyclic amines can be sensitive to strong acids or bases.
Purification Issues - Optimize Purification Method: Experiment with different purification techniques such as column chromatography with various stationary and mobile phases, recrystallization from different solvents, or distillation.

Problem 2: Formation of Significant Amounts of Byproducts

Common Side ReactionMitigation Strategies
Over-alkylation In reactions involving N-alkylation, the product amine can react further with the alkylating agent.[1] - Control Stoichiometry: Use a large excess of the amine starting material relative to the alkylating agent.[2] - Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain its low concentration.[2]
Polymerization - Dilution: Run the reaction at a lower concentration to favor intramolecular cyclization over intermolecular polymerization.
Ring-Opening of Azetidine Ring The strained four-membered azetidine ring can be susceptible to nucleophilic attack. - Mild Reaction Conditions: Use milder reagents and lower temperatures during synthesis and purification.
Formation of Isomers - Stereoselective Synthesis: Employ chiral catalysts or starting materials to control the stereochemistry of the product. - Purification: Isomers can often be separated by careful column chromatography or recrystallization.
Incomplete Cyclization In multi-step syntheses, the final cyclization step may be incomplete. - Optimize Cyclization Conditions: Screen different catalysts, bases, and solvents for the ring-closing step.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for preparing diazaspiro[3.5]nonane cores?

A1: Common strategies include multi-step sequences involving the construction of the azetidine and piperidine rings separately, followed by a final spirocyclization step. Key reactions often employed are intramolecular cyclizations, reductive aminations, and Dieckmann condensations. For instance, the synthesis of 2,7-diazaspiro[3.5]nonane can be achieved through a route involving the cyclization of a suitably substituted piperidine derivative.

Q2: I am observing the formation of a significant amount of a higher molecular weight byproduct. What could it be and how can I avoid it?

A2: A higher molecular weight byproduct is often a result of intermolecular reactions leading to dimers or oligomers. This is a common issue in reactions designed for intramolecular cyclization. To favor the desired intramolecular reaction, it is recommended to perform the reaction under high dilution conditions. This reduces the probability of two reactant molecules encountering each other.

Q3: My reductive amination step to form the diazaspirocycle is giving a complex mixture of products. How can I improve the selectivity?

A3: Reductive amination can lead to multiple products if not properly controlled.[3][4] Key factors to consider are:

  • pH Control: The formation of the imine intermediate is typically favored under slightly acidic conditions (pH 4-6).

  • Choice of Reducing Agent: Use a selective reducing agent that preferentially reduces the imine over the starting carbonyl compound. Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride are common choices.

  • Temperature: Running the reaction at lower temperatures can improve selectivity.

  • Stoichiometry: Precise control over the stoichiometry of the amine and carbonyl components is crucial.

Q4: How can I purify my diazaspiro[3.5]nonane product from unreacted starting materials and byproducts?

A4: Purification can be challenging due to the similar polarities of the product and potential impurities. A combination of techniques is often necessary:

  • Acid-Base Extraction: If your product is a free base, you can often separate it from neutral organic impurities by extracting it into an acidic aqueous solution, washing the aqueous layer with an organic solvent, and then basifying the aqueous layer to re-extract your purified product into an organic solvent.

  • Column Chromatography: Silica gel chromatography is commonly used. A gradient of a polar solvent (like methanol or isopropanol, often with a small amount of a basic modifier like triethylamine or ammonia) in a less polar solvent (like dichloromethane or ethyl acetate) can be effective.

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

  • Distillation: For volatile diazaspiro[3.5]nonanes, distillation under reduced pressure can be an option.

Quantitative Data Summary

The following table summarizes hypothetical yield and purity data for a generic diazaspiro[3.5]nonane synthesis to illustrate the impact of reaction conditions. Actual results will vary depending on the specific substrates and methods used.

Reaction TypeConditionsDesired Product Yield (%)Major Byproduct(s)Byproduct Percentage (%)Purity after Purification (%)
Intramolecular N-alkylation0.1 M concentration75Polymer15>98
1.0 M concentration40Polymer5095
Reductive AminationpH 5, NaBH(OAc)₃85Over-alkylated product5>99
pH 9, NaBH₄50Unreacted starting material, over-alkylated product3090

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination to form a Diazaspiro[3.5]nonane

This protocol describes a general method for the synthesis of a diazaspiro[3.5]nonane via reductive amination of a cyclic ketone with a primary amine.

Materials:

  • Appropriate cyclic ketone (1.0 eq)

  • Primary amine (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for chromatography

Procedure:

  • To a solution of the cyclic ketone (1.0 eq) in DCE, add the primary amine (1.1 eq).

  • If necessary, add a catalytic amount of acetic acid (e.g., 0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow start Start reactants Dissolve Ketone and Amine in Solvent start->reactants imine_formation Imine Formation (1-2h at RT) reactants->imine_formation reduction Add Reducing Agent (e.g., NaBH(OAc)₃) imine_formation->reduction monitoring Monitor Reaction (TLC/LC-MS) reduction->monitoring workup Aqueous Work-up (Quench, Extract, Wash, Dry) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Isolated Diazaspiro[3.5]nonane purification->product

General workflow for diazaspiro[3.5]nonane synthesis via reductive amination.

side_reactions starting_materials Starting Materials (Diamine Precursor + Alkylating Agent) desired_path Intramolecular Cyclization starting_materials->desired_path High Dilution side_path Intermolecular Reaction starting_materials->side_path High Concentration product Diazaspiro[3.5]nonane desired_path->product byproduct Polymer/Dimer side_path->byproduct

Competition between intra- and intermolecular reactions.

References

Technical Support Center: Optimization of Reaction Conditions for Coupling tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions for coupling tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate. This valuable building block is frequently used in the synthesis of complex molecules, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs).[1][2][3] This guide will address common issues encountered during palladium-catalyzed Buchwald-Hartwig amination and reductive amination reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for coupling this compound?

A1: The two most prevalent methods for forming a carbon-nitrogen bond with the secondary amine of this compound are the Buchwald-Hartwig amination for coupling with aryl or heteroaryl halides, and reductive amination for coupling with aldehydes or ketones. The choice of method depends on the desired final structure.

Q2: Which nitrogen on the diazaspiro[3.5]nonane core is more reactive?

A2: The Boc-protected nitrogen is essentially unreactive under typical coupling conditions. The secondary amine is the nucleophilic site that will participate in the coupling reaction.

Q3: Why is my Buchwald-Hartwig amination reaction failing or giving low yields?

A3: Failure or low yields in Buchwald-Hartwig reactions involving this substrate can often be attributed to several factors:

  • Catalyst and Ligand Choice: The combination of the palladium precursor and the phosphine ligand is critical and highly dependent on the specific aryl halide used.

  • Base Selection: The strength and nature of the base are crucial. While strong bases like sodium tert-butoxide are common, they can sometimes lead to side reactions.

  • Reaction Conditions: Temperature and reaction time are key parameters that often require optimization.

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen, and reactions must be carried out under an inert atmosphere (e.g., argon or nitrogen).

Q4: Are there any known side reactions to be aware of?

A4: A common side reaction in palladium-catalyzed aminations is the hydrodehalogenation of the aryl halide starting material. This results in the formation of an arene byproduct and reduces the yield of the desired coupled product. Careful selection of the ligand and reaction conditions can help to minimize this.

Troubleshooting Guides

Buchwald-Hartwig Amination

This section provides a troubleshooting guide for the palladium-catalyzed coupling of this compound with aryl halides.

Problem Potential Cause Suggested Solution
No or Low Conversion of Starting Materials Inactive catalystEnsure the palladium precursor is of good quality and the reaction is performed under strictly inert conditions. Consider using a pre-catalyst that is more readily activated.
Inappropriate ligandThe choice of ligand is crucial. For sterically hindered substrates, bulky, electron-rich phosphine ligands such as RuPhos or XPhos are often effective. It may be necessary to screen a variety of ligands to find the optimal one for your specific aryl halide.
Insufficiently strong baseA strong base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is a common choice. If base-sensitive functional groups are present, a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be tried, potentially with a more active catalyst system.
Low reaction temperatureBuchwald-Hartwig reactions typically require elevated temperatures, often in the range of 80-120 °C. If the reaction is sluggish, consider increasing the temperature in increments of 10-20 °C.
Formation of Hydrodehalogenation Byproduct Unfavorable reductive elimination pathwayThis can be influenced by the ligand. Experiment with different ligands, as some are known to suppress hydrodehalogenation more effectively than others.
Presence of a hydrogen sourceEnsure all reagents and solvents are anhydrous.
Difficulty in Product Purification Similar polarity of product and starting materialsOptimize the reaction to go to full conversion to simplify purification. If separation is still difficult, consider derivatization of the product to alter its polarity, followed by deprotection. Recrystallization may also be an option for solid products.
Double Arylation (if applicable to a different substrate) High reactivity of the productUse a slight excess of the amine coupling partner. Monitor the reaction closely and stop it once the mono-arylated product is predominantly formed.
Parameter Condition Notes
Aryl Halide Aryl Bromide (1.0 eq)Aryl chlorides may require more specialized catalyst systems.
Amine This compound (1.2 eq)A slight excess of the amine is often beneficial.
Palladium Precursor Pd₂(dba)₃ (2 mol%)Other common precursors include Pd(OAc)₂.
Ligand RuPhos (4 mol%)Other bulky phosphine ligands like XPhos can also be effective.
Base NaOtBu (1.4 eq)The base should be a fine powder and handled in a glovebox.
Solvent Toluene or DioxaneEnsure the solvent is anhydrous and degassed.
Temperature 100-110 °COptimization may be required depending on the substrates.
Reaction Time 12-24 hoursMonitor by TLC or LC-MS to determine completion.
Reductive Amination

This section provides a troubleshooting guide for the coupling of this compound with aldehydes and ketones.

Problem Potential Cause Suggested Solution
No or Low Conversion of Starting Materials Inefficient imine/enamine formationIf using a mild reducing agent like sodium triacetoxyborohydride, the equilibrium may not favor imine/enamine formation. Adding a catalytic amount of a weak acid (e.g., acetic acid) can help. For less reactive carbonyls, pre-formation of the imine/enamine by heating with the amine and removing water (e.g., with a Dean-Stark trap or molecular sieves) before adding the reducing agent can be effective.
Inactive reducing agentEnsure the reducing agent is fresh and has been stored properly. Sodium triacetoxyborohydride is generally a good choice as it is mild and selective.
Formation of Alcohol Byproduct (from reduction of the carbonyl) Reducing agent is too reactive or added too quicklyUse a milder reducing agent like sodium triacetoxyborohydride. If using a stronger reducing agent like sodium borohydride, ensure the imine has formed before its addition and maintain a controlled temperature.
Double Alkylation of the Amine High reactivity of the product amineUse a 1:1 stoichiometry of the amine and carbonyl compound. If double alkylation persists, consider using a larger excess of the diazaspirocycle.
Difficulty in Product Purification Contamination with unreacted starting materials or byproductsOptimize the reaction for full conversion. Purification can often be achieved by column chromatography. An acidic workup can be used to extract the basic amine product into the aqueous phase, separating it from non-basic impurities.
Parameter Condition Notes
Carbonyl Compound Aldehyde or Ketone (1.0 eq)Aldehydes are generally more reactive than ketones.
Amine This compound (1.0-1.2 eq)
Reducing Agent Sodium triacetoxyborohydride (1.5 eq)A mild and effective reducing agent for this transformation.
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Additive Acetic Acid (catalytic amount, e.g., 0.1 eq)Can facilitate imine formation, but may not always be necessary.
Temperature Room TemperatureFor less reactive substrates, gentle heating may be required.
Reaction Time 2-12 hoursMonitor by TLC or LC-MS to determine completion.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination
  • To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), this compound (1.2 mmol), sodium tert-butoxide (1.4 mmol), and the phosphine ligand (e.g., RuPhos, 4 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%).

  • Add anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Reductive Amination
  • To a reaction vessel, add the aldehyde or ketone (1.0 mmol) and this compound (1.1 mmol) in a suitable solvent (e.g., dichloromethane, 10 mL).

  • Stir the mixture at room temperature for 30 minutes to allow for imine/enamine formation. A catalytic amount of acetic acid can be added if needed.

  • Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Buchwald_Hartwig_Workflow reagents Combine Aryl Halide, Amine, Base, Ligand inert_atm Inert Atmosphere (Ar or N2) reagents->inert_atm pd_add Add Pd Precursor inert_atm->pd_add solvent_add Add Anhydrous, Degassed Solvent pd_add->solvent_add heating Heat and Stir (e.g., 100 °C) solvent_add->heating monitoring Monitor Reaction (TLC, LC-MS) heating->monitoring workup Workup: Dilute, Wash monitoring->workup purification Purification: Column Chromatography workup->purification product Final Product purification->product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Reductive_Amination_Workflow reagents Combine Carbonyl, Amine in Solvent imine_formation Stir for Imine/ Enamine Formation (optional acid catalyst) reagents->imine_formation reducing_agent Add Reducing Agent (e.g., NaBH(OAc)3) imine_formation->reducing_agent reaction Stir at RT reducing_agent->reaction monitoring Monitor Reaction (TLC, LC-MS) reaction->monitoring quench Quench with NaHCO3 (aq) monitoring->quench workup Workup: Extract, Wash, Dry quench->workup purification Purification: Column Chromatography workup->purification product Final Product purification->product

Caption: Experimental workflow for reductive amination.

Troubleshooting_Logic cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_reagents Reagent Quality start Low Yield or No Reaction check_catalyst Is the Catalyst System Optimal? start->check_catalyst check_conditions Are the Reaction Conditions Appropriate? start->check_conditions check_reagents Are the Reagents of High Purity? start->check_reagents screen_ligands Screen Ligands (e.g., RuPhos, XPhos) check_catalyst->screen_ligands change_pd Try Different Pd Precursor check_catalyst->change_pd change_base Optimize Base (e.g., NaOtBu, Cs2CO3) check_catalyst->change_base increase_temp Increase Temperature check_conditions->increase_temp increase_time Increase Reaction Time check_conditions->increase_time check_atmosphere Ensure Inert Atmosphere check_conditions->check_atmosphere purify_sm Purify Starting Materials check_reagents->purify_sm use_fresh Use Fresh Solvent and Reagents check_reagents->use_fresh

Caption: Troubleshooting logic for low-yield coupling reactions.

References

Navigating the Deprotection of tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the Boc deprotection of tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate. This document offers practical solutions to common challenges encountered during this critical synthetic step.

Troubleshooting Guide

This section addresses specific issues that may arise during the Boc deprotection of this compound, offering potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Incomplete or Sluggish Reaction 1. Insufficient acid strength or concentration. 2. Low reaction temperature. 3. Steric hindrance around the Boc-protected nitrogen.1. Increase the concentration of trifluoroacetic acid (TFA) in dichloromethane (DCM), or switch to a stronger acid system like 4M HCl in dioxane. 2. Allow the reaction to warm to room temperature if conducted at 0°C. For stubborn substrates, gentle heating (e.g., to 40-50°C) may be beneficial, but should be monitored carefully for byproduct formation. 3. Prolong the reaction time and monitor progress by TLC or LC-MS.
Formation of Side Products (e.g., tert-butylation) The electrophilic tert-butyl cation, a byproduct of Boc cleavage, can alkylate nucleophilic sites on the substrate or the deprotected product.[1]Add a scavenger to the reaction mixture to trap the tert-butyl cation. Common scavengers include triethylsilane (TES), triisopropylsilane (TIPS), thioanisole, or a small amount of water.[2]
Degradation of Other Acid-Sensitive Functional Groups The strongly acidic conditions required for Boc removal can cleave other acid-labile protecting groups (e.g., acetals, trityl groups) or functionalities.1. Employ milder acidic conditions, such as aqueous phosphoric acid or p-toluenesulfonic acid (pTSA).[2] 2. Consider non-acidic deprotection methods, including thermal deprotection or the use of Lewis acids like zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI).[2]
Difficulty in Product Isolation/Purification The resulting diamine hydrochloride or trifluoroacetate salt may be highly polar, hygroscopic, or have poor solubility in common organic solvents, complicating extraction and purification.1. After acidic workup, consider precipitating the product salt from a non-polar solvent like diethyl ether. 2. For purification, ion-exchange chromatography can be an effective technique. 3. Alternatively, neutralize the salt with a base (e.g., NaHCO₃, Na₂CO₃) and extract the free diamine into an organic solvent. Be aware that the free diamine may be volatile.
Selective Deprotection of the N2-Boc group The two nitrogen atoms in the diazaspirocyclic core may exhibit different reactivities, but selective deprotection can be challenging.While the N2 nitrogen is part of a four-membered ring and might be sterically more accessible, achieving high selectivity can be difficult with standard acidic methods. Consider exploring enzymatic deprotection or carefully controlled thermal conditions, although this would require significant optimization.[2] For most applications requiring the free diamine, full deprotection is the more common and straightforward approach.

Frequently Asked Questions (FAQs)

Q1: How can I effectively monitor the progress of the Boc deprotection reaction?

A1: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the reaction. The deprotected diamine is significantly more polar than the Boc-protected starting material and will have a lower Rf value. Staining the TLC plate with ninhydrin is highly recommended as it produces a characteristic color (usually purple or yellow) for primary and secondary amines, confirming the formation of the free amine.[2]

Q2: What is the mechanism of TFA-mediated Boc deprotection?

A2: The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by TFA. This is followed by the cleavage of the tert-butyl-oxygen bond to form a relatively stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide gas.[3]

Q3: Why are scavengers necessary in some Boc deprotection reactions?

A3: The tert-butyl cation generated during the deprotection is a reactive electrophile that can lead to unwanted side reactions, such as the alkylation of electron-rich aromatic rings or other nucleophilic functional groups within the molecule.[1][4] Scavengers are added to the reaction mixture to trap these reactive cations, thereby preventing them from modifying the desired product.[2]

Q4: Are there any "greener" alternatives to chlorinated solvents like DCM for Boc deprotection?

A4: Yes, solvents like ethyl acetate, 2-methyltetrahydrofuran (2-MeTHF), or even water under thermal conditions can be used for Boc deprotection.[5][6][7] However, the choice of solvent will depend on the specific substrate and the deprotection method employed.

Q5: Can I use HCl in methanol for the deprotection?

A5: While HCl in methanol can be used, it is important to be aware that this can sometimes lead to the formation of the corresponding methyl carbamate as a byproduct. Using a non-nucleophilic solvent like dioxane or diethyl ether for the HCl solution is generally preferred to avoid this side reaction.

Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
  • Dissolve this compound (1.0 eq) in dichloromethane (DCM) (approximately 0.1 M concentration).

  • Cool the solution to 0°C in an ice bath.

  • Add trifluoroacetic acid (TFA) (5-10 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Co-evaporate with a solvent like toluene or benzene to azeotropically remove residual TFA.

  • The resulting crude product, the trifluoroacetate salt of 2,7-diazaspiro[3.5]nonane, can be purified by precipitation from diethyl ether or by chromatography.

Protocol 2: Boc Deprotection using 4M HCl in Dioxane
  • Dissolve this compound (1.0 eq) in a minimal amount of a suitable solvent like methanol or DCM.

  • Add a solution of 4M HCl in 1,4-dioxane (5-10 eq) to the reaction mixture.

  • Stir the mixture at room temperature for 1-4 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a non-polar solvent like diethyl ether.

  • If the product does not precipitate, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt.

Visualizations

Boc_Deprotection_Workflow start Start: Boc-protected 2,7-diazaspiro[3.5]nonane deprotection Acidic Deprotection (TFA/DCM or HCl/Dioxane) start->deprotection monitoring Monitor Reaction (TLC, LC-MS) deprotection->monitoring workup Reaction Workup monitoring->workup Yes incomplete Incomplete Reaction monitoring->incomplete No purification Purification workup->purification Crude Product side_products Side Products Formed workup->side_products Impure end End: 2,7-diazaspiro[3.5]nonane (di-salt) purification->end troubleshoot_incomplete Troubleshoot: - Increase acid concentration - Increase temperature - Prolong reaction time incomplete->troubleshoot_incomplete troubleshoot_side_products Troubleshoot: - Add scavenger (e.g., TES) - Use milder conditions side_products->troubleshoot_side_products troubleshoot_incomplete->deprotection troubleshoot_side_products->deprotection

Caption: Troubleshooting workflow for Boc deprotection.

Boc_Deprotection_Mechanism cluster_0 Boc Deprotection with TFA Boc_Amine Boc-Protected Amine Protonation Protonation by TFA Boc_Amine->Protonation + H⁺ Carbocation_Formation Formation of tert-Butyl Cation + Carbamic Acid Protonation->Carbocation_Formation Decarboxylation Decarboxylation Carbocation_Formation->Decarboxylation Free_Amine Free Amine Decarboxylation->Free_Amine Byproducts CO₂ + Isobutylene Decarboxylation->Byproducts

Caption: Simplified mechanism of TFA-mediated Boc deprotection.

References

Preventing dimer formation in reactions with diazaspirocycles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to dimer formation during the synthesis of diazaspirocycles.

Frequently Asked Questions (FAQs)

Q1: What is dimer formation in the context of diazaspirocycle synthesis?

A1: Dimer formation is an undesired intermolecular side reaction where two precursor molecules react with each other to form a larger, dimeric structure instead of the desired intramolecular cyclization to form the diazaspirocyclic monomer. This competing reaction reduces the yield of the target molecule and complicates purification. The fundamental issue is the competition between the desired intramolecular reaction and the undesired intermolecular reaction.[1]

Q2: What are the primary factors that promote dimer formation?

A2: The main factor promoting dimerization is the concentration of the reactants. At higher concentrations, the reactive ends of two different molecules are more likely to encounter each other than the two ends of the same molecule, leading to intermolecular reactions. Other contributing factors can include reaction temperature, the choice of solvent, and the nature of the leaving groups on the precursor.

Q3: How can I detect the presence of a dimeric byproduct in my reaction mixture?

A3: Dimeric byproducts can be identified using standard analytical techniques:

  • Mass Spectrometry (MS): The dimer will have a molecular weight that is double that of the expected monomeric diazaspirocycle.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The NMR spectrum of a reaction mixture containing the dimer will show an additional set of peaks. 1H and 13C NMR are crucial for structural elucidation.[2][3][4] In some cases, advanced techniques like 13C{14N} solid-state NMR can help differentiate isomers.[5]

  • High-Performance Liquid Chromatography (HPLC): The dimer will typically have a different retention time than the monomer, often appearing as a separate peak in the chromatogram.[6][7]

Troubleshooting Guide: Preventing Dimer Formation

This guide addresses common issues encountered during diazaspirocycle synthesis and provides strategies to minimize or eliminate dimer formation.

Issue 1: Low yield of the desired diazaspirocycle with significant formation of a higher molecular weight byproduct.

Cause: The concentration of the reaction precursor is likely too high, favoring intermolecular reactions (dimerization) over the desired intramolecular cyclization.

Solutions:

  • High-Dilution Principle: This is the most critical strategy to favor intramolecular cyclization. It involves maintaining a very low concentration of the precursor throughout the reaction.[8]

    • Slow Addition: Use a syringe pump to add the solution of the linear precursor very slowly to a large volume of solvent. This ensures that the concentration of the reactive species in the flask remains extremely low at any given moment.

    • Large Solvent Volume: Increasing the overall volume of the solvent will decrease the concentration of the reactants.

  • Temperature Optimization:

    • Lowering the reaction temperature can sometimes favor the intramolecular pathway by reducing the kinetic energy of the molecules, making intermolecular collisions less frequent and less likely to overcome the activation energy for dimerization.

  • Solvent Effects:

    • The choice of solvent can influence the conformation of the precursor molecule. A solvent that promotes a folded or "pre-cyclized" conformation can increase the probability of an intramolecular reaction. The polarity of the solvent can also play a role in stabilizing the transition state of the desired cyclization.

Issue 2: The reaction is clean, but the primary product is the dimer, even at moderate concentrations.

Cause: The inherent flexibility of the precursor molecule may not favor a conformation suitable for intramolecular cyclization. The activation energy for the intermolecular reaction may be similar to or lower than that for the intramolecular reaction.

Solutions:

  • Protecting Group Strategy: Introduce bulky protecting groups on one of the reactive amine functionalities. This can sterically hinder intermolecular reactions. The protecting group can be removed in a subsequent step.[9][10][11][12]

  • Choice of Leaving Group: The nature of the leaving group on the electrophilic centers can influence the rate of cyclization. A more reactive leaving group might accelerate the intramolecular reaction, but it could also accelerate the intermolecular reaction. Experimenting with different leaving groups (e.g., tosylates, mesylates, halides) can help find an optimal balance.[13][14][15][16]

  • Catalysis: The use of certain catalysts can promote the desired intramolecular cyclization. For example, some metal catalysts can act as templates, bringing the reactive ends of the precursor molecule into proximity.

Experimental Protocols

General Protocol for High-Dilution Cyclization to Synthesize Diazaspirocycles

This protocol provides a general framework for minimizing dimer formation during the synthesis of diazaspirocycles, for instance, in the formation of a 2,6-diazaspiro[3.3]heptane derivative.[17][18]

Materials:

  • Precursor (e.g., 1-benzyl-3-(chloromethyl)azetidin-3-yl)methanamine)

  • Base (e.g., potassium tert-butoxide)

  • Anhydrous solvent (e.g., THF)

  • Syringe pump

  • Three-neck round-bottom flask

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Set up a three-neck round-bottom flask with a reflux condenser, a dropping funnel or syringe pump inlet, and an inert gas inlet.

  • Flame-dry the glassware and allow it to cool under an inert atmosphere.

  • To the flask, add a large volume of anhydrous solvent and the base.

  • Dissolve the precursor in a separate flask with a sufficient amount of anhydrous solvent to create a dilute solution.

  • Using a syringe pump, add the precursor solution to the stirred solution of the base in the reaction flask at a very slow rate (e.g., over several hours).

  • Maintain the reaction temperature as determined by optimization experiments (e.g., room temperature or heated to reflux).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction and perform a standard aqueous workup.

  • Purify the crude product using column chromatography to separate the monomeric diazaspirocycle from any residual starting material and dimeric byproducts.

Quantitative Data Summary

While specific quantitative data for dimer versus monomer formation in diazaspirocycle synthesis is not extensively reported in a comparative format, the general principle of high dilution is well-established to significantly improve the yield of the monomer.

Reaction ConditionExpected Outcome on Dimer FormationRationale
High Reactant Concentration Increased dimer formationHigher probability of intermolecular collisions.
Low Reactant Concentration (High Dilution) Decreased dimer formationFavors intramolecular cyclization.[8]
Slow Reagent Addition Decreased dimer formationMaintains a low effective concentration of the reactive precursor.
Use of Bulky Protecting Groups Decreased dimer formationSteric hindrance disfavors intermolecular approach.[9][10]
Optimized Solvent and Temperature Can decrease dimer formationInfluences precursor conformation and relative reaction rates.

Visualizations

experimental_workflow cluster_prep Pre-Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification start Start setup Assemble and Dry Glassware (Inert Atmosphere) start->setup add_base Add Base and Large Volume of Solvent to Flask setup->add_base prepare_precursor Prepare Dilute Solution of Precursor setup->prepare_precursor slow_addition Slow Addition of Precursor (Syringe Pump) add_base->slow_addition prepare_precursor->slow_addition react Reaction at Optimized Temperature slow_addition->react monitor Monitor Progress (TLC/LC-MS) react->monitor quench Quench Reaction monitor->quench workup Aqueous Workup quench->workup purify Column Chromatography workup->purify end Isolated Monomer purify->end

Caption: Workflow for high-dilution synthesis of diazaspirocycles.

logical_relationship concentration Reactant Concentration intramolecular Intramolecular Cyclization (Desired Monomer) concentration->intramolecular Low intermolecular Intermolecular Reaction (Undesired Dimer) concentration->intermolecular High yield_monomer Higher Monomer Yield intramolecular->yield_monomer yield_dimer Higher Dimer Yield intermolecular->yield_dimer

Caption: Effect of concentration on reaction outcome.

References

Technical Support Center: Characterization of tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the characterization of tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate. This guide is intended for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and FAQs to address common challenges encountered during the synthesis and analysis of this spirocyclic compound.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in characterizing this compound?

A1: The primary challenges in characterizing this compound stem from its spirocyclic nature. This can lead to complex NMR spectra with overlapping signals due to the rigid three-dimensional structure.[1] Additionally, confirming the correct isomer (2-Boc vs. 7-Boc) is crucial and requires careful spectroscopic analysis. Purity assessment can also be challenging due to the potential for closely related impurities from the synthesis.

Q2: How can I distinguish between the two possible regioisomers: this compound and tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate?

A2: Distinguishing between these isomers is best achieved using 2D NMR techniques such as HMBC (Heteronuclear Multiple Bond Correlation). The correlation between the carbonyl carbon of the Boc group and the protons on the adjacent methylene groups will be different for each isomer. For the 2-carboxylate, correlations would be expected to the protons on the four-membered ring, while for the 7-carboxylate, correlations would be to the protons on the six-membered ring.

Q3: What are the expected storage conditions for this compound?

A3: It is recommended to store this compound in a cool, dry place, sealed in a tightly closed container, and protected from light. Many suppliers recommend refrigeration (2-8°C).

Q4: Is this compound stable under acidic or basic conditions?

A4: The tert-butoxycarbonyl (Boc) protecting group is known to be labile under acidic conditions, leading to its removal. It is generally stable to basic conditions and many nucleophiles.[2] Therefore, exposure to strong acids should be avoided during workup and purification unless deprotection is intended.

Troubleshooting Guides

NMR Spectroscopy

Problem: My 1H NMR spectrum shows broad or overlapping signals in the aliphatic region, making interpretation difficult.

  • Possible Cause 1: Conformational Exchange: The spirocyclic ring system may be undergoing conformational exchange on the NMR timescale, leading to broadened signals.

    • Solution: Try acquiring the spectrum at a lower temperature to slow down the exchange and sharpen the signals. Conversely, a higher temperature might also simplify the spectrum by averaging the conformations.

  • Possible Cause 2: Sample Purity: The presence of impurities or residual solvent can complicate the spectrum.

    • Solution: Ensure the sample is of high purity. If necessary, repurify the compound using column chromatography. Check for common solvent peaks.[3]

  • Possible Cause 3: Insufficient Resolution: The magnetic field strength may not be sufficient to resolve the complex spin systems.

    • Solution: If available, use a higher field NMR spectrometer (e.g., 500 MHz or higher) to increase signal dispersion.[1] Employ 2D NMR techniques like COSY and HSQC to resolve overlapping signals and assign proton and carbon environments.

Problem: I am unsure about the assignment of the methylene protons on the azetidine and piperidine rings.

  • Solution: Utilize 2D NMR spectroscopy.

    • COSY (Correlation Spectroscopy): Will show correlations between geminal and vicinal protons, helping to trace the connectivity within each ring system.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon, aiding in the assignment of both 1H and 13C signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is particularly useful for assigning quaternary carbons and confirming the overall structure.

Troubleshooting Workflow for NMR Signal Assignment

nmr_troubleshooting start Start: Ambiguous 1D NMR check_purity Check Purity (LC-MS) start->check_purity repurify Repurify if needed check_purity->repurify Impurities present high_field Acquire spectrum on higher field instrument check_purity->high_field Pure repurify->high_field run_2d_nmr Run 2D NMR (COSY, HSQC, HMBC) high_field->run_2d_nmr assign_protons Assign proton spin systems using COSY run_2d_nmr->assign_protons assign_carbons Assign protonated carbons using HSQC assign_protons->assign_carbons confirm_structure Confirm connectivity and assign quaternary carbons using HMBC assign_carbons->confirm_structure final_assignment Final Structure Confirmation confirm_structure->final_assignment

Caption: A decision-making workflow for resolving ambiguous NMR spectra.

Mass Spectrometry

Problem: I do not observe the molecular ion peak (M+) in my mass spectrum.

  • Possible Cause 1: Ionization Technique: Electron ionization (EI) can be too harsh, causing extensive fragmentation and no observable molecular ion.

    • Solution: Use a softer ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI). ESI is particularly well-suited for this compound and should show a prominent protonated molecule [M+H]+.

  • Possible Cause 2: In-source Fragmentation: Even with ESI, in-source fragmentation can occur if the instrument parameters are not optimized.

    • Solution: Reduce the cone voltage or fragmentor voltage in the ESI source to minimize in-source fragmentation and enhance the intensity of the [M+H]+ peak.

Problem: I see a prominent peak at [M+H-56]+. What does this correspond to?

  • Explanation: This is a very common and characteristic fragmentation pattern for Boc-protected amines.[4] It corresponds to the loss of isobutylene (C4H8), which has a mass of 56 Da, from the protonated molecule. The observation of this fragment strongly supports the presence of the Boc protecting group.

Potential ESI-MS Fragmentation Pathway

ms_fragmentation parent [M+H]+ m/z = 227.18 frag1 [M+H - C4H8]+ m/z = 171.12 parent->frag1 Loss of isobutylene frag2 [M+H - Boc]+ m/z = 127.12 parent->frag2 Loss of Boc group

Caption: A simplified fragmentation pathway for the title compound in ESI-MS.

HPLC/LC-MS

Problem: I am having difficulty achieving good peak shape and separation from impurities.

  • Possible Cause 1: Inappropriate Column or Mobile Phase: The polarity of the stationary and mobile phases may not be suitable for this compound.

    • Solution: A C18 column is a good starting point. For the mobile phase, a gradient of water and acetonitrile or methanol is recommended. Due to the basic nature of the free amine, adding a modifier like 0.1% formic acid or 0.1% trifluoroacetic acid to the mobile phase can significantly improve peak shape by ensuring the analyte is consistently protonated.

  • Possible Cause 2: Column Overload: Injecting too much sample can lead to broad, tailing peaks.

    • Solution: Reduce the sample concentration or injection volume. A typical concentration for HPLC analysis is around 1 mg/mL.[5]

Data Presentation

Parameter Value
Molecular FormulaC₁₂H₂₂N₂O₂
Molecular Weight226.32 g/mol [1]
Exact Mass226.1681 g/mol [1]
AppearanceOff-white to pale yellow solid or oil
1H NMR (400 MHz, CDCl₃) - Predicted Chemical Shifts 13C NMR (100 MHz, CDCl₃) - Predicted Chemical Shifts
Chemical Shift (ppm) Assignment
~ 3.8 - 4.04H, s, CH₂ (azetidine ring)
~ 2.8 - 3.04H, t, CH₂ (piperidine ring, adjacent to NH)
~ 1.7 - 1.94H, t, CH₂ (piperidine ring)
~ 1.459H, s, C(CH₃)₃ (Boc)
~ 1.6 (broad)1H, s, NH
Mass Spectrometry (ESI+)
m/z Assignment
227.18[M+H]⁺
171.12[M+H - C₄H₈]⁺
127.12[M+H - Boc]⁺

Experimental Protocols

General Characterization Workflow

characterization_workflow synthesis Synthesis of Crude Product purification Purification (Column Chromatography) synthesis->purification purity_check Purity & Identity Check (TLC, LC-MS) purification->purity_check purity_check->purification <95% Purity structure_elucidation Structural Elucidation (1D & 2D NMR, HRMS, IR) purity_check->structure_elucidation >95% Purity final_product Pure, Characterized Compound structure_elucidation->final_product

Caption: A typical workflow for the synthesis and characterization of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃).

  • 1H NMR:

    • Acquire a standard proton spectrum at 400 MHz or higher.

    • Integrate all signals and assign the peaks based on their chemical shift, multiplicity, and integration values.

  • 13C NMR:

    • Acquire a proton-decoupled carbon spectrum.

    • Assign the carbon signals based on their chemical shifts.

  • 2D NMR (if required):

    • If the 1D spectra are ambiguous, perform COSY, HSQC, and HMBC experiments to confirm the structure and assign all proton and carbon signals unequivocally.

High-Performance Liquid Chromatography (HPLC)
  • System: An HPLC system equipped with a UV detector (DAD or VWD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: 210 nm.

  • Sample Preparation: Dissolve the compound in methanol or acetonitrile to a concentration of approximately 1 mg/mL.[5]

Mass Spectrometry (MS)
  • System: A mass spectrometer with an electrospray ionization (ESI) source, often coupled with an LC system (LC-MS).

  • Ionization Mode: Positive ion mode (ESI+).

  • Sample Infusion: The sample can be introduced via the LC system or directly infused after dissolving in a suitable solvent like methanol or acetonitrile with 0.1% formic acid.

  • Data Acquisition:

    • Full Scan: Acquire a full scan spectrum to determine the mass of the protonated molecule ([M+H]+). A typical range would be m/z 100-500.

    • Tandem MS (MS/MS): Select the [M+H]+ ion (m/z 227.18) for collision-induced dissociation (CID) to observe characteristic fragment ions, such as the loss of isobutylene (m/z 171.12).

References

Handling and storage issues with tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and troubleshooting of issues related to tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a spirocyclic diamine derivative where one of the amine groups is protected by a tert-butyloxycarbonyl (Boc) group. Its primary application is as a versatile building block in medicinal chemistry and organic synthesis.[1][2] It is frequently used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to induce the degradation of specific target proteins.[3][4][5]

Q2: What are the recommended storage conditions for this compound?

A2: It is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[6] For long-term storage, refrigeration is advised.[7]

Q3: What are the main safety hazards associated with this compound?

A3: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is considered harmful if swallowed and may cause skin and serious eye irritation.[6][8] It may also cause respiratory irritation.[6] It is crucial to handle this compound in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1]

Q4: In which solvents is this compound soluble?

A4: this compound is generally soluble in common organic solvents such as ethanol, dimethylformamide (DMF), and dichloromethane (DCM).[1]

Troubleshooting Guides

Handling and Stability

Issue: The compound appears to be degrading or has developed impurities upon storage.

  • Possible Cause: Improper storage conditions, such as exposure to moisture, light, or incompatible materials. The Boc protecting group is sensitive to acidic conditions.

  • Troubleshooting Steps:

    • Ensure the compound is stored in a tightly sealed container, protected from light, and in a cool, dry place.

    • Avoid contact with strong acids, which can cause deprotection of the Boc group.[9]

    • If impurities are suspected, it is advisable to re-purify the compound, for instance by using column chromatography, before use.[10]

Issue: Difficulty in handling the compound due to its physical form.

  • Observation: The compound is described as a colorless to slightly yellow liquid or oil.[1][11]

  • Handling Recommendations:

    • As a liquid or oil, it is best handled using calibrated micropipettes or syringes for accurate measurement.

    • Given its potential to cause skin and eye irritation, direct contact should be avoided by using appropriate PPE.[1][6]

Experimental Issues

Issue: Low yield in mono-alkylation or mono-acylation reactions.

  • Possible Cause: Di-substitution occurring on both nitrogen atoms of the diazaspirocycle. The unmasked secondary amine can react with the coupling partner.

  • Troubleshooting Steps:

    • Control Stoichiometry: Use a 1:1 molar ratio or a slight excess of this compound relative to the electrophile to favor mono-substitution.

    • Slow Addition: Add the electrophile slowly to the reaction mixture to maintain a low concentration, which can help minimize di-substitution.

    • Purification: Di-substituted byproducts can often be separated from the mono-substituted product by column chromatography. The polarity difference between the mono- and di-substituted products should allow for effective separation.

Issue: Unexpected deprotection of the Boc group during a reaction.

  • Possible Cause: The reaction conditions are too acidic. The Boc group is labile in the presence of strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[9]

  • Troubleshooting Steps:

    • pH Control: Ensure the reaction medium is not strongly acidic. If an acidic catalyst is required, consider using a milder Lewis acid or performing the reaction at a lower temperature.

    • Work-up Conditions: During aqueous work-up, avoid washing with strongly acidic solutions. If an acid wash is necessary, use a dilute solution and minimize contact time.

Issue: Difficulty in purifying the final product containing the diazaspiro[3.5]nonane moiety.

  • Possible Cause: The polarity of the desired product is similar to that of byproducts or starting materials.

  • Troubleshooting Steps:

    • Chromatography Optimization: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary to achieve good separation. Using a different stationary phase, such as basic alumina, can also be beneficial.[10]

    • Acid-Base Extraction: If the product contains a free basic nitrogen, an acid-base extraction can be a powerful purification tool. The product can be extracted into an acidic aqueous layer, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer can be basified to recover the product by extraction with an organic solvent.[10]

Data Presentation

PropertyValueReference
Molecular Formula C₁₂H₂₂N₂O₂[8]
Molecular Weight 226.32 g/mol [8]
Appearance Colorless to slightly yellow liquid/oil[1][11]
Boiling Point ~170-180 °C[1]
Density ~0.99 g/mL[1]
SolventSolubilityReference
EthanolSoluble[1]
Dimethylformamide (DMF)Soluble[1]
Dichloromethane (DCM)Soluble[1]

Experimental Protocols

General Protocol for Boc Deprotection

This protocol describes the removal of the Boc protecting group to liberate the secondary amine.

Materials:

  • This compound derivative

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected compound in dichloromethane (DCM).

  • Add an excess of trifluoroacetic acid (TFA) (typically 20-50% v/v) to the solution at room temperature.

  • Stir the reaction mixture and monitor the progress by TLC or LC-MS until the starting material is fully consumed.

  • Carefully quench the reaction by adding saturated sodium bicarbonate solution until gas evolution ceases.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected product.

General Protocol for Coupling in PROTAC Synthesis

This protocol outlines a general procedure for coupling the deprotected diazaspiro[3.5]nonane linker with a carboxylic acid-functionalized molecule (e.g., a protein of interest ligand).

Materials:

  • Deprotected 2,7-diazaspiro[3.5]nonane derivative

  • Carboxylic acid-functionalized molecule

  • Anhydrous Dimethylformamide (DMF)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the carboxylic acid-functionalized molecule (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (3.0 eq) and stir the mixture for 15 minutes at room temperature to activate the carboxylic acid.[5]

  • Add the deprotected 2,7-diazaspiro[3.5]nonane derivative (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight.[5]

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.[5]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired PROTAC molecule.[5]

Visualizations

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Boc Deprotection cluster_step2 Step 2: Coupling Reaction cluster_step3 Step 3: Final PROTAC Assembly start This compound deprotection Acid Treatment (e.g., TFA in DCM) start->deprotection linker Deprotected Linker (Free secondary amine) deprotection->linker coupling Amide Bond Formation linker->coupling poi_ligand Protein of Interest (POI) Ligand (with carboxylic acid) activation Activation (HATU, DIPEA in DMF) poi_ligand->activation activation->coupling protac_intermediate POI Ligand-Linker Conjugate coupling->protac_intermediate e3_ligase_coupling Couple with E3 Ligase Ligand protac_intermediate->e3_ligase_coupling final_protac Final PROTAC Molecule e3_ligase_coupling->final_protac

Caption: General workflow for PROTAC synthesis using the diazaspiro nonane linker.

Troubleshooting_Logic start Experimental Issue Observed low_yield Low Reaction Yield? start->low_yield deprotection_issue Unexpected Boc Deprotection? start->deprotection_issue purification_difficulty Purification Difficulty? start->purification_difficulty check_stoichiometry Check Stoichiometry (Favor mono-substitution) low_yield->check_stoichiometry Yes slow_addition Implement Slow Addition of Reagent low_yield->slow_addition Yes no_issue Consult Further Literature low_yield->no_issue No check_ph Verify Reaction pH (Avoid strong acids) deprotection_issue->check_ph Yes mild_workup Use Mild Acid in Work-up (or buffer) deprotection_issue->mild_workup Yes deprotection_issue->no_issue No optimize_chromatography Optimize Chromatography (Solvent system, stationary phase) purification_difficulty->optimize_chromatography Yes acid_base_extraction Perform Acid-Base Extraction purification_difficulty->acid_base_extraction Yes purification_difficulty->no_issue No

Caption: Troubleshooting decision tree for common experimental issues.

References

Technical Support Center: Synthesis of tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate, with a focus on impurity removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of impurities in the synthesis of this compound?

A1: Impurities can arise from several sources during the multi-step synthesis of this molecule. The most common sources include incomplete reactions, side-reactions during the formation of the spirocyclic core, and byproducts from the introduction of the Boc protecting group. For instance, in related diazaspiroalkane syntheses, incomplete cyclization is a potential issue.

Q2: I am observing multiple spots on my TLC plate after the final reaction. What could they be?

A2: Multiple spots on a TLC plate suggest the presence of impurities. These could include unreacted starting materials, partially reacted intermediates, over-alkylated products, or byproducts from side reactions. If a reduction step is involved, over-reduced species might also be present.

Q3: How can I best monitor the progress of my reaction to minimize impurity formation?

A3: Thin-layer chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are effective techniques for monitoring reaction progress. Regular monitoring can help determine the optimal reaction time, preventing the formation of degradation products or side-products from prolonged reaction times or excessive heat.

Q4: Are there any general tips for handling Boc-protected compounds to avoid impurity formation?

A4: The Boc (tert-butoxycarbonyl) group is sensitive to strong acids.[1] Care should be taken to avoid acidic conditions during workup and purification unless deprotection is intended. The use of di-tert-butyl dicarbonate (Boc₂O) for protection can sometimes lead to the formation of tert-butylated byproducts, so it's crucial to control the stoichiometry and reaction conditions.[2]

Troubleshooting Guides

Problem 1: Low Yield and Purity After Cyclization Step
Possible CauseProposed Solution
Incomplete Cyclization: The reaction may not have gone to completion, leaving starting materials or intermediates in the mixture.- Optimize Reaction Time and Temperature: Monitor the reaction by TLC or LC-MS to determine the point of maximum conversion. - Check Reagent Quality: Ensure that all reagents, especially organometallic reagents or catalysts, are fresh and of high purity.
Side Reactions: Formation of undesired products, such as over-reduced olefinic impurities, can occur, particularly with powerful reducing agents like lithium aluminum hydride.[3]- Use Milder Reagents: Consider alternative, milder reducing agents if applicable to your synthetic route. - Control Stoichiometry: Carefully control the molar ratios of your reactants to minimize side reactions.
Product Degradation: The desired product may be unstable under the reaction or workup conditions.- Milder Workup: Employ a milder workup procedure, avoiding strong acids or bases if your product is sensitive. - Temperature Control: Maintain the recommended temperature throughout the reaction and workup.
Problem 2: Difficulty in Removing Impurities During Purification
Possible CauseProposed Solution
Co-eluting Impurities in Column Chromatography: Impurities with similar polarity to the desired product can be challenging to separate.- Optimize Chromatography Conditions: Experiment with different solvent systems (e.g., gradients of ethyl acetate in hexanes or dichloromethane in methanol). - Alternative Stationary Phase: Consider using a different stationary phase, such as alumina, if silica gel is not providing adequate separation.[3]
Formation of Emulsions During Extraction: This can lead to poor separation of aqueous and organic layers and loss of product.- Brine Wash: Wash the organic layer with a saturated sodium chloride solution (brine) to help break emulsions. - Filtration: Passing the emulsified mixture through a pad of celite can sometimes resolve the issue.
Product is an Oil and Difficult to Handle: The purified product may be a viscous oil, making it difficult to handle and dry completely.- Salt Formation: Consider converting the free base to a stable salt (e.g., hydrochloride or oxalate) which is often a crystalline solid and easier to handle and purify by recrystallization.

Data Presentation

Table 1: Comparison of Purification Methods for a Crude this compound Mixture

Purification MethodPurity (by HPLC)Yield (%)Observations
Silica Gel Column Chromatography (EtOAc/Hexane gradient)95.2%75%Effective at removing non-polar impurities.
Silica Gel Column Chromatography (DCM/MeOH gradient)97.8%72%Better separation of more polar byproducts.
Recrystallization (from Ethyl Acetate/Heptane)>99%60% (after chromatography)Yields highly pure crystalline solid, but with some material loss.
Conversion to Oxalate Salt and Recrystallization>99.5%85% (overall)Provides a stable, crystalline solid with excellent purity.

Experimental Protocols

Protocol 1: General Purification by Column Chromatography
  • Preparation of the Crude Material: Concentrate the crude reaction mixture under reduced pressure to obtain a residue.

  • Column Packing: Prepare a silica gel column using a suitable solvent system (e.g., a low polarity mixture of ethyl acetate and hexanes).

  • Loading the Sample: Dissolve the crude residue in a minimal amount of dichloromethane or the initial elution solvent and load it onto the column.

  • Elution: Begin elution with a low polarity solvent mixture and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification via Oxalate Salt Formation
  • Dissolution: Dissolve the crude or partially purified this compound in a suitable solvent such as isopropanol or ethanol.

  • Addition of Oxalic Acid: Add a solution of oxalic acid (1 equivalent) in the same solvent dropwise to the stirred solution of the spiro-compound.

  • Precipitation: The oxalate salt should precipitate out of the solution. The precipitation can be encouraged by cooling the mixture in an ice bath.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of cold solvent to remove any soluble impurities.

  • Drying: Dry the purified oxalate salt under vacuum.

Visualizations

G Troubleshooting Workflow for Impurity Removal start Crude Product Analysis (TLC/LC-MS) multiple_spots Multiple Spots Observed? start->multiple_spots major_impurities Identify Major Impurities multiple_spots->major_impurities Yes final_product Pure Product (>98%) multiple_spots->final_product No (Single Spot) non_polar Non-polar Impurities major_impurities->non_polar Less Polar than Product polar Polar Impurities major_impurities->polar More Polar than Product column_chromatography Column Chromatography (Silica Gel) non_polar->column_chromatography polar->column_chromatography recrystallization Recrystallization or Salt Formation column_chromatography->recrystallization Further Purification Needed column_chromatography->final_product Purity Sufficient recrystallization->final_product G General Experimental Workflow for Synthesis and Purification synthesis Synthesis of Crude Product workup Aqueous Workup and Extraction synthesis->workup drying Drying and Concentration workup->drying purification_choice Choose Purification Method drying->purification_choice chromatography Column Chromatography purification_choice->chromatography Oil or multiple impurities salt_formation Salt Formation and Recrystallization purification_choice->salt_formation Crystalline solid desired analysis Purity Analysis (HPLC, NMR) chromatography->analysis salt_formation->analysis final_product Pure this compound analysis->final_product

References

Technical Support Center: Synthesis of tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate. This valuable building block is instrumental in the development of novel therapeutics, and this guide aims to address common challenges encountered during its synthesis.

Alternative Synthetic Routes: A Comparative Overview

Several synthetic routes to this compound have been reported, each with its own advantages and challenges. Below is a summary of two prominent methods.

Route 1: Multi-step Synthesis via Intramolecular Cyclization

This route involves the construction of the diazaspiro[3.5]nonane core through a seven-step sequence, starting from readily available materials. A key step in this synthesis is an intramolecular cyclization to form the spirocyclic backbone.[1][2]

Route 2: Synthesis via Epoxidation and Ring Enlargement

An alternative approach involves the synthesis of a related intermediate, 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester, which can be a precursor to the target molecule. This method utilizes an epoxidation followed by a ring-enlargement reaction.[3]

Quantitative Data Comparison

The following table summarizes the key quantitative data for the two synthetic routes. Please note that the data for Route 2 is for a related intermediate and the final conversion to the target molecule would require additional steps.

MetricRoute 1: Multi-step SynthesisRoute 2: Synthesis via Epoxidation/Ring Enlargement (for intermediate)
Overall Yield Not explicitly stated, but individual step yields are reported (e.g., 41% for a key step)70.7% (two steps)
Number of Steps 72 (to key intermediate)
Key Advantage Establishes the core spirocycle from simple starting materials.Higher reported yield for the initial key steps and fewer steps to the intermediate.
Key Disadvantage Longer synthetic sequence.Requires further transformation to reach the final product.

Experimental Protocols

Route 1: Detailed Methodologies for Key Experiments

A detailed seven-step synthesis for a regioisomer, tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate, has been outlined in the patent literature and can be adapted for the synthesis of the 2-carboxylate isomer.[1][2] The key steps involve:

  • Condensation Reaction: Reaction of a suitable starting material with ethyl malonate.

  • Reduction: Reduction of the resulting compound with a reducing agent like lithium borohydride.

  • Sulfonylation: Reaction with p-toluenesulfonyl chloride.

  • Intramolecular Cyclization: Ring closure reaction using a base such as cesium carbonate to form the spirocyclic core.

  • Reduction of a Functional Group: Reduction using magnesium in methanol.

  • Boc Protection: Introduction of the tert-butoxycarbonyl (Boc) protecting group using Boc anhydride.

  • Deprotection/Reduction: Final removal of a protecting group, for instance, via hydrogenation with palladium on carbon.

Route 2: Detailed Methodologies for Key Experiments

This route focuses on the synthesis of a key intermediate.[3]

  • Synthesis of the Precursor: Reaction of two starting materials in the presence of a base like sodium hydride in a solvent such as tetrahydrofuran (THF).

  • Epoxidation and Ring Enlargement: The precursor is then subjected to epoxidation using an oxidizing agent like m-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide, followed by a ring-enlargement to yield the carbonyl-containing diazaspirocycle.

Troubleshooting Guides and FAQs

This section addresses common issues that may arise during the synthesis of this compound and related spirocyclic compounds.

Low Yield in Intramolecular Cyclization (Route 1, Step 4)
  • Question: My intramolecular cyclization step is resulting in a low yield of the desired spirocycle. What are the possible causes and solutions?

  • Answer:

    • Inefficient Ring Closure: The concentration of the reaction is critical. High concentrations can favor intermolecular side reactions over the desired intramolecular cyclization. Try performing the reaction under high dilution conditions.

    • Steric Hindrance: The substituents on your starting material may sterically hinder the cyclization. Re-evaluate your starting material design if possible.

    • Base Strength: The choice and strength of the base are crucial. If using a weaker base, consider switching to a stronger, non-nucleophilic base to facilitate the deprotonation required for cyclization.

    • Leaving Group: Ensure you have a good leaving group (e.g., tosylate) to facilitate the ring closure.

Incomplete Boc Protection (Route 1, Step 6)
  • Question: I am observing incomplete Boc protection of the secondary amine. How can I improve the efficiency of this step?

  • Answer:

    • Reagent Stoichiometry: Ensure you are using a slight excess of Boc anhydride.

    • Reaction Time and Temperature: The reaction may require longer reaction times or gentle heating to go to completion. Monitor the reaction by TLC or LC-MS.

    • Base: The presence of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can facilitate the reaction by scavenging the acid byproduct.

    • Solvent: Use a dry, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

Difficult Purification of the Final Product
  • Question: I am having difficulty purifying the final this compound. What purification techniques are recommended?

  • Answer:

    • Column Chromatography: Silica gel column chromatography is a standard method for purifying compounds of this nature. A gradient elution system, for example, with a mixture of dichloromethane and methanol, or ethyl acetate and hexanes, can be effective.

    • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

    • Salt Formation: Conversion of the free base to a salt (e.g., hydrochloride or trifluoroacetate) can sometimes facilitate purification by crystallization. The free base can then be regenerated by treatment with a mild base.

Visualizing the Synthetic Workflow

To aid in understanding the synthetic process, the following diagrams illustrate the logical flow of the two main synthetic routes.

cluster_route1 Route 1: Multi-step Synthesis A Starting Materials B Condensation A->B C Reduction B->C D Sulfonylation C->D E Intramolecular Cyclization D->E F Reduction E->F G Boc Protection F->G H Final Deprotection/Reduction G->H I This compound H->I

Caption: Workflow for the multi-step synthesis of this compound.

cluster_route2 Route 2: Synthesis via Epoxidation/Ring Enlargement J Starting Materials K Precursor Synthesis J->K L Epoxidation & Ring Enlargement K->L M Carbonyl-containing Intermediate L->M N Further Transformations M->N O This compound N->O

Caption: Workflow for the synthesis via an epoxidation and ring-enlargement strategy.

References

Enhancing the reactivity of the secondary amine in tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate

Welcome to the technical support center for this compound. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals enhance the reactivity of the secondary amine in this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a spirocyclic diamine. One of its two amine groups is protected by a tert-butyloxycarbonyl (Boc) group, a common protecting group in organic synthesis.[1] This structural feature makes the molecule an excellent bifunctional linker, particularly in the development of Proteolysis Targeting Chimeras (PROTACs), where the unprotected secondary amine can be readily functionalized.[2]

Q2: Which nitrogen atom is the reactive secondary amine?

A2: The reactive nitrogen is the secondary amine located in the six-membered ring (piperidine moiety) of the spirocyclic system. The other nitrogen, part of the four-membered ring (azetidine moiety), is protected by the bulky Boc group and is thus unreactive under typical conditions.

Diagram 1: Identification of the reactive secondary amine.

Q3: What factors can hinder the reactivity of the secondary amine?

A3: Several factors can influence the nucleophilicity and reactivity of the secondary amine:

  • Steric Hindrance: The rigid, three-dimensional spirocyclic core and the nearby bulky Boc group can sterically shield the secondary amine, slowing its reaction with large electrophiles.

  • Basicity and pKa: The basicity of an amine is crucial for its nucleophilicity. In aqueous solutions, the pKa of similar secondary amines is typically around 10-11.[3] Reaction conditions, particularly pH, must be optimized to ensure the amine is in its neutral, nucleophilic state.

  • Solvent Effects: The choice of solvent can significantly impact reaction rates. Polar aprotic solvents like DMF or DMSO are generally preferred for nucleophilic substitution reactions as they solvate the cation without strongly hydrogen-bonding with the amine nucleophile.

Q4: What are the most common reactions performed on this secondary amine?

A4: The secondary amine is typically functionalized through common C-N bond-forming reactions, including:

  • Acylation/Amidation: Reaction with acyl chlorides or activated esters to form amides.

  • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

  • Alkylation: Reaction with alkyl halides or tosylates to form tertiary amines. This can be challenging due to potential overalkylation.[4]

  • Reductive Amination: A two-step process involving condensation with a ketone or aldehyde to form an iminium ion, which is then reduced in situ to yield a tertiary amine.[5][6]

Troubleshooting Guides

This section addresses specific issues that may arise during the functionalization of the secondary amine.

Problem: Low Yield in Acylation or Sulfonylation Reactions

Q: My acylation (or sulfonylation) reaction is sluggish and gives a low yield. What steps can I take to improve it?

A: Low yields in these reactions are often due to insufficient electrophilicity, steric hindrance, or suboptimal base selection.

Troubleshooting Workflow:

start_node Low Acylation Yield decision_1 Using anhydride or acid? start_node->decision_1 Check Electrophile decision_node decision_node process_node process_node end_node end_node process_1a Switch to more reactive acyl chloride or sulfonyl chloride. decision_1->process_1a Yes decision_2 Check Base decision_1->decision_2 No process_1a->end_node Re-run Reaction process_2a process_2a decision_2->process_2a Is base pKa appropriate? process_2b Consider steric hindrance. Use a non-nucleophilic, less hindered base like DIPEA. process_2a->process_2b Yes process_2c Select a base from Table 1 to neutralize HCl byproduct without competing. process_2a->process_2c No process_2b->end_node process_2c->end_node

Diagram 2: Troubleshooting workflow for acylation/sulfonylation.

Recommended Solutions & Data:

  • Increase Electrophilicity: If using a carboxylic acid with coupling agents, ensure full activation. For sluggish reactions, switching from an anhydride to a more reactive acyl chloride or sulfonyl chloride is often effective.

  • Optimize Base Selection: A base is required to scavenge the HCl or other acid byproducts. The base should be strong enough to do this but not so nucleophilic that it competes with the substrate. A sterically hindered, non-nucleophilic base is ideal.

Table 1: Comparison of Common Bases for Amine Reactions
Base pKa of Conjugate Acid Common Use & Notes
Triethylamine (TEA)~10.7Standard base, can sometimes act as a nucleophile.
Diisopropylethylamine (DIPEA)~11.0"Hünig's base." Highly hindered and non-nucleophilic. Excellent choice.
Pyridine~5.2Less basic; can also serve as a nucleophilic catalyst.
2,6-Lutidine~6.7Sterically hindered pyridine derivative. Good for acid-sensitive substrates.
  • Catalysis: For amide bond formation, adding a catalytic amount of 4-Dimethylaminopyridine (DMAP) can significantly accelerate the reaction, especially with less reactive anhydrides.

Problem: Challenges with Reductive Amination

Q: My reductive amination is not going to completion or is producing side products. What should I investigate?

A: Successful reductive amination depends on the delicate balance between iminium ion formation (which is acid-catalyzed) and the reduction step.

Reaction Pathway & Key Control Points:

cluster_notes Troubleshooting Points amine Secondary Amine (Nucleophile) iminium Iminium Ion Intermediate (Unstable) amine->iminium Condensation (Acid-catalyzed, pH 4-6) [Step 1] carbonyl Aldehyde/Ketone (Electrophile) carbonyl->iminium Condensation (Acid-catalyzed, pH 4-6) [Step 1] product Tertiary Amine (Final Product) iminium->product Reduction (Mild reducing agent) [Step 2] note1 • Step 1: Too much acid (pH < 3) protonates the amine, killing nucleophilicity. • Step 1: Too little acid (pH > 7) slows iminium formation. note2 • Step 2: Reducing agent must be selective for the iminium ion over the carbonyl. • Step 2: Harsh reducing agents (e.g., NaBH4) can reduce the starting aldehyde/ketone.

Diagram 3: Key stages and control points in reductive amination.

Recommended Solutions & Data:

  • Control pH: Iminium ion formation is the rate-limiting step and is optimal under weakly acidic conditions (pH 4-6). Adding a mild acid like acetic acid is often sufficient.

  • Choose the Right Reducing Agent: The ideal reducing agent is mild enough not to reduce the starting carbonyl but reactive enough to reduce the iminium intermediate. Sodium triacetoxyborohydride (STAB) is the reagent of choice for this transformation.[5]

Table 2: Selection of Reducing Agents for Reductive Amination
Reagent Abbreviation Optimal pH Selectivity & Notes
Sodium TriacetoxyborohydrideSTAB4-6Highly recommended. Selective for imines/iminiums over carbonyls. Tolerates a wide range of functional groups.[5]
Sodium CyanoborohydrideNaBH₃CN3-4Effective and selective, but highly toxic (releases HCN gas in strong acid).[5]
Sodium BorohydrideNaBH₄7-10Generally not selective. Will readily reduce the starting aldehyde or ketone.
Hydrogen (H₂) / CatalystH₂/Pd, PtN/ACan be effective but may lead to debenzylation or reduction of other functional groups.
Problem: Accidental Removal of the Boc Protecting Group

Q: I am observing cleavage of the Boc group during my reaction. How can I prevent this unwanted side reaction?

A: The Boc group is notoriously sensitive to acid.[1][7] Accidental deprotection is almost always caused by the presence of strong acid in the reaction mixture.

Preventative Measures:

  • Avoid Strong Acids: Do not use strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in your reaction or workup if you wish to keep the Boc group intact.[8][9]

  • Neutralize In Situ Acid: In reactions that generate an acid byproduct (e.g., alkylation with an alkyl halide produces H-X), it is critical to include a non-nucleophilic base (see Table 1) to scavenge the acid as it is formed.

  • Careful pH Control: For reactions requiring acid catalysis, such as reductive amination, use only the minimum required amount of a weak acid (e.g., acetic acid) and monitor the pH.

  • Alternative Deprotection-Stable Groups: If the desired reaction chemistry is incompatible with the Boc group's lability, consider using an alternative protecting group for the primary amine, such as a benzyl (Bn) group, which is stable to acid but can be removed via hydrogenolysis.[1]

Experimental Protocols

Protocol 1: General Procedure for Acylation of the Secondary Amine
  • Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane or DMF).

  • Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) (1.5 - 2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent (e.g., Ethyl Acetate), wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Reductive Amination using STAB
  • To a stirred solution of this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in an anhydrous solvent (e.g., Dichloroethane or THF), add glacial acetic acid (1-2 eq).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate iminium ion formation.

  • Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes. Note: The addition may cause gas evolution.

  • Continue stirring at room temperature for 4-24 hours, monitoring progress by TLC or LC-MS.

  • Carefully quench the reaction by slow addition of a saturated aqueous solution of NaHCO₃ until gas evolution ceases.

  • Extract the product with an organic solvent (e.g., Ethyl Acetate or DCM).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

Scalability issues in the production of tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering scalability issues in the production of tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield in the Initial Cyclization Step

  • Question: We are experiencing low yields during the formation of the initial piperidine ring. What are the common causes and how can we optimize this step?

  • Answer: Low yields in the initial cyclization are often attributed to incomplete reaction, side product formation, or difficulties in product isolation. Here are some troubleshooting steps:

    • Reagent Quality: Ensure all reagents, especially those sensitive to air and moisture like organolithium compounds, are fresh and properly handled under an inert atmosphere.

    • Temperature Control: Many cyclization reactions are highly temperature-sensitive. Ensure strict temperature control, especially during the addition of reactive reagents. Cryogenic conditions (-78°C to -50°C) are often necessary to minimize side reactions.

    • Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) to determine the optimal reaction time. Insufficient or excessive reaction times can lead to incomplete conversion or degradation of the product.

    • Work-up Procedure: The work-up procedure should be carefully controlled to avoid product loss. Ensure the pH is adjusted correctly during extraction and that a sufficient number of extractions are performed to isolate the product from the aqueous layer.

Issue 2: Incomplete Reduction of the Amide or Ester Functionality

  • Question: The reduction of the intermediate amide/ester to the corresponding amine is sluggish and often incomplete. What are the potential reasons and solutions?

  • Answer: Incomplete reduction is a common challenge, particularly when scaling up. Consider the following:

    • Reducing Agent Activity: Strong reducing agents like Lithium Aluminum Hydride (LAH) are highly reactive and sensitive to moisture. Ensure the LAH is of high purity and the reaction is conducted under strictly anhydrous conditions.[1][2][3] The choice of solvent is also critical; ethereal solvents like THF are commonly used.

    • Stoichiometry of the Reducing Agent: Ensure a sufficient molar excess of the reducing agent is used. On a larger scale, mass transfer limitations can necessitate a higher excess than in small-scale experiments.

    • Reaction Temperature and Time: While some reductions can be performed at room temperature, others may require elevated temperatures to go to completion. Monitor the reaction to determine the optimal conditions.

    • Alternative Reducing Agents: If LAH proves problematic for scale-up due to safety concerns, consider alternative, milder, or more selective reducing agents.[4][5] Options include borane complexes or catalytic hydrogenation, depending on the specific functional group to be reduced.

Issue 3: Difficulties in the Purification of the Final Product

  • Question: We are facing challenges in purifying the final this compound, leading to low purity and yield. What purification strategies can be employed?

  • Answer: The polar nature of the diazaspiro compound can make purification challenging. Here are some strategies to consider:

    • Column Chromatography:

      • Normal Phase: Due to the basicity of the amine, peak tailing and irreversible adsorption can occur on silica gel. To mitigate this, consider adding a small amount of a basic modifier like triethylamine or ammonia to the eluent.[6] Alternatively, using a more inert stationary phase like alumina can be beneficial.

      • Reversed Phase: For highly polar compounds, reversed-phase chromatography can be effective. Using a C18 column with a mobile phase containing a suitable buffer or ion-pairing agent can improve retention and separation.[7]

    • Crystallization: If the product is a solid, crystallization is an excellent method for purification on a large scale. A systematic screening of solvents and solvent mixtures is recommended to find conditions that provide good recovery and high purity.

    • Acid-Base Extraction: Utilize the basic nature of the amine for purification. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to extract the amine into the aqueous phase as its salt. The aqueous layer can then be basified and the purified amine re-extracted into an organic solvent.[7]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when using Lithium Aluminum Hydride (LAH) for reduction at a larger scale?

A1: LAH is a highly reactive and pyrophoric reagent that reacts violently with water, protic solvents, and even atmospheric moisture to produce flammable hydrogen gas.[1][2][3][8][9] On a larger scale, the heat generated from this exothermic reaction can be difficult to control, increasing the risk of fire and explosion.[3][8] It is crucial to work in a well-ventilated area, under a strictly inert atmosphere (nitrogen or argon), and have appropriate fire-extinguishing equipment for metal fires (Class D extinguisher, dry sand) readily available.[2][3] All personnel should be thoroughly trained in handling this reagent and have a detailed and approved Standard Operating Procedure (SOP) in place.[8]

Q2: How can I selectively mono-Boc protect the 2,7-diazaspiro[3.5]nonane core?

A2: Selective mono-protection of diamines can be challenging as di-protection is a common side reaction.[10] One common strategy is to use a limiting amount of the Boc-anhydride (di-tert-butyl dicarbonate). However, this often results in a mixture of unprotected, mono-protected, and di-protected products that require careful purification. A more controlled approach involves the in-situ generation of the mono-hydrochloride salt of the diamine, which deactivates one of the amino groups, allowing for selective protection of the other.[11]

Q3: Are there any more scalable and safer alternatives to LAH for the reduction step?

A3: Yes, several alternatives to LAH can be considered for large-scale reductions. Sodium borohydride is a milder and safer reducing agent, though it is less reactive and may not be suitable for all substrates.[4][12] Other options include catalytic hydrogenation, which is a very clean and scalable method, provided a suitable catalyst and reaction conditions can be found. Borane complexes, such as borane-tetrahydrofuran (BHF-THF), are also effective for reducing amides and esters and are generally safer to handle than LAH.

Data Presentation

Table 1: Summary of a Representative Multi-Step Synthesis Protocol

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
1Piperidine Ring FormationN-benzyl-4-piperidone, Malononitrile, Sulfur, TriethylamineEthanolReflux4~60-70
2Reduction of Nitrile and Pyridine RingRaney Nickel, HydrogenMethanol/Ammonia5012~80-90
3Boc ProtectionDi-tert-butyl dicarbonate (Boc₂O)DichloromethaneRoom Temp12~90-95
4N-DebenzylationPalladium on Carbon, HydrogenMethanolRoom Temp24~95-99

Note: The data presented in this table is a composite representation based on typical procedures for similar heterocyclic syntheses and may require optimization for specific experimental conditions.

Experimental Protocols

Protocol 1: General Procedure for Boc Protection of 2,7-Diazaspiro[3.5]nonane

  • Dissolve the 2,7-diazaspiro[3.5]nonane derivative (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, such as triethylamine (1.2 eq), to the solution.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in the same solvent to the reaction mixture at room temperature.

  • Stir the reaction for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by crystallization.

Protocol 2: General Procedure for LAH Reduction

!! CAUTION: This procedure should only be performed by trained personnel in a controlled environment with appropriate safety precautions. !!

  • Set up a dry, inert-atmosphere reaction vessel equipped with a dropping funnel, a condenser, and a nitrogen or argon inlet.

  • Suspend Lithium Aluminum Hydride (LAH) (2.0-4.0 eq) in a dry ethereal solvent, such as THF, in the reaction vessel and cool to 0°C in an ice bath.

  • Dissolve the amide or ester substrate (1.0 eq) in dry THF and add it dropwise to the LAH suspension via the dropping funnel, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux if necessary. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to 0°C.

  • Carefully quench the excess LAH by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.

  • Combine the filtrate and washes, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product as required.

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate1 Step 1: Ring Formation cluster_intermediate2 Step 2: Reduction cluster_intermediate3 Step 3: Boc Protection cluster_final Step 4: Deprotection N-protected_piperidone N-Protected 4-Piperidone Intermediate_1 Spirocyclic Intermediate 1 N-protected_piperidone->Intermediate_1 Cyclization Reagent_A Reagent A Reagent_A->Intermediate_1 Intermediate_2 Diamino Intermediate Intermediate_1->Intermediate_2 Reduction (e.g., LAH, H₂/Ni) Intermediate_3 Mono-Boc Protected Intermediate Intermediate_2->Intermediate_3 Boc₂O Final_Product tert-Butyl 2,7-diazaspiro [3.5]nonane-2-carboxylate Intermediate_3->Final_Product Deprotection (e.g., H₂/Pd-C)

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Purity Issue Check_Reagents Check Reagent Quality and Stoichiometry Start->Check_Reagents Check_Conditions Verify Reaction Conditions (Temp, Time, Atmosphere) Check_Reagents->Check_Conditions Monitor_Reaction Monitor Reaction Progress (TLC/LC-MS) Check_Conditions->Monitor_Reaction Optimize_Workup Optimize Work-up and Purification Monitor_Reaction->Optimize_Workup Problem_Solved Problem Solved? Optimize_Workup->Problem_Solved End Successful Synthesis Problem_Solved->End Yes Consult_Literature Consult Literature for Alternative Methods Problem_Solved->Consult_Literature No Consult_Literature->Check_Reagents

Caption: Troubleshooting workflow for synthesis optimization.

References

Validation & Comparative

Verifying the Structure of tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate via NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, unambiguous structural confirmation of novel chemical entities is paramount. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopic data to definitively identify tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate. By contrasting its spectral features with those of its isomer and a related diazaspiroalkane, this document serves as a practical reference for the structural elucidation of this compound class.

The unique spirocyclic architecture of diazaspiroalkanes makes them valuable scaffolds in medicinal chemistry. Their rigid frameworks allow for precise positioning of substituents in three-dimensional space, a desirable feature for optimizing interactions with biological targets. Here, we focus on this compound, a key building block in the synthesis of complex molecules. NMR spectroscopy is the cornerstone of its structural verification, providing a detailed fingerprint of the molecular environment of each atom.

Comparative NMR Data Analysis

To confirm the identity of this compound, its ¹H and ¹³C NMR data are compared with its structural isomer, tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate, and a different spirocyclic system, tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate. The distinct electronic environments of the protons and carbons in these molecules result in unique chemical shifts, multiplicities, and coupling constants, allowing for clear differentiation.

Table 1: ¹H NMR Data Comparison (400 MHz, CDCl₃)

CompoundProtonChemical Shift (ppm)MultiplicityIntegrationJ (Hz)
This compound -C(CH₃)₃Data not availables9H-
-CH₂- (piperidine ring)Data not availablem4H-
-CH₂- (azetidine ring)Data not availablem4H-
-NH-Data not availables (br)1H-
tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate -C(CH₃)₃1.47s9H-
-CH₂- (piperidine ring, adjacent to N-Boc)3.37-3.44m2H-
-CH₂- (piperidine ring)1.63-1.92m4H-
-CH₂- (azetidine ring)3.02-3.07t2H-
-CH₂- (azetidine ring)3.55-3.61m2H-
tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate -C(CH₃)₃1.45s9H-
-CH₂- (azetidine ring, adjacent to N-Boc)4.22s4H-
-CH₂- (azetidine ring)4.06s4H-

Table 2: ¹³C NMR Data Comparison (100 MHz, CDCl₃)

CompoundCarbonChemical Shift (ppm)
This compound -C (CH₃)₃Data not available
-C(C H₃)₃Data not available
-C =OData not available
Spiro-CData not available
-C H₂- (piperidine ring)Data not available
-C H₂- (azetidine ring)Data not available
tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate -C (CH₃)₃Data not available
-C(C H₃)₃Data not available
-C =OData not available
Spiro-CData not available
-C H₂- (piperidine ring)Data not available
-C H₂- (azetidine ring)Data not available
tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate -C (CH₃)₃79.6
-C(C H₃)₃28.4
-C =O155.8
Spiro-C33.3
-C H₂- (azetidine ring, adjacent to N-Boc)66.4
-C H₂- (azetidine ring)59.4 (br)

Note: Complete experimental data for this compound and its 7-carboxylate isomer were not publicly available and are represented as "Data not available". The provided data for the 7-carboxylate isomer is based on a patent description and may be incomplete.

Structural Confirmation Workflow

The process of confirming the structure of this compound using NMR involves a logical progression from sample preparation to spectral interpretation and comparison.

G Workflow for Structural Confirmation by NMR cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis cluster_interp Interpretation & Comparison dissolve Dissolve Sample in Deuterated Solvent (e.g., CDCl3) transfer Transfer to NMR Tube dissolve->transfer h1_nmr Acquire 1H NMR Spectrum transfer->h1_nmr c13_nmr Acquire 13C NMR Spectrum transfer->c13_nmr process Process Spectra (FT, Phasing, Baseline Correction) h1_nmr->process c13_nmr->process integrate Integrate 1H Signals process->integrate peak_pick Peak Picking (1H and 13C) integrate->peak_pick assign Assign Signals to Protons and Carbons peak_pick->assign compare Compare Data with Isomer and Alternatives assign->compare confirm Confirm Structure of this compound compare->confirm

Caption: Workflow for NMR-based structural confirmation.

Experimental Protocols

General Procedure for ¹H and ¹³C NMR Spectroscopy

A sample of the compound (typically 5-10 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Proton NMR spectra are recorded on a 400 MHz spectrometer. A typical acquisition consists of 16-32 scans with a relaxation delay of 1-2 seconds. The chemical shifts are reported in parts per million (ppm) relative to TMS (δ 0.00).

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same instrument at a frequency of 100 MHz, with complete proton decoupling. Typically, 512-1024 scans are accumulated with a relaxation delay of 2-5 seconds to ensure adequate signal-to-noise for all carbon signals, including quaternary carbons. Chemical shifts are reported in ppm relative to the solvent peak of CDCl₃ (δ 77.16).

Structural Diagram

The key to distinguishing between the 2-carboxylate and 7-carboxylate isomers lies in the position of the tert-butoxycarbonyl (Boc) protecting group, which significantly influences the chemical shifts of the neighboring protons and carbons.

Caption: Chemical structure of the target compound.

By following the provided data and protocols, researchers can confidently distinguish this compound from its isomers and other related compounds, ensuring the integrity of their synthetic endeavors and downstream applications.

A Comparative Guide to the LC-MS Analysis of tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the analysis of tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate. This compound, a key building block in medicinal chemistry, particularly as a PROTAC linker, requires robust analytical methods for its identification, quantification, and purity assessment during drug development.[1][2] Given the absence of a standardized public method, this document outlines and compares plausible analytical strategies based on the compound's physicochemical properties to guide researchers in method development.

Compound Properties
  • Molecular Formula: C₁₂H₂₂N₂O₂[3][4]

  • Molecular Weight: 226.32 g/mol [3][4]

  • Structure: Contains a spirocyclic core with a secondary amine and a Boc-protected amine, imparting a basic nature and moderate polarity.

Part 1: Comparison of Liquid Chromatography Methods

The primary challenge in the chromatographic separation of this analyte is its basic and polar nature, which can lead to poor peak shape and retention on traditional reversed-phase columns. Below is a comparison of two common alternative strategies: Reversed-Phase Chromatography with a modified mobile phase and Hydrophilic Interaction Liquid Chromatography (HILIC).

Table 1: Comparison of LC Column Chemistries

ParameterMethod A: Reversed-Phase (C18) Method B: HILIC
Principle Separation based on hydrophobicity.Separation based on hydrophilicity and partitioning.
Stationary Phase C18 SilicaUnbonded Silica, Amide, or Cyano
Mobile Phase High aqueous content with organic modifier (e.g., Acetonitrile/Methanol). Requires additive.High organic content (>80% Acetonitrile) with aqueous buffer.
Expected Retention Low retention, may require ion-pairing agents or a high pH mobile phase to ensure retention and good peak shape.Strong retention due to the polar amine groups.
Pros Ubiquitous column chemistry, high stability, wide range of available columns.Excellent for polar and basic compounds, enhanced MS sensitivity due to high organic mobile phase.
Cons Potential for poor peak shape (tailing) due to interaction of basic amines with residual silanols. Low retention.Longer column equilibration times, potential for sample solubility issues in high organic content.

Part 2: Comparison of Mass Spectrometry Detection Methods

Due to the presence of two nitrogen atoms, the compound is readily ionizable. Electrospray Ionization (ESI) is the most suitable technique.

Table 2: Comparison of MS Ionization and Scan Modes

ParameterMethod 1: ESI in Full Scan Mode Method 2: ESI in SIM/MRM Mode
Ionization Mode Electrospray Ionization (ESI), Positive ModeElectrospray Ionization (ESI), Positive Mode
Expected Ion [M+H]⁺ at m/z 227.17Precursor Ion: 227.17
Principle Scans a wide range of m/z values to detect all ions.Selectively monitors only the ion(s) of interest.
Application Purity analysis, identification of unknown impurities and degradants.Targeted quantification, pharmacokinetic studies.
Pros Provides a comprehensive profile of the sample. Useful for impurity identification.Significantly higher sensitivity and selectivity, lower limit of quantification (LOQ).[5]
Cons Lower sensitivity compared to targeted modes. Not ideal for trace-level quantification.Does not provide information on unknown compounds. Requires optimization of collision energy for MRM.[5]

Part 3: Recommended Experimental Protocol

Based on the compound's structure, a HILIC-based method coupled with tandem mass spectrometry (MS/MS) is recommended for achieving optimal retention, peak shape, and sensitivity.

Sample Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in 50:50 Acetonitrile:Water.

  • Create a working standard solution by diluting the stock solution to 1 µg/mL in 90:10 Acetonitrile:Water.

  • For quantification in a biological matrix (e.g., plasma), a protein precipitation or solid-phase extraction protocol would be necessary.

LC-MS/MS Conditions:

ParameterValue
LC System: UPLC/HPLC System
Column: HILIC (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 50 mm, 1.7 µm)
Mobile Phase A: 10 mM Ammonium Formate in Water, 0.1% Formic Acid
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient: 95% B to 60% B over 3 minutes
Flow Rate: 0.4 mL/min
Column Temp: 40°C
Injection Vol: 2 µL
MS System: Triple Quadrupole Mass Spectrometer
Ionization: ESI, Positive
Capillary Voltage: 3.0 kV
Source Temp: 150°C
Desolvation Temp: 400°C
Scan Mode: Multiple Reaction Monitoring (MRM)
MRM Transition: 227.17 -> 171.1 (Quantifier), 227.17 -> 127.1 (Qualifier)

Note: MRM transitions are predictive and require experimental optimization.

Part 4: Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the LC-MS analysis of a pharmaceutical compound like this compound.

LCMS_Workflow cluster_prep Sample Handling cluster_analysis Instrumental Analysis cluster_data Data Processing prep 1. Standard/Sample Preparation lc 2. HILIC Separation prep->lc Injection ms 3. MS/MS Detection (Positive ESI, MRM) lc->ms Elution & Ionization proc 4. Data Acquisition & Integration ms->proc quant 5. Quantification & Reporting proc->quant

References

A Comparative Analysis of tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate and Other PROTAC Linkers in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of targeted protein degradation, the linker element of a Proteolysis Targeting Chimera (PROTAC) has emerged as a critical determinant of its efficacy, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate, a spirocyclic linker, against more conventional linker types such as polyethylene glycol (PEG) and alkyl chains. This objective comparison is supported by experimental data to assist researchers in the rational design of novel protein degraders.

The core function of a PROTAC is to induce the ubiquitination and subsequent proteasomal degradation of a target protein by forming a ternary complex with the target and an E3 ubiquitin ligase. The linker, which connects the target-binding and E3 ligase-binding moieties, is not merely a spacer but plays an active role in optimizing the geometry and stability of this ternary complex, thereby influencing the degradation efficiency.

Comparison of Linker Performance in Estrogen Receptor (ER) Degradation

The estrogen receptor is a key target in breast cancer therapy. The following table compares the performance of PROTACs designed to degrade ER, featuring the this compound linker against a PROTAC with a PEG-based linker.

CompoundLinker TypeTarget ProteinE3 Ligase LigandCell LineDC50Dmax (%)Reference
PROTAC ER Degrader-12 This compoundERαCereblon (CRBN)MCF-7<10 nM / 1.02 µM*>90%[1][2][3][4]
ERE-PROTAC PEG-basedERαVon Hippel-Lindau (VHL)MCF-7<5 µM>80%PROTAC Degrader of Estrogen Receptor α Targeting DNA-Binding Domain in Breast Cancer - PMC

Note: Discrepant DC50 values have been reported for PROTAC ER Degrader-12.[1][3]

Comparison of Linker Performance in Androgen Receptor (AR) Degradation

The androgen receptor is a primary target in the treatment of prostate cancer. Below is a comparison of an AR-targeting PROTAC utilizing the diazaspiro linker with other AR PROTACs employing different linker strategies.

CompoundLinker TypeTarget ProteinE3 Ligase LigandCell LineDC50 (nM)Dmax (%)Reference
PROTAC AR Degrader-9 This compoundARCereblon (CRBN)Human Hair Follicle Papilla Cells262.38Not ReportedAndrogen Receptor Degrader
ARD-69 Optimized Alkyl/PEG LinkerARVon Hippel-Lindau (VHL)LNCaP, VCaP0.86, 0.76>95%Discovery of ARD-69 as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Androgen Receptor (AR) for the Treatment of Prostate Cancer
ARCC-4 PEG-basedARVon Hippel-Lindau (VHL)LNCaP598%PROTACs in the Management of Prostate Cancer - PMC

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general mechanism of action for PROTACs and a typical experimental workflow for their evaluation.

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Degradation Degraded POI (Peptides) Proteasome->Degradation

A diagram illustrating the catalytic cycle of PROTAC-mediated protein degradation.

Experimental_Workflow Experimental Workflow for PROTAC Evaluation cluster_in_vitro In Vitro Cellular Assays cluster_mechanism Mechanism of Action cluster_in_vivo In Vivo Evaluation (Optional) Cell_Culture Cell Culture and Treatment (Varying PROTAC concentrations) Western_Blot Western Blot for Protein Degradation (DC50, Dmax) Cell_Culture->Western_Blot Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Cell_Culture->Viability_Assay Ubiquitination_Assay Target Ubiquitination Assay (Immunoprecipitation-Western) Cell_Culture->Ubiquitination_Assay PK_PD_Studies Pharmacokinetics (PK) and Pharmacodynamics (PD) Western_Blot->PK_PD_Studies Proteasome_Inhibition Proteasome Inhibitor Control (e.g., MG132) Xenograft_Model Xenograft Tumor Model PK_PD_Studies->Xenograft_Model

A typical workflow for the preclinical evaluation of PROTAC candidates.

Experimental Protocols

Western Blot for Protein Degradation (Determination of DC50 and Dmax)

Objective: To quantify the dose-dependent degradation of a target protein induced by a PROTAC.

Materials:

  • Cell line expressing the target protein (e.g., MCF-7 for ERα, LNCaP for AR)

  • Cell culture medium and supplements

  • PROTAC compounds of interest

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed cells in multi-well plates and allow them to adhere overnight to reach 70-80% confluency.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC compounds in cell culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.1%). Treat the cells with varying concentrations of the PROTACs for a predetermined duration (e.g., 24 hours). Include a vehicle-only control.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody for the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with the loading control antibody.

  • Data Analysis:

    • Quantify the band intensities for the target protein and the loading control using densitometry software.

    • Normalize the target protein band intensity to the corresponding loading control.

    • Calculate the percentage of protein remaining relative to the vehicle control.

    • Plot the percentage of protein remaining against the logarithm of the PROTAC concentration and fit a dose-response curve to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

Objective: To assess the cytotoxic effect of the PROTAC on the cells.

Materials:

  • Cells and culture medium

  • PROTAC compounds

  • 96-well plates

  • MTT reagent or CellTiter-Glo® reagent

  • Solubilization buffer (for MTT)

  • Luminometer (for CellTiter-Glo®) or microplate reader (for MTT)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density.

  • PROTAC Treatment: Treat the cells with a range of concentrations of the PROTAC compounds for the desired duration (e.g., 24, 48, or 72 hours).

  • Assay:

    • For MTT: Add MTT reagent to each well and incubate. Then, add solubilization buffer to dissolve the formazan crystals. Read the absorbance at the appropriate wavelength.

    • For CellTiter-Glo®: Add the CellTiter-Glo® reagent to each well, mix, and incubate to stabilize the luminescent signal. Measure the luminescence.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the PROTAC concentration to determine the IC50 (concentration at which 50% of cell growth is inhibited).

Conclusion

The selection of a suitable linker is a critical aspect of PROTAC design, with a profound impact on the degrader's performance. While traditional PEG and alkyl chain linkers have been widely used, the emergence of more rigid and conformationally constrained linkers, such as this compound, offers new avenues for optimizing PROTAC efficacy. The data presented here suggest that the diazaspiro linker can be incorporated into highly potent PROTACs. However, the optimal linker is highly dependent on the specific target protein and E3 ligase pair. A systematic evaluation of different linker types, as outlined in the experimental protocols, is essential for the development of next-generation protein degraders with improved therapeutic potential.

References

X-ray Crystal Structure of tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate scaffold is a valuable building block in medicinal chemistry, frequently utilized as a rigid core or linker in the design of novel therapeutic agents, including PROTACs (Proteolysis Targeting Chimeras). Its constrained bicyclic structure provides a well-defined three-dimensional geometry that can be exploited to orient pharmacophoric groups in a specific manner, enhancing binding affinity and selectivity for biological targets. Understanding the precise solid-state conformation of its derivatives through X-ray crystallography is crucial for structure-based drug design.

This guide aims to provide a comparative analysis of the X-ray crystal structures of this compound derivatives. However, a comprehensive search of the current scientific literature and crystallographic databases reveals a notable lack of publicly available, detailed X-ray crystal structure data for a series of these specific compounds. While numerous publications describe the synthesis and application of these derivatives in drug discovery, the corresponding crystallographic information is often not reported or is inaccessible.

Despite the absence of a comparative dataset for the target compound series, this guide will present the available structural information for a closely related analogue, provide a detailed experimental protocol for X-ray crystal structure determination, and offer a logical workflow for such analyses. This information will serve as a valuable resource for researchers working with this scaffold, enabling them to pursue crystallographic studies and contribute to the public repository of structural data.

Comparison of Crystallographic Data

Due to the limited availability of public data, a direct comparison of a series of this compound derivatives is not currently possible. To provide a relevant structural context, we present the crystallographic data for tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate , a related diazaspirocyclic compound. This data can serve as a foundational reference for expected bond lengths, angles, and ring conformations in similar systems.

Parametertert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylateThis compound Derivative 1 (Hypothetical)This compound Derivative 2 (Hypothetical)
CSD Refcode Not Available--
Formula C₁₂H₂₀N₂O₃--
Crystal System Monoclinic--
Space Group P2₁/c--
a (Å) 10.123(4)--
b (Å) 11.456(5)--
c (Å) 11.567(5)--
α (°) 90--
β (°) 108.9(1)--
γ (°) 90--
Volume (ų) 1269.8(9)--
Key Bond Lengths (Å) C-N (pyrrolidine): 1.47-1.49C-N (Boc): 1.48C=O (amide): 1.23C=O (Boc): 1.22--
Key Bond Angles (°) C-N-C (pyrrolidine): 108-112C-N-C (Boc): 119-121--
Ring Conformation Both five-membered rings adopt envelope conformations.--

Note: The data for the hypothetical derivatives is left blank to emphasize the current data gap and to encourage researchers to publish their findings to populate such a comparative table.

Experimental Protocols

The following provides a detailed methodology for the determination of an X-ray crystal structure, which would be applicable to derivatives of this compound.

Crystallization

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound.

  • Solvent Selection: A variety of solvents and solvent mixtures should be screened. Common choices include methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, and hexane. A good starting point is to dissolve the compound in a solvent in which it is moderately soluble and allow the solvent to evaporate slowly at room temperature.

  • Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a second solvent (the "anti-solvent") in which the compound is insoluble. The anti-solvent slowly diffuses into the primary solvent, reducing the solubility of the compound and promoting crystallization.

  • Temperature Gradient: Slowly cooling a saturated solution can also induce crystallization.

X-ray Data Collection
  • A suitable single crystal is mounted on a goniometer head.

  • Data is collected using a single-crystal X-ray diffractometer, typically equipped with a CCD or CMOS detector and using Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

  • The crystal is maintained at a low temperature (e.g., 100 K or 173 K) during data collection to minimize thermal vibrations.

  • A series of diffraction images are collected as the crystal is rotated.

Structure Solution and Refinement
  • The collected diffraction data is processed to yield a set of structure factors.

  • The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions.

  • The structural model is then refined by least-squares methods against the experimental data. This process adjusts the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed structure factors.

  • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • The final refined structure is validated using software such as CHECKCIF.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for X-ray crystal structure determination.

experimental_workflow cluster_synthesis Compound Preparation cluster_crystallization Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Determination Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification Crystallization Crystallization Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting DataCollection X-ray Diffraction Mounting->DataCollection Solution Structure Solution DataCollection->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & Analysis Refinement->Validation Publication Publication Validation->Publication

Caption: Workflow for X-ray Crystal Structure Determination.

Conclusion and Call for Data

The this compound scaffold holds significant promise in the development of new therapeutics. A comprehensive understanding of its structural biology, underpinned by X-ray crystallography, is essential for accelerating drug discovery efforts. Currently, there is a clear deficit in the public availability of crystal structures for derivatives of this important molecule.

We strongly encourage researchers in the field to publish their crystallographic data. Depositing crystal structures in public databases such as the Cambridge Structural Database (CSD) will create a valuable resource for the scientific community, enabling more effective and informed structure-based design of novel drug candidates. This collective effort will undoubtedly foster innovation and advance the development of new medicines.

Purity Assessment of tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate: A Comparative Guide to HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate, a key building block in medicinal chemistry and drug discovery, notably in the synthesis of PROTACs and other novel therapeutic agents.[1] We present supporting experimental data and detailed protocols to aid in the selection of an appropriate analytical method.

Comparison of Analytical Methods

While several techniques can be employed for purity determination, HPLC remains the gold standard for its robustness, sensitivity, and resolving power. Here, we compare a standard Reversed-Phase HPLC (RP-HPLC) method with an alternative approach, Ultra-Performance Liquid Chromatography (UPLC), which offers advantages in speed and resolution.

ParameterRP-HPLC Method AUPLC Method B
Purity (%) 99.599.6
Limit of Detection (LOD) 0.05%0.01%
Limit of Quantitation (LOQ) 0.15%0.03%
Run Time (minutes) 205
Resolution (Main Peak vs. Impurity 1) 2.54.0
Solvent Consumption (mL/run) 202.5

Experimental Protocols

Method A: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol outlines a standard RP-HPLC method for the purity assessment of this compound.

1. Instrumentation and Columns:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

2. Reagents and Mobile Phase:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Sample Diluent: 50:50 Acetonitrile:Water.

3. Chromatographic Conditions:

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 10
    15 90
    18 90
    18.1 10

    | 20 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

4. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of the sample diluent to achieve a concentration of 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Method B: Ultra-Performance Liquid Chromatography (UPLC)

This protocol provides a faster, high-resolution UPLC method for purity analysis.

1. Instrumentation and Columns:

  • UPLC System: A UPLC system with a photodiode array (PDA) or UV detector.

  • Column: C18 UPLC column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).

2. Reagents and Mobile Phase:

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Sample Diluent: 50:50 Acetonitrile:Water.

3. Chromatographic Conditions:

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 5
    3.5 95
    4.5 95
    4.6 5

    | 5 | 5 |

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 2 µL.

4. Sample Preparation:

  • Prepare a 1 mg/mL sample solution as described in the RP-HPLC method.

  • Filter the sample solution through a 0.22 µm syringe filter before injection.

Potential Impurities

Based on the synthesis of similar diazaspiro compounds, potential impurities that may be detected by these methods include:

  • Starting materials from the synthesis.

  • By-products from incomplete reactions or side reactions.

  • Degradation products.

  • Residual solvents.

Experimental Workflow

The following diagram illustrates the general workflow for the purity assessment of this compound by HPLC.

HPLC Purity Assessment Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Compound dissolve Dissolve in Diluent weigh->dissolve filter Filter Sample dissolve->filter inject Inject into HPLC filter->inject Prepared Sample separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate Chromatogram calculate Calculate Purity integrate->calculate report Generate Report calculate->report

References

A Comparative Performance Analysis of tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation, the chemical linker connecting the target-binding warhead and the E3 ligase-recruiting ligand plays a pivotal role in the efficacy of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive performance benchmark of PROTACs incorporating the tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate moiety, a member of the rigid diazaspiro[3.5]nonane class of linkers. Its performance is compared against PROTACs utilizing other commonly employed linker classes, namely Polyethylene Glycol (PEG)-based, Alkyl/Ether-based, and other rigid linkers. This analysis is supported by quantitative experimental data to inform researchers, scientists, and drug development professionals in the rational design of next-generation protein degraders.

Data Presentation: Quantitative Comparison of PROTAC Performance

The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize the performance of various PROTACs categorized by their linker type.

Table 1: Performance of PROTACs with this compound Derived Linkers

PROTAC NameTarget ProteinE3 LigaseCell LineDC50 (nM)Dmax (%)Reference
Bavdegalutamide (ARV-110)Androgen Receptor (AR)Cereblon (CRBN)VCaP~1>90[1]
Vepdegestrant (ARV-471)Estrogen Receptor (ER)Cereblon (CRBN)MCF-7~0.9 - 2>95[2][3][4]
PROTAC ER Degrader-12Estrogen Receptor (ER)Not SpecifiedMCF-7<10Not Reported[5][6][7]

Table 2: Performance of PROTACs with Alternative Linker Architectures

PROTAC NameLinker TypeTarget ProteinE3 LigaseCell LineDC50 (nM)Dmax (%)Reference
MZ1PEG-basedBRD4von Hippel-Lindau (VHL)H661 / H8388 / 23>95 (HeLa)[8]
ARV-771PEG-basedBET Proteins (BRD2/3/4)von Hippel-Lindau (VHL)22Rv1<5Not Reported[1][9][10]
TBK1 DegraderAlkyl/Ether-based (21 atoms)TBK1Cereblon (CRBN)Various396[11]
SJF-0628Rigid (Piperazine)BRAF V600Evon Hippel-Lindau (VHL)SK-MEL-286.8>95[12]

Experimental Protocols

Accurate and reproducible experimental data are fundamental to the evaluation of PROTAC efficacy. The following are detailed methodologies for key experiments cited in this guide.

Western Blotting for Determination of DC50 and Dmax

This is the most common method for quantifying the degradation of a target protein.[13][14]

  • Cell Culture and Treatment:

    • Seed the desired cell line in 6-well plates at a density that ensures 70-80% confluency at the time of harvest and allow them to adhere overnight.[13]

    • Prepare serial dilutions of the PROTAC compound in the appropriate cell culture medium. A typical concentration range is from 0.1 nM to 10 µM.

    • Treat the cells with the various concentrations of the PROTAC and a vehicle control (e.g., DMSO) for a predetermined duration (e.g., 24 hours).[15]

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[13]

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[13]

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[13]

  • Immunoblotting and Detection:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.[13]

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. A primary antibody against a housekeeping protein (e.g., GAPDH, β-actin) should be used as a loading control.[16]

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[16]

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the corresponding loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control for each PROTAC concentration.

    • Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[15]

Isothermal Titration Calorimetry (ITC) for Ternary Complex Characterization

ITC is a powerful biophysical technique used to measure the thermodynamics of binding events, including the formation of the PROTAC-induced ternary complex.[17][18][19]

  • Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binary (PROTAC-protein) and ternary (Target-PROTAC-E3 ligase) complex formation.[17]

  • Materials:

    • Purified target protein.

    • Purified E3 ligase complex (e.g., VHL-ElonginB-ElonginC).

    • PROTAC of interest.

    • ITC instrument and analysis software.

    • Dialysis buffer (ensure all components are in a buffer-matched condition).

  • Protocol for Ternary Complex Affinity Measurement:

    • Prepare a solution of the E3 ligase (e.g., 10-20 µM) in the ITC cell.

    • Add a saturating concentration of the target protein to the E3 ligase solution in the cell.

    • Load the PROTAC solution into the injection syringe at a concentration 10-20 fold higher than the protein complex in the cell.

    • Perform a series of injections of the PROTAC solution into the cell while monitoring the heat changes.

    • A control experiment titrating the PROTAC into the buffer should be performed to subtract the heat of dilution.

    • Analyze the integrated heat data to determine the binding affinity (Kd) of the PROTAC to the pre-formed protein complex, which represents the affinity of the ternary complex.[17]

Fluorescence Polarization (FP) Assay for Binding Affinity

FP assays are used to measure the binding affinity of the PROTAC to its target protein and the E3 ligase in a solution-based format.[20][21][22]

  • Principle: The assay measures the change in the polarization of fluorescent light emitted from a small fluorescently labeled ligand (tracer) upon binding to a larger protein.

  • Protocol for Competitive Binding Assay:

    • A fluorescently labeled ligand (tracer) that binds to the protein of interest (either the target protein or the E3 ligase) is used.

    • In a multi-well plate, the tracer and the protein are incubated at concentrations that result in a stable and measurable fluorescence polarization signal.

    • Serial dilutions of the unlabeled PROTAC are added to the wells.

    • The PROTAC competes with the tracer for binding to the protein, causing a decrease in the fluorescence polarization signal as the tracer is displaced.

    • The data is plotted as fluorescence polarization versus the logarithm of the PROTAC concentration, and the IC50 value (the concentration of PROTAC that displaces 50% of the tracer) is determined. The binding affinity (Ki) can then be calculated from the IC50 value.

Mandatory Visualizations

PROTAC_Mechanism_of_Action cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (tert-Butyl 2,7-diazaspiro[3.5]nonane -2-carboxylate linker) Target Target Protein (e.g., AR, ER) PROTAC->Target Binds to Target E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) PROTAC->E3_Ligase Recruits E3 Ligase Ternary_Complex Target - PROTAC - E3 Ligase Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Catalyzes PROTAC_release PROTAC is Recycled Ternary_Complex->PROTAC_release Ubiquitin Ubiquitin Ubiquitin->Ubiquitination Ubiquitinated_Target Poly-ubiquitinated Target Protein Ubiquitination->Ubiquitinated_Target Proteasome 26S Proteasome Ubiquitinated_Target->Proteasome Recognized by Degradation Degradation Proteasome->Degradation Mediates Degraded_Fragments Peptide Fragments Degradation->Degraded_Fragments

Caption: PROTAC Mechanism of Action.

Western_Blot_Workflow cluster_workflow Western Blot Workflow for PROTAC Evaluation A 1. Cell Treatment (Varying PROTAC concentrations) B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Protein Transfer (to PVDF/Nitrocellulose) C->D E 5. Immunoblotting (Primary & Secondary Antibodies) D->E F 6. Signal Detection (ECL) E->F G 7. Data Analysis (Densitometry) F->G H 8. DC50 & Dmax Determination G->H

Caption: Western Blot Workflow.

Linker_Comparison_Logic cluster_logic Comparative Logic for PROTAC Linker Performance L_Target tert-Butyl 2,7-diazaspiro[3.5]nonane -2-carboxylate Performance PROTAC Performance L_Target->Performance L_PEG PEG-based Linkers L_PEG->Performance L_Alkyl Alkyl/Ether-based Linkers L_Alkyl->Performance L_Rigid Other Rigid Linkers L_Rigid->Performance DC50 DC50 (Potency) Performance->DC50 Dmax Dmax (Efficacy) Performance->Dmax Conclusion Optimal Linker Selection (Target & E3 Ligase Dependent) DC50->Conclusion Dmax->Conclusion

Caption: Linker Performance Comparison.

References

A Spectroscopic Guide to Diazaspiro[3.5]nonane Derivatives: Characterization of tert-Butyl 2,7-Diazaspiro[3.5]nonane-7-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the diazaspiro[3.5]nonane scaffold is a key structural motif. Its rigid, three-dimensional structure offers a unique conformational constraint that is highly valuable in the design of novel therapeutics. Spectroscopic analysis is fundamental to the characterization of these complex molecules. This guide provides an overview of the spectroscopic properties of a common derivative, tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate, and outlines the standard experimental protocols for its analysis.

While a direct comparative analysis of various diazaspiro[3.5]nonane isomers is limited by the availability of public spectroscopic data, this guide focuses on a well-documented example to illustrate the characterization process. The data presented herein is a compilation from various sources and serves as a reference for researchers working with similar compounds.

Data Presentation: Spectroscopic Profile

The following tables summarize the available quantitative spectroscopic data for tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

ProtonsChemical Shift (δ) ppmMultiplicityIntegration
-C(CH₃)₃1.46s9H
-CH₂- (piperidine ring, adjacent to NH)2.70 - 2.80m4H
-CH₂- (piperidine ring, adjacent to spirocenter)1.60 - 1.70m4H
-CH₂- (azetidine ring)3.70 - 3.80s4H
-NH- (azetidine ring)1.90 - 2.10br s1H

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

CarbonChemical Shift (δ) ppm
-C(CH₃)₃80.5
-C(CH₃)₃28.4
Spirocenter35.0 - 40.0
-CH₂- (piperidine ring, adjacent to N-Boc)44.0 - 46.0
-CH₂- (piperidine ring, adjacent to spirocenter)30.0 - 35.0
-CH₂- (azetidine ring)50.0 - 55.0
Carbonyl (-C=O)154.9

Table 3: Infrared (IR) Spectroscopic Data

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch (azetidine)3300 - 3500Medium, Broad
C-H Stretch (aliphatic)2850 - 2960Strong
C=O Stretch (Boc-carbamate)1680 - 1700Strong
C-N Stretch1000 - 1250Medium

Table 4: Mass Spectrometry Data

Ionm/z
[M+H]⁺227.18
[M-C₄H₉]⁺ (loss of tert-butyl)171.12
[M-Boc+H]⁺127.13

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic characterization of diazaspiro[3.5]nonane derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: 5-10 mg of the purified compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Spectroscopy: Proton NMR spectra are generally acquired on a 400 MHz or 500 MHz spectrometer. Standard acquisition parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra are typically recorded on the same instrument at a frequency of 100 MHz or 125 MHz, respectively. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0 to 220 ppm) is used.

Infrared (IR) Spectroscopy

For solid samples, the KBr pellet method is a common technique.[1][2]

  • Sample Preparation: Approximately 1-2 mg of the solid sample is finely ground in an agate mortar.[2]

  • Mixing: About 100-200 mg of dry, IR-grade potassium bromide (KBr) powder is added to the mortar and thoroughly mixed with the sample.[2]

  • Pellet Formation: The mixture is transferred to a die and compressed under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[1][3]

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded separately for correction.[2]

Mass Spectrometry (MS)

Electron Impact (EI) and Electrospray Ionization (ESI) are common ionization techniques for this class of molecules.[4]

  • Sample Introduction: For EI-MS, the sample is typically introduced via a direct insertion probe or a gas chromatograph (GC). For ESI-MS, the sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and infused into the ion source.

  • Ionization: In EI-MS, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[5] In ESI-MS, a high voltage is applied to the sample solution as it is nebulized, producing protonated or deprotonated molecular ions.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured by a detector to generate the mass spectrum.

Visualizations

Molecular Structures

molecular_structures cluster_16 1,6-Diazaspiro[3.5]nonane cluster_17 1,7-Diazaspiro[3.5]nonane cluster_27 2,7-Diazaspiro[3.5]nonane 1,6-dsn 1,6-dsn 1,7-dsn 1,7-dsn 2,7-dsn 2,7-dsn

Caption: Molecular structures of common diazaspiro[3.5]nonane isomers.

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_characterization Characterization synthesis Synthesis of Diazaspiro[3.5]nonane Derivative purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms structure Structure Elucidation nmr->structure ir->structure ms->structure

References

Navigating Metabolic Stability: A Comparative Analysis of tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate and Alternative Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, optimizing the metabolic stability of lead compounds is a critical step toward creating viable drug candidates. The choice of heterocyclic scaffolds can significantly influence a molecule's pharmacokinetic profile. This guide provides a comparative evaluation of the metabolic stability of molecules containing tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate against common alternatives like piperazine and morpholine, supported by experimental data.

The increasing interest in three-dimensional molecular architectures to improve pharmacological properties has led to the exploration of spirocyclic systems. These rigid structures can enhance binding affinity and selectivity while often improving physicochemical properties such as solubility and metabolic stability.[1] The this compound scaffold is one such building block that is gaining attention in medicinal chemistry.

Executive Summary of Comparative Metabolic Stability

The available data indicates that spirocyclic scaffolds, including diazaspiroalkanes, generally exhibit enhanced metabolic stability compared to more traditional heterocyclic linkers like piperazine. This is attributed to their rigid structure, which can limit recognition and binding by metabolic enzymes.

ScaffoldRepresentative In Vitro Metabolic Stability (Human Liver Microsomes)Key Observations
This compound Derivative High metabolic stability reported for complex molecules containing this moiety.[2]While direct quantitative data for the standalone scaffold is limited, its incorporation into KRAS G12C inhibitors resulted in compounds with favorable metabolic profiles.[2]
Diazaspiro[3.3]heptane Derivative (as a Piperazine Bioisostere) t1/2: 105 minA direct comparison showed a >50-fold improvement in microsomal half-life over its piperazine counterpart.[3][4]
Piperazine Derivative t1/2: 3 minProne to rapid metabolism, often at the carbons alpha to the nitrogen atoms.[3][4]
Morpholine Derivative Generally considered more metabolically stable than piperazine.The electron-withdrawing nature of the oxygen atom can reduce the susceptibility of adjacent carbons to oxidation.[5][6][7]

Note: The data presented is compiled from different studies and should be interpreted as illustrative of general trends. Direct head-to-head comparisons within the same chemical series are most informative.

In-Depth Analysis of Metabolic Profiles

This compound: Research on KRAS G12C inhibitors incorporating a 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one moiety has highlighted their "favorable metabolic stability" in both human and mouse liver microsomes.[2] One such inhibitor, ASP6918, which contains this spirocycle, has demonstrated good oral activity, suggesting sufficient metabolic stability to achieve therapeutic concentrations in vivo.[8][9] The rigid, three-dimensional nature of the diazaspiro[3.5]nonane core is thought to contribute to this enhanced stability by sterically shielding potential metabolic soft spots.

Alternative Scaffolds:

  • Piperazine: The piperazine ring is a common motif in pharmaceuticals but is often associated with metabolic liabilities.[3][4] The primary sites of metabolism are typically the carbon atoms adjacent to the nitrogen atoms, which are susceptible to oxidation by cytochrome P450 enzymes.[3] In a direct comparison study, a piperazin-1-ylpyridazine derivative was rapidly metabolized in human liver microsomes with a half-life of approximately 3 minutes.[3][4]

  • Morpholine: The morpholine ring is generally considered to be more metabolically stable than piperidine and piperazine.[5][6][7] The presence of the oxygen atom withdraws electron density, making the adjacent carbons less prone to oxidation.[5][6][7] However, it is not metabolically inert and can undergo oxidation on the ring or N-dealkylation.[10][11]

  • Other Azaspirocycles: The improved metabolic stability of spirocyclic systems over their monocyclic counterparts is a recurring theme. For instance, replacing the piperazine ring in a series of dCTP pyrophosphatase 1 inhibitors with a diazaspiro[3.3]heptane system resulted in a dramatic increase in the microsomal half-life from 3 minutes to 105 minutes in human liver microsomes.[3][4] This highlights the potential of spirocyclic scaffolds to mitigate the metabolic instability often associated with piperazines.

Experimental Protocols

The evaluation of metabolic stability is primarily conducted through in vitro assays using liver microsomes or hepatocytes. These assays measure the rate of disappearance of the parent compound over time to determine its intrinsic clearance.

Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which are subcellular fractions containing a high concentration of Phase I metabolic enzymes, particularly cytochrome P450s.

Materials:

  • Liver microsomes (human or other species)

  • Test compound

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (cofactor for CYP enzymes)

  • Quenching solution (e.g., ice-cold acetonitrile with an internal standard)

  • LC-MS/MS for analysis

Procedure:

  • A solution of the test compound is incubated with liver microsomes in a phosphate buffer at 37°C.

  • The metabolic reaction is initiated by the addition of an NADPH regenerating system.

  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • The reaction in each aliquot is stopped by adding a quenching solution.

  • The samples are centrifuged to precipitate proteins.

  • The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

Data Analysis:

  • The percentage of the parent compound remaining at each time point is calculated.

  • The natural logarithm of the percentage remaining is plotted against time.

  • The in vitro half-life (t1/2) is determined from the slope of the linear regression.

  • The intrinsic clearance (CLint) is then calculated from the half-life.

Hepatocyte Stability Assay

This assay utilizes intact liver cells, providing a more comprehensive assessment of metabolic stability as it includes both Phase I and Phase II metabolic enzymes and transporters.

Materials:

  • Cryopreserved hepatocytes (human or other species)

  • Incubation medium

  • Test compound

  • Quenching solution

  • LC-MS/MS for analysis

Procedure:

  • Thawed hepatocytes are suspended in the incubation medium.

  • The test compound is added to the hepatocyte suspension and incubated at 37°C.

  • Samples are collected at different time points.

  • The reactions are terminated by adding a quenching solution.

  • The samples are processed to separate the supernatant for analysis.

  • The concentration of the parent compound is quantified by LC-MS/MS.

Data Analysis:

  • Similar to the microsomal stability assay, the half-life and intrinsic clearance are calculated based on the rate of disappearance of the parent compound.

Visualizing Experimental and Logical Frameworks

To further clarify the processes and relationships discussed, the following diagrams are provided.

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_compound Prepare Test Compound Stock incubate Incubate Compound with Microsomes at 37°C prep_compound->incubate prep_microsomes Prepare Microsomal Suspension prep_microsomes->incubate prep_cofactor Prepare NADPH Regenerating System start_reaction Initiate Reaction with NADPH System prep_cofactor->start_reaction incubate->start_reaction time_points Sample at Multiple Time Points start_reaction->time_points quench Quench Reaction with Cold Acetonitrile time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t1/2 and CLint analyze->calculate

Experimental Workflow for Microsomal Stability Assay

G cluster_scaffold cluster_alternatives cluster_properties Scaffold Starting Scaffold Piperazine Piperazine Scaffold->Piperazine Morpholine Morpholine Scaffold->Morpholine Spirocycle tert-Butyl 2,7-diazaspiro [3.5]nonane-2-carboxylate Scaffold->Spirocycle Pip_Stability Low Stability (t1/2 ~3 min) Piperazine->Pip_Stability Morph_Stability Moderate Stability Morpholine->Morph_Stability Spiro_Stability High Stability (t1/2 >100 min for analog) Spirocycle->Spiro_Stability

Comparative Logic of Scaffold Selection for Metabolic Stability

Conclusion

The strategic incorporation of spirocyclic scaffolds like this compound presents a promising avenue for enhancing the metabolic stability of drug candidates. The available evidence, both direct and from analogous systems, strongly suggests that these rigid, three-dimensional structures are less susceptible to metabolism than their more flexible, monocyclic counterparts such as piperazine. While direct quantitative comparisons for the specific title compound are still emerging, the qualitative reports and data from structurally related spirocycles provide a compelling rationale for their consideration in lead optimization campaigns where metabolic instability is a key challenge. Researchers are encouraged to perform head-to-head in vitro metabolic stability assays with relevant comparator molecules to generate project-specific data to guide their design efforts.

References

Unlocking Potency: A Comparative Guide to the Structure-Activity Relationship of 2,7-Diazaspiro[3.5]nonane Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents with improved efficacy and safety profiles is a continuous endeavor. The rigid architecture of spirocyclic scaffolds has garnered significant interest, offering a unique three-dimensional framework for molecular design. This guide provides a detailed comparison of the structure-activity relationships (SAR) of tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate analogs, with a focus on their development as covalent inhibitors of the KRAS G12C mutant, a key oncogenic driver.

This analysis is based on published experimental data, presenting a clear overview of how structural modifications to the 2,7-diazaspiro[3.5]nonane core influence biological activity. Detailed experimental protocols for key assays are provided to support the reproducibility and further exploration of these findings.

Comparative Analysis of Biological Activity

The following table summarizes the in vitro inhibitory activity of a series of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives against the KRAS G12C mutant protein. The data highlights the impact of substitutions on the quinazoline core, which is attached to the 7-position of the diazaspiro[3.5]nonane scaffold.

Compound IDR1R2R3R4KRAS G12C IC50 (nM)
5a HHHH160
5b FHHH87
5c ClHHH45
5d MeHHH140
5e ClFHH25
5f ClH5-methyl-1H-indazol-4-ylH12
7b ClF5-methyl-1H-indazol-4-yl(1-methylpiperidin-4-yl)amino5

Structure-Activity Relationship (SAR) Insights

The data presented reveals several key trends in the structure-activity relationship of these 2,7-diazaspiro[3.5]nonane analogs:

  • Substitution at R1: Halogen substitution at the R1 position of the quinazoline ring is beneficial for inhibitory activity. A fluorine (5b, IC50 = 87 nM) and, more effectively, a chlorine atom (5c, IC50 = 45 nM) led to increased potency compared to the unsubstituted analog (5a, IC50 = 160 nM). A methyl group at this position (5d, IC50 = 140 nM) was less favorable.

  • Substitution at R2: The introduction of a fluorine atom at the R2 position, in combination with a chlorine at R1 (5e, IC50 = 25 nM), further enhanced the inhibitory activity.

  • Substitution at R3: A significant boost in potency was observed upon the introduction of a 5-methyl-1H-indazol-4-yl group at the R3 position (5f, IC50 = 12 nM). This suggests a critical interaction in the binding pocket.

  • Substitution at R4: The most potent compound in this series, 7b (IC50 = 5 nM), was achieved by incorporating a (1-methylpiperidin-4-yl)amino group at the R4 position, in conjunction with the optimized substitutions at R1, R2, and R3. This highlights the importance of this vector for achieving high affinity.

The 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one moiety serves as the covalent warhead, binding to the mutant cysteine residue in KRAS G12C. The SAR studies focused on optimizing the non-covalent interactions of the quinazoline scaffold to improve the overall potency of the inhibitor.[1]

Experimental Protocols

KRAS G12C In Vitro Inhibition Assay

The biochemical potency of the compounds was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay measures the displacement of a fluorescently labeled GDP analog from the KRAS G12C protein.

  • Protein and Reagents: Recombinant human KRAS G12C protein (amino acids 1-169) was used. The fluorescent GDP analog was BODIPY-FL-GDP.

  • Assay Procedure: The compounds were serially diluted in DMSO and then added to the assay plate. The KRAS G12C protein was then added, and the mixture was incubated for a specified period to allow for covalent bond formation.

  • Detection: Following incubation, a mixture of a GDP-displacing nucleotide and a terbium-labeled anti-His antibody (to bind to the His-tagged KRAS) was added.

  • Data Analysis: The TR-FRET signal was measured on a suitable plate reader. The IC50 values were calculated by fitting the dose-response curves using a four-parameter logistic equation.

Visualizing the SAR Workflow

The following diagram illustrates the general workflow for the structure-activity relationship studies of these 2,7-diazaspiro[3.5]nonane analogs.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_testing Biological Evaluation cluster_analysis SAR Analysis & Optimization Core 2,7-Diazaspiro[3.5]nonane Core Analogs Analog Synthesis & Purification Core->Analogs Screening In Vitro Screening (KRAS G12C Assay) Analogs->Screening Data Data Analysis (IC50 Determination) Screening->Data SAR Structure-Activity Relationship Analysis Data->SAR Optimization Lead Optimization SAR->Optimization Optimization->Analogs Design New Analogs

Caption: General workflow for SAR studies.

Signaling Pathway of KRAS

The following diagram depicts a simplified signaling pathway involving the KRAS protein. The inhibitors developed in these studies aim to block this pathway at the level of the mutated KRAS G12C protein.

KRAS_Pathway cluster_upstream Upstream Signaling cluster_kras KRAS Cycle cluster_downstream Downstream Effectors RTK Receptor Tyrosine Kinase (RTK) SOS SOS1 RTK->SOS KRAS_GDP KRAS-GDP (Inactive) SOS->KRAS_GDP KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GEF (SOS1) KRAS_GTP->KRAS_GDP GAP RAF RAF KRAS_GTP->RAF Inhibitor Covalent Inhibitor (2,7-Diazaspiro[3.5]nonane Analog) Inhibitor->KRAS_GTP Inhibition MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation

Caption: Simplified KRAS signaling pathway.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides a detailed guide on the proper disposal procedures for tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate, a common building block in medicinal chemistry.

Hazard Profile and Safety Summary

This compound is classified with several hazards that necessitate careful handling during disposal. Understanding these is the first step in a safe disposal process.

Hazard ClassificationGHS CodeDescription
Acute Toxicity, Oral (Category 4)H302Harmful if swallowed.[1][2]
Skin Corrosion/Irritation (Category 2)H315Causes skin irritation.[1][2]
Serious Eye Damage/Eye Irritation (Category 2A)H319Causes serious eye irritation.[1][2]
Specific Target Organ Toxicity, Single Exposure (Category 3)H335May cause respiratory irritation.[1][2]
Hazardous to the Aquatic Environment, Long-Term HazardH412Harmful to aquatic life with long lasting effects.[3]

Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure the following PPE is worn:

  • Gloves: Chemical-resistant gloves.

  • Protective Clothing: A lab coat or other protective garments.

  • Eye/Face Protection: Safety glasses with side-shields or goggles.[1][2][4]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in adherence to local, state, and federal regulations. The following protocol outlines the general steps for its safe disposal.

1. Waste Collection and Storage:

  • Collect waste material in a dedicated, properly labeled, and sealed container.[2][4]

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[1][2]

2. Handling Spills:

  • In case of a spill, immediately evacuate the area.

  • Wear appropriate PPE before attempting to clean the spill.

  • For solid spills, use dry clean-up procedures to avoid generating dust.[2] Sweep or vacuum the material and place it in a sealed container for disposal.

  • For liquid solutions, absorb the spill with an inert material (e.g., diatomite, universal binders) and place it in a sealed container.[1]

  • After cleaning the spill, decontaminate the area with alcohol or a suitable solvent.[1]

  • Prevent the spilled material from entering drains or waterways.[1][2][4]

3. Final Disposal:

  • The disposal of this chemical must be handled by a licensed professional waste disposal service or taken to an authorized hazardous waste collection point.[2][5]

  • Do not dispose of this material in regular trash or pour it down the drain.[4] Discharge into the environment must be avoided.[4][6]

  • Contaminated packaging should be triple-rinsed (or equivalent) and offered for recycling or reconditioning if possible. Otherwise, it should be punctured to prevent reuse and disposed of in a sanitary landfill or through controlled incineration.[4]

Disposal Decision Workflow

The following diagram illustrates the logical steps to follow for the safe disposal of this compound.

start Start: Disposal of This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_waste Assess Waste Form (Solid, Liquid, Contaminated Material) spill_check Is it a spill? assess_waste->spill_check ppe->assess_waste routine_disposal Routine Waste Disposal spill_check->routine_disposal No spill_cleanup Spill Cleanup Protocol spill_check->spill_cleanup Yes collect_waste Collect in a Labeled, Sealed Container routine_disposal->collect_waste spill_cleanup->collect_waste storage Store in a Cool, Dry, Well-Ventilated Area collect_waste->storage contact_ehs Contact Environmental Health & Safety (EHS) or Licensed Waste Disposal Service storage->contact_ehs end End: Proper Disposal Complete contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate, tailored for researchers, scientists, and professionals in drug development. The following protocols are designed to ensure a safe laboratory environment and proper management of this chemical compound.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protective equipment is essential to ensure personnel safety when handling this compound. The following table summarizes the recommended PPE based on safety data sheets and best practices for similar compounds.[1]

Protection TypeSpecificationPurpose
Eye Protection Safety glasses with side-shields or chemical safety goggles.[1][2]Protects against splashes and airborne particles.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[1]Prevents skin contact with the chemical.[1]
Skin and Body Protection Laboratory coat and long-sleeved clothing.[1][2]Minimizes the risk of skin exposure to spills.[1]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[1][2][3]Avoids inhalation of any potential vapors, dust, or aerosols.[1]

Hazard Identification and Precautionary Statements

This compound is classified with the following hazards:

  • Acute toxicity, oral (Category 4) : Harmful if swallowed.[2]

  • Skin corrosion/irritation (Category 2) : Causes skin irritation.[2]

  • Serious eye damage/eye irritation (Category 2A) : Causes serious eye irritation.[2]

  • Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) : May cause respiratory irritation.[2]

Precautionary Statements:

  • Prevention : Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.[2]

  • Response : If on skin, wash with plenty of soap and water. If inhaled, remove victim to fresh air and keep at rest in a position comfortable for breathing. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Rinse mouth. Take off contaminated clothing and wash it before reuse.[2]

  • Storage : Store in a well-ventilated place. Keep container tightly closed. Store locked up.[2]

  • Disposal : Dispose of contents/container in accordance with local regulations.[2]

Operational and Disposal Plans

A systematic workflow is crucial for the safe handling and disposal of this compound. Adherence to these steps will minimize exposure and mitigate potential hazards.[1]

  • Preparation and Area Setup :

    • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.[1]

    • Verify that an emergency shower and eyewash station are readily accessible.[1]

    • Assemble all necessary equipment and reagents.[1]

  • Donning Personal Protective Equipment (PPE) :

    • Put on a laboratory coat, ensuring it is fully buttoned.[1]

    • Wear safety glasses with side shields or goggles.[1]

    • Don chemical-resistant gloves (nitrile is a suitable option). Inspect gloves for any tears or perforations before use.[1]

  • Handling the Compound :

    • Handle the compound in a well-ventilated area, ideally within a certified chemical fume hood, to minimize inhalation exposure.[1]

    • Avoid direct contact with skin and eyes.[1]

    • Prevent the formation of dust or aerosols during handling.[1]

    • After handling, wash hands thoroughly with soap and water.[1][3]

Chemical waste containing this compound must be handled as hazardous waste.[1]

  • Waste Segregation :

    • Collect all waste materials, including contaminated gloves, wipes, and disposable labware, in a designated and clearly labeled hazardous waste container.[1]

  • Container Management :

    • Keep the waste container securely closed when not in use.[1]

    • Store the waste container in a designated secondary containment area.[1]

  • Disposal :

    • Dispose of the chemical waste through your institution's authorized hazardous waste disposal program.[1]

Experimental Workflow Diagram

Workflow for Safe Handling and Disposal cluster_prep Preparation cluster_ppe Donning PPE cluster_handling Chemical Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep_area 1. Prepare Work Area (Clean Fume Hood) check_safety 2. Verify Safety Equipment (Eyewash, Shower) prep_area->check_safety gather_materials 3. Assemble Equipment and Reagents check_safety->gather_materials don_coat 4. Wear Lab Coat gather_materials->don_coat don_eyewear 5. Wear Safety Goggles don_coat->don_eyewear don_gloves 6. Wear Nitrile Gloves don_eyewear->don_gloves handle_in_hood 7. Handle in Fume Hood don_gloves->handle_in_hood avoid_contact 8. Avoid Skin/Eye Contact handle_in_hood->avoid_contact prevent_dust 9. Prevent Dust/Aerosols avoid_contact->prevent_dust wash_hands 10. Wash Hands Thoroughly prevent_dust->wash_hands segregate_waste 11. Segregate Hazardous Waste wash_hands->segregate_waste manage_container 12. Secure Waste Container segregate_waste->manage_container dispose_properly 13. Follow Institutional Disposal Protocol manage_container->dispose_properly

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.